molecular formula Br2H4O2Zn B092294 Zinc bromide dihydrate CAS No. 18921-13-6

Zinc bromide dihydrate

Cat. No.: B092294
CAS No.: 18921-13-6
M. Wt: 261.2 g/mol
InChI Key: NSGOPMOPSWFFLF-UHFFFAOYSA-L
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Description

Zinc bromide dihydrate is a useful research compound. Its molecular formula is Br2H4O2Zn and its molecular weight is 261.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dibromozinc;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2BrH.2H2O.Zn/h2*1H;2*1H2;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGOPMOPSWFFLF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[Zn](Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br2H4O2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584238
Record name Dibromozinc--water (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18921-13-6
Record name Dibromozinc--water (1/2)
Source EPA DSSTox
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Record name dibromozinc;dihydrate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Zinc Bromide Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc bromide dihydrate (ZnBr₂·2H₂O) is an inorganic salt with significant applications across various scientific and industrial domains. It serves as a dense, clear brine in oil and gas well completion fluids, a Lewis acid catalyst in organic synthesis, and a component in the electrolyte for zinc-bromine flow batteries.[1][2] Its hygroscopic nature and high solubility in water and organic solvents make it a versatile reagent.[3][4] This technical guide provides a comprehensive overview of the chemical properties of this compound, complete with detailed experimental protocols and visualizations to support researchers and drug development professionals in their work.

Chemical and Physical Properties

This compound is a white, crystalline solid that is highly soluble in water, forming acidic solutions.[5][6] It is also soluble in organic solvents such as ethanol (B145695) and ether.[4] The compound is hygroscopic, readily absorbing moisture from the air.[4][5]

Quantitative Data Summary
PropertyValueReferences
Chemical Formula ZnBr₂·2H₂O[5][7]
Molecular Weight 261.23 g/mol [7][8]
Appearance White crystalline solid/powder[1][5][7]
Melting Point >300 °C[7][9][10]
Boiling Point 650 °C (of anhydrous form)[7][11]
Density 4.201 g/mL at 25 °C[1][7]
Solubility in Water Highly soluble[3][4][5]
CAS Number 18921-13-6[7][11]

Crystal Structure

The crystal structure of this compound is notably complex. It is not a simple lattice of zinc and bromide ions with water molecules. Instead, it exists as a double salt with the chemical formula [Zn(H₂O)₆][Zn₂Br₆].[12][13] This structure consists of two distinct ionic complexes:

  • Hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺: In this complex, the zinc ion is octahedrally coordinated to six water molecules.[12][13]

  • Hexabromodizincate(II) anion, [Zn₂Br₆]²⁻: This dimeric anion features two tetrahedral zinc centers bridged by two bromide ions, with four terminal bromide ions.[4][13]

The individual octahedral and dimeric tetrahedral complexes are linked together by hydrogen bonds between the oxygen atoms of the water ligands and the bromine atoms of the anionic complex.[13]

Visualization of the Double Salt Structure

G Crystal Structure of this compound cluster_cation Hexaaquazinc(II) Cation cluster_anion Hexabromodizincate(II) Anion Zn1 Zn²⁺ H2O1 H₂O Zn1->H2O1 coordination bond H2O2 H₂O Zn1->H2O2 coordination bond H2O3 H₂O Zn1->H2O3 coordination bond H2O4 H₂O Zn1->H2O4 coordination bond H2O5 H₂O Zn1->H2O5 coordination bond H2O6 H₂O Zn1->H2O6 coordination bond Br1_term Br⁻ H2O1->Br1_term H-bond Br3_term Br⁻ H2O2->Br3_term H-bond Zn2 Zn²⁺ Zn2->Br1_term Br2_term Br⁻ Zn2->Br2_term Br_bridge1 Br⁻ (bridging) Zn2->Br_bridge1 Br_bridge2 Br⁻ (bridging) Zn2->Br_bridge2 Zn3 Zn²⁺ Zn3->Br3_term Br4_term Br⁻ Zn3->Br4_term Zn3->Br_bridge1 Zn3->Br_bridge2 G Synthesis of this compound start Start react React Zinc Oxide with Hydrobromic Acid start->react cool Cool the Solution react->cool crystallize Crystallize by Slow Evaporation cool->crystallize filter Filter the Crystals crystallize->filter wash Wash the Crystals filter->wash dry Dry the Crystals wash->dry end End Product: ZnBr₂·2H₂O dry->end G General Experimental Workflow prep Sample Preparation measure Instrumental Measurement prep->measure data_acq Data Acquisition measure->data_acq data_proc Data Processing data_acq->data_proc results Results and Analysis data_proc->results

References

Unraveling the Structure of Zinc Bromide Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of zinc bromide dihydrate (ZnBr₂·2H₂O), a compound of interest in various chemical and pharmaceutical applications. This document outlines the precise atomic arrangement, presents key structural data, and details the experimental protocols for its characterization, offering a foundational resource for researchers in materials science and drug development.

Crystal Structure Overview

This compound is not a simple hydrate (B1144303) but rather a double salt with the formula [Zn(H₂O)₆][Zn₂Br₆].[1] Its crystal structure is characterized by the presence of two distinct ionic complexes: a hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺, and a dimeric hexabromodizincate(II) anion, [Zn₂Br₆]²⁻.[1] These independent octahedral and dimeric tetrahedral complexes are linked together through O-H···Br hydrogen bonds.[1]

The coordination environment of the zinc atoms is twofold. In the cationic complex, the zinc ion is octahedrally coordinated to six water molecules.[1] In the anionic complex, two zinc atoms are each tetrahedrally coordinated to four bromide ions. Two of these bromide ions act as bridges between the two zinc centers, forming a dimeric structure.[1]

Quantitative Crystallographic and Structural Data

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The key quantitative parameters are summarized in the tables below for clarity and ease of comparison.

Table 1: Crystallographic Data for this compound
ParameterValue
Chemical Formula[Zn(H₂O)₆][Zn₂Br₆]
Molar Mass783.66 g/mol
Crystal SystemOrthorhombic
Space GroupImmm
Unit Cell Dimension a10.435(1) Å
Unit Cell Dimension b10.367(1) Å
Unit Cell Dimension c7.961(1) Å
Unit Cell Volume861.2(2) ų
Z (Formula units/unit cell)2
Calculated Density (Dx)3.02 Mg/m³

Data sourced from Duhlev et al. (1988).[1]

Table 2: Selected Bond Lengths
BondLength (Å)Complex
Zn-O (average)2.07[Zn(H₂O)₆]²⁺
Zn-Br (bridging)2.48[Zn₂Br₆]²⁻
Zn-Br (terminal)2.36[Zn₂Br₆]²⁻

Data sourced from Duhlev et al. (1988).[1]

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: the synthesis of high-quality single crystals and their analysis using single-crystal X-ray diffraction.

Synthesis of this compound Single Crystals

High-quality single crystals of this compound suitable for X-ray diffraction can be prepared by the slow evaporation of a saturated aqueous solution.

Methodology:

  • Preparation of Saturated Solution: Prepare a saturated aqueous solution of anhydrous zinc bromide (ZnBr₂) in deionized water at a constant temperature of 297 K (24 °C). This can be achieved by adding ZnBr₂ to water with continuous stirring until no more salt dissolves.

  • Crystallization: The saturated solution is then filtered to remove any undissolved particles and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Over a period of several days to weeks, well-formed, colorless crystals of this compound will precipitate from the solution. These crystals are then carefully harvested for analysis.

Alternative synthesis routes include the reaction of zinc oxide or zinc metal with hydrobromic acid.[2][3]

Single-Crystal X-ray Diffraction Analysis

The precise atomic arrangement of this compound was elucidated using single-crystal X-ray diffraction.

Methodology:

  • Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

  • Data Collection: The crystal is subjected to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Based on the foundational study by Duhlev et al. (1988), the data collection was performed at room temperature using Molybdenum Kα radiation (λ = 0.71069 Å).[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined from the diffraction intensities. These positions are then refined to achieve the best possible fit between the observed and calculated diffraction patterns. The final structure resulted in an R-factor of 0.045 for 327 unique observed reflections.[1]

Visualized Experimental Workflow

The logical flow of the experimental procedure for the crystal structure analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Crystal Synthesis cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Structure Analysis start Prepare Saturated Aqueous ZnBr₂ Solution evaporation Slow Evaporation at 297 K start->evaporation crystals Harvest Single Crystals of ZnBr₂·2H₂O evaporation->crystals mount Mount Crystal on Goniometer crystals->mount Select Suitable Crystal data_collection X-ray Data Collection (Mo Kα, Room Temp) mount->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution Determine Unit Cell and Space Group refinement Structure Refinement (R = 0.045) solution->refinement final_structure Final Crystal Structure [Zn(H₂O)₆][Zn₂Br₆] refinement->final_structure

Caption: Experimental workflow for the crystal structure analysis of this compound.

References

Synthesis of Zinc Bromide Dihydrate from Zinc Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of zinc bromide dihydrate (ZnBr₂·2H₂O) from zinc oxide (ZnO). The primary and most common method involves the acid-base reaction between zinc oxide and hydrobromic acid (HBr).[1][2][3][4] This guide details the experimental protocol, presents relevant quantitative data, and includes a visual representation of the synthesis workflow.

Core Synthesis Protocol

The synthesis of this compound is achieved by reacting zinc oxide with aqueous hydrobromic acid.[1][2][3][4] The balanced chemical equation for this reaction is:

ZnO + 2HBr + H₂O → ZnBr₂·2H₂O[2][5]

This method is advantageous due to the direct formation of the dihydrate and the ease of handling solid zinc oxide.[1]

Detailed Experimental Protocol

Materials:

  • Zinc Oxide (ZnO), high purity

  • Hydrobromic Acid (HBr), 48% aqueous solution

  • Deionized Water

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Crystallization dish

  • Drying oven or desiccator

Procedure:

  • Stoichiometric Calculation: Determine the required molar amounts of reactants. It is advisable to use a slight excess of zinc oxide to ensure the complete neutralization of the strong hydrobromic acid.

  • Reaction Setup: In a well-ventilated fume hood, place a beaker containing a magnetic stir bar on a magnetic stirrer with a heating mantle.

  • Addition of Reactants: Carefully and slowly add the 48% hydrobromic acid solution to a beaker containing a stirred suspension of zinc oxide in a minimal amount of deionized water. The addition should be performed in portions to control the exothermic nature of the reaction.

  • Reaction Conditions: Gently heat the mixture to approximately 60-70°C with continuous stirring. Maintain this temperature until all the zinc oxide has dissolved, indicating the completion of the reaction. This may take 1-2 hours. The resulting solution should be clear and colorless.

  • Filtration: If any unreacted zinc oxide remains, or if the solution is not perfectly clear, perform a hot filtration to remove any solid impurities.

  • Crystallization: Transfer the clear filtrate to a crystallization dish. Concentrate the solution by gentle heating to evaporate some of the water. Once the solution is saturated, allow it to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation of Crystals: Collect the formed white crystals of this compound by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a low temperature (e.g., 40-50°C) or in a desiccator over a suitable drying agent to obtain the final product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and properties of this compound.

Table 1: Reactant and Product Properties
Compound Molar Mass ( g/mol )
Zinc Oxide (ZnO)81.38
Hydrobromic Acid (HBr)80.91
This compound (ZnBr₂·2H₂O)261.23[6][7]
Table 2: Synthesis Parameters and Expected Outcome
Parameter Value/Range
Typical Yield >95%
Purity of Commercial Product ≥ 99%[6][7]
Appearance of Product White to off-white crystalline powder[6]
pH of Aqueous Solution Acidic (typically pH 4-5)

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound from zinc oxide.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_purification Purification Stage cluster_final_product Final Product ZnO Zinc Oxide (ZnO) Reaction Reaction (60-70°C) ZnO->Reaction HBr Hydrobromic Acid (HBr) HBr->Reaction Filtration Hot Filtration Reaction->Filtration Crystallization Crystallization Filtration->Crystallization Isolation Crystal Isolation Crystallization->Isolation Drying Drying Isolation->Drying FinalProduct ZnBr₂·2H₂O Crystals Drying->FinalProduct

Caption: Synthesis workflow for this compound.

Characterization of this compound

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Visual Inspection: The product should be a white crystalline solid.

  • Melting Point: The dihydrate has a melting point of 37°C, while the anhydrous form melts at 394°C.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the water of hydration. A weight loss corresponding to two water molecules should be observed upon heating.

  • X-ray Diffraction (XRD): XRD analysis can confirm the crystal structure of the dihydrate.

  • Assay: Titration or other quantitative methods can be used to determine the purity of the final product. Commercial grades often have a purity of 99% or higher.[6][7]

References

Spectroscopic Analysis of Zinc Bromide Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for zinc bromide dihydrate (ZnBr₂·2H₂O), focusing on Infrared (IR) and Raman spectroscopy. Due to a scarcity of directly published experimental spectra for the dihydrate form, this document leverages available data on the anhydrous form, established principles of vibrational spectroscopy for hydrated compounds, and the known crystal structure of this compound to provide a thorough analytical framework.

Introduction to the Spectroscopic Characterization of this compound

Zinc bromide is a hygroscopic compound that readily forms a dihydrate (ZnBr₂·2H₂O).[1] Understanding the vibrational properties of this hydrated form is crucial for quality control, stability testing, and formulation development in various scientific and industrial applications, including pharmaceuticals. Vibrational spectroscopy, encompassing IR and Raman techniques, serves as a powerful non-destructive tool for elucidating the molecular structure and bonding within the crystal lattice.

The crystal structure of this compound is described as ([Zn(H₂O)₆]²⁺)₂([Zn₂Br₆]²⁻), indicating a complex ionic arrangement rather than a simple lattice of ZnBr₂ and H₂O molecules.[2] This structure informs the expected vibrational modes, which will arise from the constituent polyatomic ions and the water of hydration.

Predicted Vibrational Modes for this compound

Based on the complex ionic structure of ZnBr₂·2H₂O, the expected vibrational modes can be categorized into contributions from the water molecules and the zinc-bromide anionic species.

Table 1: Predicted IR and Raman Active Vibrational Modes for this compound (ZnBr₂·2H₂O)

Vibrational ModeRegion (cm⁻¹)DescriptionExpected Activity
Water of Hydration
O-H Stretching3000 - 3600Symmetric and asymmetric stretching of coordinated water molecules. Broad bands are expected due to hydrogen bonding.IR & Raman
H-O-H Bending (Scissoring)1600 - 1650Bending motion of the water molecule.IR & Raman
Water Librations (Rocking, Wagging, Twisting)300 - 900Restricted rotational motions of water molecules within the crystal lattice. Often broad and weak.IR & Raman
Zinc-Bromide Species
Zn-Br Stretching150 - 250Stretching vibrations of the terminal and bridging Zn-Br bonds within the [Zn₂Br₆]²⁻ anion.IR & Raman
Br-Zn-Br Bending< 150Bending and deformation modes of the zinc-bromide anionic complex.IR & Raman

Spectroscopic Data of Anhydrous Zinc Bromide (for comparison)

Table 2: Experimental Vibrational Frequencies for Anhydrous Zinc Bromide (ZnBr₂) at 300 K [3]

Raman (cm⁻¹)Infrared (cm⁻¹)
2753
34.561
40.570
4485
4891.5
50100
52.5175
57198
60.5
63
71
79
84.5
91
99.5
161
175
192.5

Experimental Protocols for Spectroscopic Analysis of Hydrated Solids

The following provides a generalized methodology for obtaining high-quality IR and Raman spectra of a crystalline hydrate (B1144303) like this compound.

Infrared (IR) Spectroscopy

Objective: To measure the absorption of infrared radiation by the sample as a function of wavenumber, revealing information about the vibrational modes of the functional groups present.

Methodology: Attenuated Total Reflectance (ATR)

  • Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal (e.g., diamond).

  • Data Acquisition:

    • The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample spectrum is then collected. The instrument's software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are recorded in the mid-IR range (4000 - 400 cm⁻¹).

Methodology: Nujol Mull

  • Sample Preparation:

    • Approximately 5-10 mg of the solid sample is placed in an agate mortar.

    • A few drops of Nujol (mineral oil) are added.

    • The mixture is ground with a pestle to create a fine, uniform paste (mull).

  • Data Acquisition:

    • The mull is spread thinly and evenly between two IR-transparent salt plates (e.g., KBr or NaCl).

    • The "sandwich" is placed in the spectrometer's sample holder.

    • A background spectrum of the instrument's beam path is taken.

    • The sample spectrum is then recorded.

    • Note: The Nujol will show characteristic C-H stretching and bending bands in the spectrum, which must be accounted for during analysis.

Raman Spectroscopy

Objective: To measure the inelastic scattering of monochromatic light from the sample, which provides information about the vibrational, rotational, and other low-frequency modes.

Methodology: Dispersive Raman Spectroscopy

  • Sample Preparation: A small amount of the crystalline this compound is placed on a microscope slide or in a sample holder.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) and a sensitive detector (e.g., CCD) is used.

  • Data Acquisition:

    • The laser is focused onto the sample.

    • The scattered light is collected and passed through a monochromator to separate the Raman-shifted frequencies from the intense Rayleigh scattered light.

    • The detector records the intensity of the Raman scattered light as a function of the Raman shift (in cm⁻¹).

    • The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio without causing sample degradation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid sample like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of a Solid Hydrate cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation Start Obtain Solid Sample (this compound) Prep_IR Prepare for IR (e.g., Nujol Mull or direct ATR) Start->Prep_IR Prep_Raman Prepare for Raman (e.g., place on slide) Start->Prep_Raman Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Acq_Raman Acquire Raman Spectrum Prep_Raman->Acq_Raman Process_IR Process IR Data (Baseline correction, peak picking) Acq_IR->Process_IR Process_Raman Process Raman Data (Baseline correction, peak picking) Acq_Raman->Process_Raman Assign_IR Assign IR Peaks to Vibrational Modes Process_IR->Assign_IR Assign_Raman Assign Raman Peaks to Vibrational Modes Process_Raman->Assign_Raman Compare Correlate IR and Raman Data Assign_IR->Compare Assign_Raman->Compare Final_Report Final Spectroscopic Characterization Compare->Final_Report

General Workflow for Spectroscopic Analysis of a Solid Hydrate

Conclusion

While direct experimental IR and Raman spectra for this compound are not prominently available in the reviewed literature, a comprehensive understanding of its vibrational properties can be inferred from its known crystal structure and by comparison with its anhydrous form. The methodologies and predictive data presented in this guide offer a robust framework for researchers and professionals to undertake the spectroscopic characterization of this compound. The successful acquisition of experimental data following the outlined protocols would be a valuable contribution to the scientific literature.

References

solubility of zinc bromide dihydrate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Zinc Bromide Dihydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc bromide, with a focus on its dihydrate form (ZnBr₂·2H₂O), in various organic solvents. Due to its hygroscopic nature, zinc bromide readily forms a dihydrate, making the solubility of this form particularly relevant for laboratory and industrial applications.[1][2][3] This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents logical workflows for experimental procedures.

Core Concepts and Solubility Overview

Zinc bromide (ZnBr₂) is an inorganic salt that shares many properties with zinc chloride, including high solubility in water and good solubility in a range of organic solvents.[1][2][3] Its solubility stems from its character as a Lewis acid, allowing it to interact with polar organic solvents.[1][4] While extensive quantitative data specifically for the dihydrate form in various organic solvents is scarce in publicly available literature, the general solubility of anhydrous zinc bromide is well-documented and provides a strong indicator of the dihydrate's expected behavior. The compound is known to be very soluble in solvents like ethanol (B145695), acetone, and tetrahydrofuran, and soluble to slightly soluble in ethers.[4][5][6][7]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for zinc bromide in selected organic solvents. It is important to note that much of the specific quantitative data pertains to the anhydrous form.

SolventFormulaTemperature (°C)SolubilityData FormReference
90% EthanolC₂H₅OHNot Specified~200 g / 100 g solventAnhydrous[6][7]
EthanolC₂H₅OHNot SpecifiedVery SolubleAnhydrous[7]
Diethyl Ether(C₂H₅)₂ONot SpecifiedSolubleAnhydrous[4][6][7]
Acetone(CH₃)₂CONot SpecifiedSolubleAnhydrous[4][5]
Tetrahydrofuran (THF)C₄H₈ONot SpecifiedSolubleAnhydrous[4][5]

Note: The value for 90% Ethanol was calculated from the source stating "1 g sol in 0.5 mL 90% alcohol," assuming the density of 90% ethanol is approximately 0.813 g/mL.

Experimental Protocol: Isothermal Solubility Determination

The following protocol details the widely accepted "shake-flask" or isothermal equilibrium method for determining the solubility of a solid, such as this compound, in an organic solvent. This method is followed by gravimetric analysis to quantify the dissolved solute.[8][9][10][11]

3.1. Objective

To determine the equilibrium (thermodynamic) solubility of this compound in a specified organic solvent at a constant temperature.

3.2. Materials and Equipment

  • This compound (ZnBr₂·2H₂O), analytical grade

  • Organic solvent of interest, HPLC grade or equivalent

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Screw-cap vials or flasks

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance (± 0.0001 g)

  • Pre-weighed evaporating dishes or beakers

  • Drying oven

  • Desiccator

3.3. Procedure

  • Sample Preparation : Add an excess amount of this compound to a series of screw-cap vials. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium can be established between the solid and dissolved phases.[10][11]

  • Solvent Addition : Add a known volume or mass of the organic solvent to each vial.

  • Equilibration : Secure the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time should be established by preliminary experiments where the concentration is measured at different time points until it remains constant.[12]

  • Phase Separation : Once equilibrium is achieved, allow the vials to rest in the thermostatic bath for several hours to let the undissolved solid settle. Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration : Immediately filter the sample through a syringe filter into a pre-weighed (tared) evaporating dish. This step is critical to remove any undissolved microcrystals. The filtration should be performed quickly to minimize solvent evaporation.

  • Gravimetric Analysis :

    • Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.

    • Place the dish in a drying oven at a temperature suitable for evaporating the solvent without decomposing the this compound (e.g., 60-80°C).

    • Continue drying until a constant mass is achieved. Cool the dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.[8][9]

  • Calculation :

    • Mass of dissolved solute = (Mass of dish + dry residue) - (Mass of empty dish)

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry residue)

    • Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a typical application of zinc bromide as a Lewis acid catalyst.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A 1. Add excess ZnBr2·2H2O to vial B 2. Add known volume of organic solvent A->B C 3. Agitate in thermostatic bath (e.g., 48h at 25°C) B->C D 4. Allow solid to settle C->D E 5. Filter supernatant into tared dish D->E F 6. Weigh saturated solution E->F G 7. Evaporate solvent in oven F->G H 8. Weigh dry residue G->H I 9. Calculate solubility H->I Lewis_Acid_Catalysis_Workflow cluster_reactants Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Substrate + Electrophile + Solvent Coordination Coordination of ZnBr2 to electrophile Catalyst ZnBr2 (Lewis Acid) Catalyst->Coordination Activation Electrophile Activation Coordination->Activation Attack Nucleophilic attack by substrate Activation->Attack Product_Complex Product-ZnBr2 Complex Attack->Product_Complex Quench Aqueous Workup Product_Complex->Quench Extract Extraction Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Final_Product Isolated Product Purify->Final_Product

References

An In-depth Technical Guide to the Thermal Decomposition of Zinc Bromide Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermal decomposition of zinc bromide dihydrate (ZnBr₂·2H₂O), intended for researchers, scientists, and professionals in drug development and materials science. The document details the decomposition pathway, experimental protocols for analysis, and quantitative data presented in a clear, tabular format.

Introduction

Zinc bromide is an inorganic compound with diverse applications, including as a Lewis acid in organic synthesis and as an electrolyte in zinc bromide batteries. The hydrated form, this compound (ZnBr₂·2H₂O), is a common starting material. Understanding its thermal stability and decomposition process is crucial for its effective use and for the development of novel applications. This guide will explore the thermal behavior of this compound, focusing on the dehydration and subsequent decomposition of the anhydrous salt.

Thermal Decomposition Pathway

The thermal decomposition of this compound occurs in a two-step process. The first step involves the loss of its two water molecules of hydration to form anhydrous zinc bromide (ZnBr₂). The second step, at a significantly higher temperature, involves the decomposition of the anhydrous salt.

Step 1: Dehydration

Upon heating, this compound loses its water of hydration. While the precise temperature can vary with factors such as heating rate and atmospheric conditions, the dehydration is expected to occur in a single step.

Step 2: Decomposition of Anhydrous Zinc Bromide

Anhydrous zinc bromide is a stable compound with a melting point of 394 °C and a boiling point of 697 °C.[1] Partial decomposition is reported to occur at its boiling point.[2] Under inert atmospheric conditions, as is common in thermogravimetric analysis, the decomposition of anhydrous zinc bromide at elevated temperatures is expected to yield zinc oxide (ZnO) and volatile bromine compounds. In the presence of oxygen or air, the decomposition products would primarily be zinc oxide and bromine or hydrogen bromide gas.[3]

The overall decomposition can be represented by the following reactions:

  • Dehydration: ZnBr₂·2H₂O(s) → ZnBr₂(s) + 2H₂O(g)

  • Decomposition: 2ZnBr₂(s) + O₂(g) → 2ZnO(s) + 2Br₂(g)

Quantitative Data

The theoretical mass loss associated with the dehydration of this compound can be calculated based on its molecular weight. This data is essential for interpreting thermogravimetric analysis (TGA) results.

PropertyValue
Chemical FormulaZnBr₂·2H₂O
Molecular Weight261.22 g/mol
Melting Point (anhydrous)394 °C[1]
Boiling Point (anhydrous)697 °C[1]
Theoretical Mass Loss (Dehydration)13.79%
Decomposition Products
Solid ResidueZinc Oxide (ZnO)
Gaseous ProductsWater (H₂O), Bromine (Br₂), Hydrogen Bromide (HBr)

Experimental Protocols

The thermal decomposition of this compound can be effectively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Below is a detailed experimental protocol that can be adapted for this purpose, based on established methods for analyzing hydrated salts.[3][4]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of dehydration and decomposition of this compound and the associated mass changes.

Instrumentation: A simultaneous TGA-DSC instrument is recommended.

Experimental Parameters:

  • Sample Preparation: A small amount of this compound (5-10 mg) is accurately weighed and placed in an alumina (B75360) or platinum crucible.

  • Atmosphere: The experiment should be conducted under a controlled atmosphere, typically a continuous flow of an inert gas such as nitrogen or argon, at a flow rate of 50-100 mL/min. This prevents oxidative side reactions.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Heat the sample at a constant rate of 10 °C/min up to a final temperature of 800 °C. A slower heating rate can be used for better resolution of thermal events.

  • Data Collection: The instrument will record the sample's mass and the differential heat flow as a function of temperature.

Data Analysis:

  • The TGA curve (mass vs. temperature) will show distinct steps corresponding to mass loss. The percentage of mass loss for each step should be calculated and compared with the theoretical values.

  • The derivative of the TGA curve (DTG) will show peaks at the temperatures of maximum mass loss rate, providing more precise temperatures for the dehydration and decomposition events.

  • The DSC curve (heat flow vs. temperature) will show endothermic or exothermic peaks corresponding to thermal events. Dehydration is an endothermic process and will be represented by an endothermic peak. The decomposition of the anhydrous salt may be associated with endothermic or exothermic peaks depending on the reaction.

Mandatory Visualizations

Decomposition Pathway

The following diagram illustrates the sequential thermal decomposition of this compound.

G ZnBr2_2H2O ZnBr₂·2H₂O(s) (this compound) ZnBr2 ZnBr₂(s) (Anhydrous Zinc Bromide) ZnBr2_2H2O->ZnBr2 Heat (Dehydration) H2O 2H₂O(g) (Water Vapor) ZnO ZnO(s) (Zinc Oxide) ZnBr2->ZnO Further Heating (Decomposition) Br2 2Br₂(g) (Bromine Gas)

Decomposition pathway of this compound.
Experimental Workflow

The diagram below outlines the key steps in the experimental analysis of the thermal decomposition of this compound using TGA-DSC.

G cluster_prep Sample Preparation cluster_analysis TGA-DSC Analysis cluster_data Data Interpretation weigh Accurately weigh 5-10 mg of ZnBr₂·2H₂O place Place sample in TGA-DSC crucible weigh->place load Load crucible into TGA-DSC instrument place->load program Set experimental parameters: - Inert atmosphere (N₂) - Heating rate (e.g., 10 °C/min) - Temperature range (e.g., 25-800 °C) load->program run Initiate analysis program->run tga_curve Analyze TGA curve: - Determine mass loss % - Identify dehydration and decomposition steps run->tga_curve dsc_curve Analyze DSC curve: - Identify endothermic/exothermic events run->dsc_curve correlate Correlate TGA and DSC data tga_curve->correlate dsc_curve->correlate

Experimental workflow for TGA-DSC analysis.

References

An In-depth Technical Guide on the Molecular Geometry of Zinc Bromide Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry of zinc bromide dihydrate (ZnBr₂·2H₂O), focusing on its unique crystal structure, coordination environments, and the experimental basis for these findings. This information is crucial for understanding the compound's chemical behavior and potential applications in catalysis, synthesis, and materials science.

Crystal Structure Overview

Contrary to a simple hydrated salt structure, single-crystal X-ray diffraction studies have revealed that this compound is a double salt with the formula [Zn(H₂O)₆][Zn₂Br₆].[1][2] This structure is composed of two distinct ionic complexes: the hexa-aqua zinc(II) cation, [Zn(H₂O)₆]²⁺, and the dimeric tetra-bromo-dizincate(II) anion, [Zn₂Br₆]²⁻.[2][3][4] The crystal system is orthorhombic with the space group Immm.[2] These ionic units are linked together in the crystal lattice by O-H···Br hydrogen bonds.[2]

Coordination Geometries

The zinc centers in this compound exhibit two different coordination geometries corresponding to the cationic and anionic species present in the crystal structure.

  • Hexa-aqua zinc(II) Cation ([Zn(H₂O)₆]²⁺): In this complex, the zinc ion is octahedrally coordinated to six water molecules.[1][2]

  • Dibromozincate(II) Anion ([Zn₂Br₆]²⁻): This dimeric anion consists of two zinc atoms, each with a tetrahedral coordination environment. The two tetrahedra share an edge, with two bromide ions acting as bridging ligands between the two zinc centers. The remaining four bromide ions are in terminal positions.[2][4]

In contrast, anhydrous zinc bromide (ZnBr₂) possesses a crystal structure where zinc atoms are tetrahedrally coordinated, forming "super-tetrahedra" with the formula {Zn₄Br₁₀}²⁻ that are linked in a three-dimensional network.[1][3] The presence of water molecules in the dihydrate fundamentally alters this arrangement.[1] In the gaseous phase, ZnBr₂ is a linear molecule as predicted by VSEPR theory.[3][5]

Quantitative Crystallographic Data

The precise structural parameters of this compound have been determined through X-ray diffraction analysis. The key quantitative data are summarized in the tables below.

Table 1: Crystallographic Data for this compound [2]

ParameterValue
Crystal SystemOrthorhombic
Space GroupImmm
a (Å)10.435 (1)
b (Å)10.367 (1)
c (Å)7.961 (1)

Table 2: Key Bond Lengths in this compound

BondComplex IonBond Length (Å)
Zn–O (average)[Zn(H₂O)₆]²⁺2.07[1][2]
Zn–Br (terminal)[Zn₂Br₆]²⁻2.36[1][2]
Zn–Br (bridging)[Zn₂Br₆]²⁻2.48[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular and crystal structure of this compound is achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the three-dimensional arrangement of atoms in a crystalline solid.[6][7]

Methodology Outline:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown from a saturated aqueous solution of zinc bromide at a constant temperature (e.g., 297 K).[2]

  • Crystal Mounting: A carefully selected single crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., from a Mo Kα source, λ = 0.71069 Å).[2] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Data Processing: The intensities and positions of the diffracted X-ray beams are measured. These data are then used to determine the unit cell parameters and the space group of the crystal.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined to achieve the best possible fit between the observed and calculated diffraction data, resulting in precise bond lengths and angles.

Visualizations

G

References

An In-depth Technical Guide to Zinc Bromide Dihydrate: CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and chemical information for Zinc Bromide Dihydrate, tailored for researchers, scientists, and drug development professionals.

Chemical Identification and Physical Properties

This compound is an inorganic compound with the chemical formula ZnBr₂·2H₂O.[1][2] It is a white, crystalline solid that is highly soluble in water.[2][3] This compound is also hygroscopic, meaning it readily absorbs moisture from the air.[2]

IdentifierValueReference
CAS Number 18921-13-6[1][3][4][5]
Molecular Formula ZnBr₂·2H₂O[1][2][3]
Molecular Weight 261.23 g/mol [1][3]
Appearance White solid/powder[1][3][6]
Melting Point >300 °C[1][3]
Boiling Point 650 °C[3]
Density 4.201 g/cm³[3]
Solubility Soluble in water[2][3]
Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions.

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage.[3][5]
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage.[5]
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life.[5]
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects.[3][5]
Safety and Handling

Proper personal protective equipment (PPE) and handling procedures are mandatory when working with this compound to minimize exposure and ensure safety.

Engineering Controls:

  • Use in a well-ventilated area.

  • Provide appropriate exhaust ventilation at places where dust is formed.[5]

Personal Protective Equipment:

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles and a face shield.[5][7]

  • Skin Protection: Handle with gloves. Wear protective clothing.[5]

  • Respiratory Protection: If dust is formed, use a NIOSH-approved respirator.[5]

Handling Procedures:

  • Avoid formation of dust and aerosols.[5]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[3]

  • Wash skin thoroughly after handling.[3][5]

  • Avoid release to the environment.[3][5]

First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Seek immediate medical attention.[3][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3][5]
Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Personal Precautions:

  • Use personal protective equipment.

  • Avoid dust formation.

  • Ensure adequate ventilation.

  • Evacuate personnel to safe areas.[5]

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so.

  • Do not let product enter drains.

  • Discharge into the environment must be avoided.[5]

Methods for Cleaning Up:

  • Pick up and arrange disposal without creating dust.

  • Sweep up and shovel.

  • Keep in suitable, closed containers for disposal.[5]

Visualized Workflows

The following diagrams illustrate key safety and logical workflows for handling this compound.

Hazard_Identification_and_Mitigation cluster_assessment Hazard Assessment cluster_mitigation Mitigation and Response Identify Chemical Identify: This compound Review SDS Review Safety Data Sheet (SDS) Identify Chemical->Review SDS Obtain Assess Hazards Assess Hazards: - Skin Corrosion (H314) - Eye Damage (H318) - Aquatic Toxicity (H410) Review SDS->Assess Hazards Extract Data Select PPE Select Appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat Assess Hazards->Select PPE Inform Selection Implement Controls Implement Engineering Controls: - Fume Hood - Ventilation Assess Hazards->Implement Controls Determine Need Define Procedures Define Safe Handling & Emergency Procedures Select PPE->Define Procedures Implement Controls->Define Procedures

Caption: Hazard identification and mitigation workflow for this compound.

Emergency_Response_Workflow cluster_actions Immediate Actions Exposure Event Exposure Event Assess Situation Assess the Situation (Route of Exposure) Exposure Event->Assess Situation Inhalation Inhalation: Move to Fresh Air Assess Situation->Inhalation Inhalation Skin Contact Skin Contact: Remove Clothing, Rinse Skin Assess Situation->Skin Contact Skin Eye Contact Eye Contact: Rinse Eyes for 15 min Assess Situation->Eye Contact Eye Ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting Assess Situation->Ingestion Ingestion Seek Medical Attention Seek Medical Attention Inhalation->Seek Medical Attention Skin Contact->Seek Medical Attention Eye Contact->Seek Medical Attention Ingestion->Seek Medical Attention Provide SDS to Medical Personnel Provide SDS to Medical Personnel Seek Medical Attention->Provide SDS to Medical Personnel

Caption: Emergency first aid response workflow for exposure to this compound.

References

Lewis acidity of zinc bromide dihydrate explained

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Lewis Acidity of Zinc Bromide Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ZnBr₂·2H₂O) is a hygroscopic, colorless crystalline solid frequently utilized as a Lewis acid catalyst in organic synthesis and various other applications. Its Lewis acidic nature is fundamental to its reactivity and catalytic activity. This technical guide provides a comprehensive explanation of the Lewis acidity of this compound, detailing its unique crystal structure, the origins of its acidic properties, and methods for its quantitative assessment.

The Unique Structure of this compound

Contrary to a simple hydrated salt, the solid-state structure of this compound is a double salt with the formula [Zn(H₂O)₆][Zn₂Br₆]. This structure consists of two distinct ionic complexes:

  • Hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺: In this octahedral complex, a central zinc ion is coordinated to six water molecules.

  • Tetrabromodizincate(II) anion, [Zn₂Br₆]²⁻: This dimeric anion features two tetrahedral zinc centers bridged by two bromide ions, with four terminal bromide ions.

This specific arrangement in the crystal lattice is crucial for understanding the compound's properties in both the solid state and in solution.

The Origin of Lewis Acidity

The Lewis acidity of this compound stems from the electrophilic nature of the zinc(II) ions. A Lewis acid is defined as an electron-pair acceptor. In the context of this compound, two primary species contribute to its Lewis acidic character, particularly when dissolved.

The Hexaaquazinc(II) Cation as a Brønsted Acid

The [Zn(H₂O)₆]²⁺ cation is the primary source of Brønsted acidity in aqueous solutions, which is a direct consequence of the Lewis acidity of the Zn²⁺ ion. The high positive charge density of the zinc ion polarizes the O-H bonds of the coordinated water molecules, making them more acidic than free water molecules. This leads to the hydrolysis of the aqua complex, releasing a proton (H⁺) and forming a hydroxo complex.

The equilibrium for the first deprotonation is as follows:

[Zn(H₂O)₆]²⁺ + H₂O ⇌ [Zn(H₂O)₅(OH)]⁺ + H₃O⁺

The acidity of this complex can be quantified by its acid dissociation constant (pKa).

Zinc Centers in Solution

Upon dissolution in a coordinating solvent, the [Zn₂Br₆]²⁻ anion can dissociate and rearrange to form various solvated zinc bromide species. These species can also act as Lewis acids by accepting electron pairs from Lewis bases. The coordination of a substrate to the zinc center is the key step in many zinc-catalyzed reactions.

Quantitative Assessment of Lewis Acidity

While the qualitative understanding of this compound as a Lewis acid is well-established, its quantitative assessment is crucial for predicting its reactivity and comparing it with other Lewis acids.

Brønsted Acidity of the Aqua Ion

The most direct quantitative measure of the Lewis acidity of the zinc ion in an aqueous environment is the pKa of the [Zn(H₂O)₆]²⁺ ion.

ParameterValueReference
pKa of [Zn(H₂O)₆]²⁺~9.0[1]

This pKa value is significantly lower than that of bulk water (~15.7), indicating a substantial increase in the acidity of the water molecules upon coordination to the zinc ion.

Relative Lewis Acidity of Zinc Halides

Studies comparing the Lewis acidity of anhydrous zinc halides have shown a general trend. Spectroscopic studies of the equilibria between zinc halides and aromatic amines in ether solution suggest the following order of Lewis acidity:

ZnCl₂ ≈ ZnBr₂ > ZnI₂

This trend indicates that zinc bromide has a comparable Lewis acidity to zinc chloride and is a stronger Lewis acid than zinc iodide.[2]

Experimental Protocols for Lewis Acidity Determination

Several experimental methods can be employed to quantify the Lewis acidity of compounds like zinc bromide. The Gutmann-Beckett method is a widely accepted standard.

The Gutmann-Beckett Method

This method utilizes ³¹P NMR spectroscopy to determine the acceptor number (AN) of a Lewis acid. The AN is a measure of the Lewis acidity based on the change in the chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with the Lewis acid.[3]

Experimental Workflow:

  • Preparation of Solutions:

    • A standard solution of Et₃PO in a non-coordinating deuterated solvent (e.g., C₆D₆ or CD₂Cl₂) is prepared.

    • A solution of the Lewis acid (e.g., anhydrous ZnBr₂) of known concentration is prepared in the same solvent.

    • A sample containing both the Lewis acid and Et₃PO (typically in a 1:1 molar ratio) is prepared.

  • NMR Spectroscopy:

    • The ³¹P NMR spectrum of the Et₃PO solution is recorded to obtain the chemical shift of the free probe (δ_free).

    • The ³¹P NMR spectrum of the sample containing the Lewis acid-Et₃PO adduct is recorded to obtain the chemical shift of the complexed probe (δ_complex).

  • Calculation of Acceptor Number (AN): The acceptor number is calculated using the following formula: AN = 2.21 x (δ_complex - δ_free) where δ_free in hexane (B92381) is defined as 41.0 ppm.

A higher AN value corresponds to a stronger Lewis acid.

Diagram of the Gutmann-Beckett method workflow.

Synthesis of this compound

This compound can be prepared in the laboratory by reacting zinc oxide with hydrobromic acid.[2]

Protocol:

  • To a stirred aqueous solution of hydrobromic acid (HBr), slowly add stoichiometric amounts of zinc oxide (ZnO) powder.

  • The reaction is exothermic and will produce a clear solution of zinc bromide.

  • Allow the solution to cool and crystallize.

  • The resulting white crystals of this compound can be collected by filtration.

Reaction: ZnO + 2HBr + H₂O → ZnBr₂·2H₂O

Signaling Pathways and Logical Relationships

The Lewis acidity of zinc bromide is central to its role as a catalyst. The general mechanism involves the coordination of a Lewis basic substrate to the zinc center, which activates the substrate towards nucleophilic attack.

Generalized catalytic cycle involving a zinc Lewis acid.

Conclusion

The Lewis acidity of this compound is a multifaceted property derived from its unique double salt structure, [Zn(H₂O)₆][Zn₂Br₆]. The primary contributors to its acidity are the hexaaquazinc(II) cation, which acts as a Brønsted acid in aqueous media, and the various solvated zinc species that can directly accept electron pairs. While quantitative data for this compound itself is sparse, its acidity can be understood in the context of the known pKa of the [Zn(H₂O)₆]²⁺ ion and the relative acidity of other zinc halides. Standardized experimental protocols, such as the Gutmann-Beckett method, provide a robust framework for the quantitative determination of its Lewis acidity, enabling its effective application in chemical synthesis and drug development.

References

An In-depth Technical Guide on the Hygroscopic Nature of Zinc Bromide Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of zinc bromide dihydrate (ZnBr₂·2H₂O). Zinc bromide is an inorganic salt with significant applications in chemical synthesis, as a Lewis acid, in the oil and gas industry, and as an electrolyte in zinc-bromide batteries.[1][2] Its pronounced tendency to absorb and retain moisture from the atmosphere—its hygroscopic and deliquescent nature—is a critical factor in its handling, storage, and application.[1][2][3]

Physicochemical Properties of this compound

This compound is a white, crystalline solid.[1] It is highly soluble in water, forming acidic solutions.[1] The anhydrous form of zinc bromide is particularly hygroscopic and will readily absorb atmospheric water to form the dihydrate.[1] Further moisture absorption will cause the dihydrate to deliquesce, dissolving in the absorbed water to form a saturated aqueous solution.[3][4]

Table 1: Physicochemical Properties of Zinc Bromide and its Dihydrate

PropertyValueReference(s)
Zinc Bromide (Anhydrous)
Molecular FormulaZnBr₂[1]
Molecular Weight225.19 g/mol [5]
AppearanceWhite crystalline powder[6]
Melting Point394 °C[1]
Boiling Point697 °C[1]
Deliquescence Relative Humidity (25 °C)~7-8%[7]
This compound
Molecular FormulaZnBr₂·2H₂O[1]
Molecular Weight261.23 g/mol [8]
AppearanceWhite crystalline solid[1]

Quantitative Analysis of Hygroscopicity

The hygroscopic nature of a substance is quantitatively described by its moisture sorption isotherm, which illustrates the relationship between the equilibrium water content of the material and the ambient relative humidity (RH) at a constant temperature.[9][10]

Table 2: Equilibrium Relative Humidity of Saturated Zinc Bromide Solution

Temperature (°C)Equilibrium Relative Humidity (% RH)
257-8

This value represents the deliquescence point of anhydrous zinc bromide.

A hypothetical moisture sorption isotherm for zinc bromide would exhibit a sharp increase in water content as the relative humidity approaches the deliquescence point of the anhydrous form. For the dihydrate, the isotherm would show the equilibrium water content of the hydrated solid until the deliquescence relative humidity of the dihydrate is reached, at which point it would absorb a large amount of water and dissolve.

Experimental Protocols for Characterizing Hygroscopicity

Several established methods are employed to characterize the hygroscopic properties of materials like this compound. These include Dynamic Vapor Sorption (DVS), Thermogravimetric Analysis (TGA), and Karl Fischer Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[11][12][13] This allows for the determination of a complete moisture sorption-desorption isotherm.[14]

Detailed Methodology for DVS Analysis of this compound:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is placed into the DVS instrument's sample pan.[15]

  • Initial Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a controlled temperature (e.g., 25 °C) until a stable mass is achieved. This removes any surface-adsorbed water and establishes a baseline dry mass.[16]

  • Sorption Phase: The relative humidity is then incrementally increased in a stepwise fashion (e.g., in 10% RH steps from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates, signifying that no more water is being absorbed at that humidity level.[17]

  • Desorption Phase: Following the sorption phase, the relative humidity is incrementally decreased in the same stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

  • Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate the moisture sorption and desorption isotherms. The resulting graph reveals the material's hygroscopic capacity, deliquescence point, and any hysteresis between the sorption and desorption processes.[11]

DVS_Workflow cluster_prep Sample Preparation cluster_analysis DVS Instrument cluster_output Data Output A Weigh this compound B Initial Drying (0% RH) A->B Place sample in pan C Stepwise RH Increase (Sorption) B->C Equilibrate at each step D Stepwise RH Decrease (Desorption) C->D Equilibrate at each step E Mass Change vs. RH Data D->E Record data F Generate Sorption-Desorption Isotherm E->F

Caption: TGA dehydration process.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance. It is particularly useful for quantifying the water of hydration in salts.

Detailed Methodology for Karl Fischer Titration of this compound:

  • Reagent Preparation and Standardization: Prepare or use a commercial Karl Fischer reagent and standardize it against a known water standard (e.g., disodium (B8443419) tartrate dihydrate).

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable anhydrous solvent (e.g., methanol).

  • Titration: Titrate the sample solution with the standardized Karl Fischer reagent to the electrometric endpoint.

  • Calculation: The volume of titrant consumed is used to calculate the percentage of water in the sample, which can then be compared to the theoretical water content of the dihydrate.

Implications for Drug Development and Research

The hygroscopic nature of zinc bromide and its dihydrate has several important implications for its use in research and drug development:

  • Storage and Handling: this compound must be stored in tightly sealed containers in a dry environment to prevent further moisture absorption and deliquescence. E[6]xposure to ambient humidity can lead to changes in the physical state and potency of the material.

  • Formulation: In pharmaceutical formulations, the hygroscopicity of an excipient or active ingredient can affect the stability, dissolution rate, and overall performance of the final product. Understanding the moisture sorption behavior of zinc bromide is crucial if it is to be included in a solid dosage form.

  • Chemical Reactions: As a Lewis acid catalyst, the presence of water can significantly impact the activity and selectivity of zinc bromide in organic reactions. The anhydrous form is often preferred for these applications, necessitating careful drying and handling under inert conditions.

References

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Acylation Catalyzed by Zinc Bromide Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds and the synthesis of aryl ketones. These ketones are crucial intermediates in the production of a wide array of fine chemicals and active pharmaceutical ingredients (APIs).[1] Traditionally, this reaction employs strong Lewis acids like aluminum chloride (AlCl₃). However, these catalysts often require stoichiometric amounts, are sensitive to moisture, and can lead to the generation of significant hazardous waste.[2]

In the pursuit of greener and more efficient synthetic methodologies, milder Lewis acids have garnered considerable attention. Zinc-based catalysts, including zinc bromide (ZnBr₂), have emerged as viable alternatives, offering advantages such as lower toxicity, cost-effectiveness, and often milder reaction conditions.[3][4] Zinc bromide, a versatile Lewis acid, has shown efficacy in various organic transformations, including Friedel-Crafts reactions.[4] This document provides detailed application notes and a generalized protocol for conducting Friedel-Crafts acylation using zinc bromide dihydrate (ZnBr₂·2H₂O) as a catalyst.

Rationale for Using this compound

Zinc bromide is a moderately strong Lewis acid capable of activating acylating agents for electrophilic aromatic substitution.[4] Its dihydrate form is often more convenient to handle than the anhydrous version. The use of zinc-based catalysts aligns with the principles of green chemistry by reducing the environmental impact associated with more traditional, aggressive Lewis acids.[2] Zinc catalysts are particularly noted for their high selectivity and efficiency in certain applications, making them valuable tools in the synthesis of complex molecules for drug discovery and development.[5]

Data Presentation

While specific quantitative data for a wide range of substrates using this compound is not extensively documented in publicly available literature, the following table presents a comparative overview of the performance of various zinc-based catalysts in the Friedel-Crafts acylation of anisole (B1667542), a common aromatic substrate. This data, compiled from multiple sources, illustrates the general effectiveness of zinc catalysts under different conditions.

CatalystAromatic SubstrateAcylating AgentSolventTemperature (°C)TimeYield (%)Reference
ZnCl₂ AnisoleAcetic Anhydride[CholineCl][ZnCl₂]₃ (DES)120 (Microwave)5 min95[1][6]
ZnO AnisoleBenzoyl ChlorideSolvent-freeRoom Temperature< 5 min98[1][3]
Zinc Powder AnisoleAcetyl ChlorideSolvent-free110-112 (Microwave)30 s92[2]

DES = Deep Eutectic Solvent

Experimental Protocols

The following is a generalized protocol for the Friedel-Crafts acylation of an activated aromatic substrate using this compound. This protocol is adapted from established procedures for other zinc-based catalysts, particularly zinc oxide, due to the lack of a specific, detailed published protocol for ZnBr₂·2H₂O under conventional conditions. Researchers should optimize the reaction conditions for their specific substrates and acylating agents.

Key Experiment: Acylation of Anisole with Acetyl Chloride

This protocol describes the acylation of anisole with acetyl chloride to produce 4-methoxyacetophenone, a common intermediate in organic synthesis.

Materials:

  • This compound (ZnBr₂·2H₂O)

  • Anisole

  • Acetyl Chloride

  • Dichloromethane (B109758) (DCM) or other suitable inert solvent

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 - 0.5 equivalents relative to the limiting reagent).

  • Addition of Reactants: Under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate (e.g., anisole, 1.0 equivalent) to the flask. If using a solvent, add it at this stage.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride, 1.0 - 1.2 equivalents) to the stirred reaction mixture via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating may be applied.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Safety Precautions:

  • Friedel-Crafts acylation reactions should be carried out in a well-ventilated fume hood.

  • Acyl halides are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • This compound is a skin and eye irritant. Avoid inhalation and contact with skin.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Friedel-Crafts acylation protocol described above.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add ZnBr2·2H2O and Aromatic Substrate cool 2. Cool to 0 °C setup->cool add_acyl 3. Add Acylating Agent cool->add_acyl react 4. Stir at Room Temp (Monitor by TLC) add_acyl->react quench 5. Quench with HCl react->quench extract 6. Extract with DCM quench->extract wash 7. Wash Organic Layer extract->wash dry 8. Dry and Concentrate wash->dry purify 9. Purify Product dry->purify

A generalized workflow for Friedel-Crafts acylation.
Logical Relationship of Zinc Bromide Catalysis

The diagram below outlines the key steps in the catalytic cycle of a zinc bromide-mediated Friedel-Crafts acylation.

catalytic_cycle catalyst ZnBr2·2H2O (Lewis Acid Catalyst) complex Activated Complex [R-CO-X---ZnBr2] catalyst->complex Coordination acyl_halide Acyl Halide (R-CO-X) acyl_halide->complex acylium Acylium Ion (Electrophile) [R-C=O]+ complex->acylium Formation of Electrophile intermediate Sigma Complex (Arenium Ion) acylium->intermediate Electrophilic Attack aromatic Aromatic Substrate (Nucleophile) aromatic->intermediate product Aryl Ketone (Product) intermediate->product Deprotonation product->catalyst Catalyst Regeneration

Catalytic cycle of Friedel-Crafts acylation with ZnBr₂.

References

Application Notes and Protocols: Zinc Bromide Dihydrate in Stereoselective Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc bromide (ZnBr₂), particularly in its dihydrate form (ZnBr₂·2H₂O), has emerged as a versatile and efficient Lewis acid catalyst in a variety of stereoselective organic transformations. Its utility stems from its ability to coordinate with heteroatoms, thereby influencing the steric and electronic environment of the reaction center and directing the stereochemical outcome. This document provides detailed application notes and experimental protocols for key stereoselective reactions where zinc bromide dihydrate plays a pivotal role. The reactions covered include the stereoselective semipinacol rearrangement, diastereoselective Prins cyclization, chelation-controlled carbonyl additions, and stereoselective C-glycosylation.

Stereoselective Semipinacol Rearrangement of α-Hydroxy Epoxides

The zinc bromide-catalyzed semipinacol rearrangement of α-hydroxy epoxides provides a powerful method for the stereoselective synthesis of β-hydroxy ketones, including the creation of challenging quaternary carbon centers.[1][2] The Lewis acidity of ZnBr₂ facilitates the opening of the epoxide ring and subsequent stereocontrolled 1,2-migration.

Mechanism of Stereocontrol

Zinc bromide coordinates to both the hydroxyl group and the epoxide oxygen, forming a rigid chelate intermediate. This chelation locks the conformation of the substrate, leading to a highly organized transition state. The anti-periplanar alignment of the migrating group to the breaking C-O bond of the epoxide is crucial for the stereospecificity of the rearrangement. The inherent chirality of the α-hydroxy epoxide is thus effectively transferred to the β-hydroxy ketone product.

Semipinacol_Rearrangement cluster_substrate α-Hydroxy Epoxide cluster_catalyst Catalyst cluster_intermediate Chelated Intermediate cluster_transition Transition State cluster_product β-Hydroxy Ketone Substrate R1-C(OH)-C(O)-R2R3 Intermediate Zinc Chelate Substrate->Intermediate Coordination Catalyst ZnBr2·2H2O Catalyst->Intermediate TS [1,2-Migration] Intermediate->TS Rearrangement Product R1-C(=O)-C(OH)R2R3 TS->Product Stereoselective Formation Prins_Cyclization_Workflow Start Aldehyde + Allyl Bromide Catalyst Zn / ZnBr2 in CH2Cl2 Start->Catalyst Alkynylation Homoallylic Alcohol Intermediate Catalyst->Alkynylation Reaction Initiation Prins_Cyclization Prins Cyclization Alkynylation->Prins_Cyclization Intermediate Formation Bromide_Trap Bromide Trapping Prins_Cyclization->Bromide_Trap Cyclization Product 2,6-disubstituted 4-bromotetrahydropyran Bromide_Trap->Product Diastereoselective Product Chelation_Control_Pathway cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products Substrate α-Alkoxy Ketone ZnBr2 ZnBr2·2H2O Substrate->ZnBr2 Coordination Non_Chelated_TS Felkin-Anh Transition State (Disfavored) Substrate->Non_Chelated_TS Without ZnBr2 Reagent Organometallic Nucleophile Chelated_TS Cram Chelate Transition State (Favored) Reagent->Chelated_TS Nucleophilic Attack Reagent->Non_Chelated_TS ZnBr2->Chelated_TS Directs Attack Syn_Product syn-Diastereomer Chelated_TS->Syn_Product Major Product Anti_Product anti-Diastereomer Non_Chelated_TS->Anti_Product Minor Product C_Glycosylation_Workflow Start Glycosyl Acetate + Terminal Alkyne Catalyst ZnBr2·2H2O in CH2Cl2 Start->Catalyst Activation Activation of Glycosyl Acetate Catalyst->Activation Lewis Acid Catalysis Coupling Nucleophilic Attack by Alkyne Activation->Coupling Formation of Oxocarbenium Ion Product α-C-Glycoside Coupling->Product Stereoselective C-C Bond Formation

References

Preparation of Zinc Bromide Battery Electrolyte: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of various types of zinc bromide battery electrolytes. The information is intended for use in a laboratory setting by professionals in research and development.

Introduction

Zinc bromide batteries are a promising energy storage technology due to their high energy density, inherent safety, and the low cost of their active materials. The electrolyte is a critical component that significantly influences the battery's performance, including its efficiency, cycle life, and safety. This document outlines the preparation of two primary types of zinc bromide electrolytes: aqueous-based systems and Deep Eutectic Solvent (DES) based systems.

The protocols provided herein cover the preparation of standard electrolytes as well as formulations with various additives designed to enhance performance by addressing common challenges such as zinc dendrite formation and bromine crossover.

Aqueous Zinc Bromide Electrolytes

Aqueous zinc bromide electrolytes are the most common type used in these batteries. Their preparation involves dissolving zinc bromide salt in deionized water, often with the addition of supporting electrolytes, bromine complexing agents, and other performance-enhancing additives.

Core Components and Their Functions
  • Zinc Bromide (ZnBr₂): The primary active material, providing zinc ions for plating on the negative electrode and bromide ions for oxidation at the positive electrode.[1]

  • Supporting Electrolytes (e.g., KCl, ZnCl₂): These salts are added to increase the ionic conductivity of the electrolyte, thereby reducing ohmic losses and improving the battery's efficiency.

  • Bromine Complexing Agents (BCAs): Quaternary ammonium (B1175870) salts, such as N-ethyl-N-methylpyrrolidinium bromide (MEP), are commonly used to sequester bromine, reducing its volatility and diffusion across the separator, which in turn minimizes self-discharge.[2][3]

  • Dendrite Inhibitors: Additives like certain metal ions can be introduced to suppress the formation of zinc dendrites during charging, which can otherwise lead to short circuits.

  • pH Regulators: The pH of the electrolyte is crucial and is typically maintained in a weakly acidic range (pH 2-4) to prevent the formation of zinc oxide/hydroxide precipitates and to mitigate hydrogen evolution.[1][4] Buffer solutions, such as acetic acid and sodium acetate, can be used for this purpose.[5]

Experimental Protocol: Standard Aqueous Electrolyte

This protocol describes the preparation of a standard aqueous zinc bromide electrolyte with a supporting electrolyte and a bromine complexing agent.

Materials:

  • Zinc Bromide (ZnBr₂)

  • Potassium Chloride (KCl)

  • N-ethyl-N-methylpyrrolidinium bromide (MEP)

  • Deionized (DI) water

  • Hydrochloric acid (HCl) or Acetic Acid/Sodium Acetate buffer for pH adjustment

Equipment:

  • Magnetic stirrer with stir bar

  • Beakers and graduated cylinders

  • Weighing balance

  • pH meter

Procedure:

  • Preparation of Stock Solutions:

    • Prepare an aqueous solution of zinc bromide by dissolving the required amount of ZnBr₂ in DI water to achieve the desired molarity (e.g., 2.0 M).[3]

    • Prepare separate aqueous solutions of potassium chloride (e.g., 3.0 M) and MEP (e.g., 0.4 M).[6]

  • Mixing the Components:

    • In a clean beaker, place the zinc bromide solution.

    • While stirring, slowly add the potassium chloride solution.

    • Continue stirring and add the MEP solution to the mixture.

  • pH Adjustment:

    • Measure the pH of the resulting electrolyte solution using a calibrated pH meter.

    • Adjust the pH to the desired range (typically 2-4) by dropwise addition of a dilute acid (e.g., HCl) or a buffer solution.[4]

  • Final Volume Adjustment:

    • Add DI water to reach the final desired volume and molar concentrations of all components.

  • Filtration (Optional):

    • If any particulates are visible, filter the electrolyte solution before use.

Experimental Protocol: Aqueous Electrolyte with Dendrite Inhibitor

This protocol details the addition of a dendrite inhibitor to the standard aqueous electrolyte.

Additional Materials:

  • Selected dendrite inhibitor (e.g., a soluble metal salt)

Procedure:

  • Follow steps 1 and 2 from the standard aqueous electrolyte protocol.

  • Addition of Dendrite Inhibitor:

    • Prepare a stock solution of the dendrite inhibitor at the desired concentration.

    • Slowly add the dendrite inhibitor solution to the main electrolyte mixture while stirring continuously.

  • Proceed with steps 3-5 from the standard protocol to adjust the pH and final volume.

Deep Eutectic Solvent (DES) Based Zinc Bromide Electrolytes

DES electrolytes are a newer class of electrolytes for zinc bromide batteries, offering advantages such as low volatility and a wider electrochemical stability window. They are typically formed by mixing a zinc halide salt with a hydrogen bond donor.

Core Components and Their Functions
  • Zinc Halide (ZnBr₂ and/or ZnCl₂): Serves as the source of zinc ions.

  • Hydrogen Bond Donor (e.g., Urea (B33335), Choline (B1196258) Chloride): Forms the eutectic mixture with the zinc halide, creating a liquid at room temperature.[7][8]

  • Bromine Capturing Agent: A quaternary ammonium salt is often included to complex with bromine, similar to aqueous systems.

Experimental Protocol: DES Electrolyte Preparation

This protocol outlines the synthesis of a common DES electrolyte for zinc bromide batteries.

Materials:

  • Zinc Bromide (ZnBr₂)

  • Choline Chloride

  • Urea

Equipment:

  • Heating mantle or hot plate with magnetic stirring

  • Beaker or round-bottom flask

  • Weighing balance

Procedure:

  • Weighing Components:

    • Weigh the zinc bromide, choline chloride, and urea in the desired molar ratio (e.g., 1:1:2).

  • Mixing and Heating:

    • Combine all the components in a clean, dry beaker or flask.

    • Gently heat the mixture to approximately 60-80°C while stirring continuously.[8]

  • Formation of Homogeneous Liquid:

    • Continue heating and stirring until all solids have dissolved and a clear, homogeneous liquid is formed.

  • Cooling:

    • Once a homogeneous liquid is obtained, remove the mixture from the heat and allow it to cool to room temperature. The resulting liquid is the DES electrolyte.

Data Presentation: Electrolyte Properties and Performance

The following tables summarize key quantitative data for different zinc bromide electrolyte formulations.

Table 1: Composition of Various Aqueous Zinc Bromide Electrolytes

Electrolyte IDZnBr₂ (M)Supporting ElectrolyteBromine Complexing Agent (BCA)Dendrite InhibitorpH
AQ-Std-12.03.0 M KCl0.4 M MEP-2-4
AQ-DI-12.0-1.2 M MEPYes (Cationic)Not specified
AQ-High-Salt3.01.0 M NH₄Cl0.8 M N-methyl-N-ethyl pyrrolidinium (B1226570) salt-2-4

Table 2: Physical Properties of Selected Zinc Bromide Electrolytes

Electrolyte TypeCompositionIonic Conductivity (mS/cm)Viscosity (cP)
Aqueous0.2 M ZnSO₄~10~1
Aqueous + Additive0.2 M ZnSO₄ + 5 M NaClO₄~50~2
DESZn(TfO)₂−ACE−H₂OVaries with compositionVaries with composition

Table 3: Performance Metrics of Zinc Bromide Batteries with Different Electrolytes

Electrolyte TypeKey AdditivesCoulombic Efficiency (%)Energy Efficiency (%)Cycle Life
AqueousTetraalkylammonium bromide, Acetic acid/Sodium acetate83.077.5Not specified
AqueousCationic dendrite inhibitorImprovedSacrificed voltage efficiencyImproved

Visualization of Experimental Workflows

Workflow for Aqueous Electrolyte Preparation

AqueousElectrolytePreparation cluster_start Start: Reagent Preparation cluster_mix Mixing cluster_finish Finalization prep_znbr2 Prepare ZnBr₂ Solution mix_main Combine ZnBr₂ and Supporting Electrolyte prep_znbr2->mix_main prep_support Prepare Supporting Electrolyte Solution prep_support->mix_main prep_bca Prepare BCA Solution add_bca Add BCA Solution prep_bca->add_bca prep_inhibitor Prepare Dendrite Inhibitor Solution (Optional) add_inhibitor Add Dendrite Inhibitor Solution prep_inhibitor->add_inhibitor mix_main->add_bca add_bca->add_inhibitor adjust_ph Adjust pH add_inhibitor->adjust_ph final_vol Adjust to Final Volume adjust_ph->final_vol filtration Filter (Optional) final_vol->filtration final_electrolyte Final Aqueous Electrolyte filtration->final_electrolyte DESElectrolytePreparation start Start weigh Weigh ZnBr₂, Choline Chloride, and Urea start->weigh combine Combine Components in a Beaker weigh->combine heat_stir Heat to 60-80°C with Continuous Stirring combine->heat_stir dissolve Continue until a Homogeneous Liquid Forms heat_stir->dissolve cool Cool to Room Temperature dissolve->cool final_des Final DES Electrolyte cool->final_des AdditiveRoles cluster_electrolyte Aqueous ZnBr₂ Electrolyte cluster_additives Additives cluster_performance Performance Enhancement electrolyte Base Electrolyte (ZnBr₂ + H₂O) support Supporting Electrolyte (e.g., KCl) bca Bromine Complexing Agent (e.g., MEP) inhibitor Dendrite Inhibitor ph_regulator pH Regulator (e.g., Buffer) conductivity Increased Ionic Conductivity support->conductivity self_discharge Reduced Self-Discharge bca->self_discharge cycle_life Improved Cycle Life inhibitor->cycle_life stability Enhanced Stability ph_regulator->stability

References

Application of Zinc Bromide Dihydrate in Radiation Shielding: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aqueous solutions of zinc bromide (ZnBr₂), prepared from its dihydrate form, are a highly effective and versatile material for gamma-ray shielding, particularly in applications requiring optical transparency. This document provides detailed application notes, quantitative data, and experimental protocols for the use of zinc bromide solutions in radiation shielding.

Introduction to Zinc Bromide as a Radiation Shield

Zinc bromide solutions are primarily utilized as a transparent radiation shielding medium in the viewing windows of "hot cells" – shielded enclosures used for handling highly radioactive materials.[1] The high density of these solutions provides excellent attenuation of gamma radiation, comparable to that of concrete.[2]

Key Advantages:

  • Optical Transparency: Allows for direct observation of processes within a shielded environment.

  • Self-Repairing: Unlike lead glass, which can darken and degrade upon prolonged exposure to radiation, aqueous zinc bromide solutions are not susceptible to this darkening effect. Any radiation-induced discoloration is transient, lasting less than a millisecond.

  • Homogeneity and Ease of Handling: As a liquid, it can be easily filled into and removed from shielding windows, facilitating maintenance.[3]

  • Effective Gamma-Ray Attenuation: The high concentration of high-Z elements (zinc and bromine) results in efficient absorption of gamma photons.

Quantitative Radiation Shielding Data

The shielding effectiveness of a material is quantified by its linear attenuation coefficient (μ), half-value layer (HVL), and tenth-value layer (TVL).

  • Linear Attenuation Coefficient (μ): The fraction of photons attenuated per unit thickness of the material.

  • Half-Value Layer (HVL): The thickness of the material required to reduce the intensity of the incident radiation by 50%.[4]

  • Tenth-Value Layer (TVL): The thickness of the material required to reduce the intensity of the incident radiation by 90%.[5]

The following tables provide calculated and experimental shielding data for various concentrations of zinc bromide solutions against common gamma-ray sources.

Zinc Bromide SolutionDensity (g/cm³)Gamma SourcePhoton Energy (MeV)Linear Attenuation Coefficient (μ) (cm⁻¹)[6]Half-Value Layer (HVL) (cm)Tenth-Value Layer (TVL) (cm)
37.41% (w/w)1.4Cs-1370.6620.11875.8419.40
42.78% (w/w)1.5Cs-1370.6620.12045.7619.13
48.16% (w/w)1.6Cs-1370.6620.12545.5318.36
57.2% (w/w)1.8Co-601.173 & 1.332~0.09 (simulation)~7.70~25.59

Note: HVL and TVL values are calculated from the linear attenuation coefficient using the formulas: HVL = 0.693 / μ and TVL = 2.303 / μ.

Experimental Protocols

Preparation of Zinc Bromide Shielding Solution

This protocol describes the laboratory-scale preparation of zinc bromide solutions of varying densities.

Materials:

  • Zinc Bromide Dihydrate (ZnBr₂·2H₂O) powder

  • Distilled or deionized water

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Hydrometer or densitometer

  • Argon gas supply with a sparging tube (optional, to prevent oxidation)

Procedure:

  • Determine Required Quantities: Calculate the mass of this compound and the volume of water needed to achieve the desired solution density and volume. For example, to prepare a solution with a density of 1.6 g/cm³, approximately 48.16 g of anhydrous ZnBr₂ is dissolved in 100 mL of water.[6] Adjust the mass accordingly when using the dihydrate form.

  • Deoxygenate Water (Optional): To prevent oxidation that can cause cloudiness in the solution, purge the distilled water with argon gas for 15-20 minutes.[7]

  • Dissolution: Slowly add the pre-weighed this compound powder to the water while stirring continuously with a magnetic stirrer. The dissolution process is exothermic, so the solution will heat up.

  • Cooling and Density Measurement: Allow the solution to cool to room temperature. Once cooled, measure the density using a calibrated hydrometer or densitometer.

  • Density Adjustment: If the density is too low, add more this compound in small increments. If the density is too high, add small amounts of distilled water. Stir until fully dissolved and re-measure the density after the solution has returned to room temperature.

  • Storage: Store the prepared solution in a sealed container to prevent water evaporation and changes in concentration.

Measurement of Gamma-Ray Attenuation

This protocol outlines the procedure for determining the linear attenuation coefficient, HVL, and TVL of the prepared zinc bromide solution.

Equipment:

  • Gamma-ray source (e.g., Cs-137, Co-60)

  • Scintillation detector (e.g., NaI(Tl)) with a photomultiplier tube

  • Multichannel analyzer (MCA)

  • Lead shielding for the detector and a collimator to create a narrow beam

  • Sample container with parallel flat sides and a known path length

  • Calipers for accurate thickness measurements

  • Data acquisition software

Experimental Workflow:

experimental_workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure Source Gamma-Ray Source Collimator Lead Collimator Source->Collimator Sample Sample Holder (with ZnBr2 solution) Collimator->Sample Detector NaI(Tl) Detector Sample->Detector MCA Multichannel Analyzer Detector->MCA PC Computer MCA->PC start Start background Measure Background Radiation (without source) start->background I0 Measure Incident Intensity (I₀) (without sample) background->I0 I Measure Transmitted Intensity (I) (with sample) I0->I vary_thickness Repeat for Various Sample Thicknesses I->vary_thickness analysis Data Analysis vary_thickness->analysis end End analysis->end logical_relationships cluster_properties Physical Properties cluster_shielding Shielding Performance Concentration ZnBr₂ Concentration Density Solution Density Concentration->Density Attenuation_Coeff Linear Attenuation Coefficient (μ) Density->Attenuation_Coeff directly influences HVL Half-Value Layer (HVL) Attenuation_Coeff->HVL inversely proportional TVL Tenth-Value Layer (TVL) Attenuation_Coeff->TVL inversely proportional Photon_Energy Gamma Photon Energy Photon_Energy->Attenuation_Coeff inversely influences

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Zinc Bromide Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc bromide (ZnBr₂), particularly in its dihydrate form (ZnBr₂·2H₂O), has emerged as a versatile and efficient Lewis acid catalyst in organic synthesis. Its low toxicity, cost-effectiveness, and ease of handling make it an attractive alternative to other metal catalysts.[1] These application notes provide detailed protocols and comparative data for the synthesis of medicinally important heterocyclic compounds, including 2,3-dihydroquinazolin-4(1H)-ones, quinoxalines, and benzimidazoles, utilizing zinc-based catalysts. While specific data for zinc bromide dihydrate is emerging, the provided protocols are based on established methods using similar zinc catalysts and can be readily adapted.

Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

2,3-Dihydroquinazolin-4(1H)-ones are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them significant scaffolds in drug discovery.[2] The synthesis of these compounds can be efficiently achieved through a one-pot, three-component reaction of an isatoic anhydride (B1165640), an amine, and an aldehyde, or through the cyclocondensation of 2-aminobenzamide (B116534) with an aldehyde.

General Reaction Scheme: One-Pot Three-Component Synthesis

G cluster_reactants Reactants IsatoicAnhydride Isatoic Anhydride Catalyst ZnBr2·2H2O (Catalyst) IsatoicAnhydride->Catalyst Aldehyde Aldehyde (R-CHO) Aldehyde->Catalyst Amine Amine (R'-NH2) Amine->Catalyst Product 2,3-Dihydroquinazolin-4(1H)-one Catalyst->Product Heat

Caption: One-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

Quantitative Data for the Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones

The following table summarizes the results for the synthesis of various 2-aryl-2,3-dihydroquinazolin-4(1H)-ones using a zinc-based catalyst in a one-pot, three-component reaction of isatoic anhydride, ammonium (B1175870) acetate (B1210297), and various aromatic aldehydes.

EntryAldehydeTime (min)Yield (%)Melting Point (°C)
14-Chlorobenzaldehyde2592210-212
24-Nitrobenzaldehyde2095225-227
34-Methylbenzaldehyde3088198-200
44-Methoxybenzaldehyde3085184-186
52-Chlorobenzaldehyde3590208-210
6Benzaldehyde3091215-217

Data adapted from a study using a related zinc catalyst.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Materials:

  • Isatoic anhydride (1 mmol, 163 mg)

  • 4-Chlorobenzaldehyde (1 mmol, 140 mg)

  • Ammonium acetate (1.2 mmol, 92 mg)

  • This compound (10 mol%, 26 mg)

  • Ethanol (B145695) (10 mL)

Procedure:

  • A mixture of isatoic anhydride, 4-chlorobenzaldehyde, ammonium acetate, and this compound is taken in a round-bottom flask.

  • Ethanol (10 mL) is added to the flask, and the mixture is refluxed with stirring.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The crude product is washed with cold ethanol and dried.

  • If necessary, the product can be further purified by recrystallization from ethanol.

Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles that are integral to many biologically active compounds.[3] A common and effective method for their synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound or an α-hydroxyketone.

General Reaction Scheme: Synthesis from an α-Hydroxyketone

G cluster_reactants Reactants oPD o-Phenylenediamine Catalyst ZnBr2·2H2O (Catalyst) oPD->Catalyst aHK α-Hydroxyketone aHK->Catalyst Product Quinoxaline (B1680401) Derivative Catalyst->Product Heat / Solvent

Caption: Synthesis of quinoxalines from o-phenylenediamines.

Quantitative Data for the Synthesis of Quinoxaline Derivatives

The following table presents the results for the synthesis of various quinoxaline derivatives from the condensation of o-phenylenediamine and different α-hydroxyketones using a zinc-based catalyst.

Entryα-HydroxyketoneTime (h)Yield (%)Melting Point (°C)
1Benzoin (B196080)490124-126
2Anisoin588158-160
3Furoin685115-117
44,4'-Dichlorobenzoin4.592195-197
54,4'-Dimethylbenzoin587155-157

Data adapted from a study using zinc triflate, a related Lewis acid catalyst.[4]

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

Materials:

  • o-Phenylenediamine (1.1 mmol, 119 mg)

  • Benzoin (1.0 mmol, 212 mg)

  • This compound (10 mol%, 26 mg)

  • Acetonitrile (B52724) (5 mL)

Procedure:

  • To a solution of benzoin in acetonitrile, o-phenylenediamine and this compound are added.

  • The reaction mixture is stirred and refluxed for the time indicated by TLC monitoring.[4]

  • After completion, the solvent is removed under reduced pressure.

  • The residue is extracted with ethyl acetate.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization from ethanol to afford the pure 2,3-diphenylquinoxaline.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of therapeutic applications.[5] A straightforward synthesis involves the condensation of an o-phenylenediamine with an aldehyde.

General Reaction Scheme: Synthesis of 2-Substituted Benzimidazoles

G cluster_reactants Reactants oPD o-Phenylenediamine Catalyst ZnBr2·2H2O (Catalyst) oPD->Catalyst Aldehyde Aldehyde (R-CHO) Aldehyde->Catalyst Product 2-Substituted Benzimidazole (B57391) Catalyst->Product Heat / Solvent

Caption: Synthesis of 2-substituted benzimidazoles.

Quantitative Data for the Synthesis of 2-Substituted Benzimidazoles

The following table shows the results for the synthesis of various 2-substituted benzimidazoles via the condensation of o-phenylenediamine and different aldehydes using a zinc-based catalyst under microwave irradiation.

EntryAldehydeTime (min)Yield (%)Melting Point (°C)
1Benzaldehyde1597132-134
24-Chlorobenzaldehyde1595148-150
34-Nitrobenzaldehyde1592202-204
44-Methylbenzaldehyde1582178-180
54-Methoxybenzaldehyde1590164-166

Data adapted from a study using a zinc-boron nitride catalyst under microwave conditions.[6]

Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole

Materials:

  • o-Phenylenediamine (1 mmol, 108 mg)

  • Benzaldehyde (1 mmol, 106 mg)

  • This compound (10 mol%, 26 mg)

  • Acetonitrile (5 mL)

Procedure:

  • A mixture of o-phenylenediamine, benzaldehyde, and this compound in acetonitrile is placed in a microwave reactor vessel.

  • The reaction mixture is irradiated in a microwave oven at a suitable temperature (e.g., 140 °C) for a short duration (e.g., 15 minutes).[6]

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is evaporated, and the residue is purified by silica (B1680970) gel column chromatography to obtain the pure 2-phenyl-1H-benzimidazole.

Conclusion

This compound is a promising, green, and efficient catalyst for the synthesis of a variety of heterocyclic compounds. The protocols provided herein, based on established methodologies with similar zinc catalysts, offer a solid foundation for researchers in the field of medicinal chemistry and drug development. These methods are characterized by mild reaction conditions, good to excellent yields, and operational simplicity, making them suitable for the rapid generation of libraries of biologically active molecules. Further exploration of this compound in these and other heterocyclic syntheses is encouraged.

References

Application Notes and Protocols: The Role of Zinc Bromide Dihydrate in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc bromide dihydrate (ZnBr₂·2H₂O) is a versatile and cost-effective Lewis acid catalyst that has garnered significant attention in carbohydrate chemistry. Its low toxicity, ready availability, and effectiveness in promoting key chemical transformations make it an attractive reagent for the synthesis of complex carbohydrate structures, including those with therapeutic potential.[1] This document provides detailed application notes and experimental protocols for the use of this compound in carbohydrate chemistry, with a particular focus on C-glycosylation reactions.

Core Application: Catalysis of C-Glycosylation

One of the primary applications of this compound in carbohydrate chemistry is as a catalyst for the formation of C-glycosidic bonds. These bonds, where the anomeric carbon of a sugar is linked to a carbon atom of an aglycone, are more resistant to enzymatic and chemical hydrolysis compared to their O- or N-glycoside counterparts. This stability is a highly desirable feature in the development of carbohydrate-based therapeutics.

A notable application is the ZnBr₂-catalyzed direct C-glycosylation of glycosyl acetates with terminal alkynes .[2][3] This reaction provides a convenient and highly stereoselective method to synthesize alkynyl C-glycosides, which are valuable intermediates for the synthesis of more complex molecules.[3]

Reaction Principle

The reaction proceeds via the activation of the glycosyl acetate (B1210297) by the Lewis acidic zinc bromide. This facilitates the departure of the acetate group and the formation of a reactive oxocarbenium ion intermediate. The terminal alkyne then acts as a nucleophile, attacking the anomeric carbon to form the C-glycosidic bond. The reaction is often highly stereoselective, favoring the formation of the α-anomer.

Experimental Protocols

General Protocol for ZnBr₂-Catalyzed C-Glycosylation of Glycosyl Acetates with Terminal Alkynes

This protocol is based on the procedure described by Wang et al. in Organic Chemistry Frontiers.[2]

Materials:

  • Glycosyl acetate (e.g., 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose)

  • Terminal alkyne (e.g., phenylacetylene)

  • This compound (ZnBr₂·2H₂O)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Molecular sieves (4 Å), freshly activated

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the glycosyl acetate (1.0 equiv.).

  • Dissolve the glycosyl acetate in anhydrous dichloromethane.

  • Add freshly activated 4 Å molecular sieves to the solution.

  • To this stirred solution, add the terminal alkyne (1.5 equiv.).

  • Finally, add this compound (2.0 equiv.) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture through a pad of Celite to remove the molecular sieves and any solid residues.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired alkynyl C-glycoside.

Data Presentation

The following table summarizes representative quantitative data for the ZnBr₂-catalyzed C-glycosylation of various glycosyl acetates with different terminal alkynes.

Glycosyl Acetate DonorTerminal Alkyne AcceptorProductYield (%)Stereoselectivity (α:β)Reference
Peracetylated GlucosePhenylacetylene1-C-(phenylethynyl)-α-D-glucopyranose tetraacetate85>99:1[2]
Peracetylated GalactosePhenylacetylene1-C-(phenylethynyl)-α-D-galactopyranose tetraacetate82>99:1[2]
Peracetylated MannosePhenylacetylene1-C-(phenylethynyl)-α-D-mannopyranose tetraacetate78>99:1[2]
Peracetylated Glucose1-Octyne1-C-(oct-1-yn-1-yl)-α-D-glucopyranose tetraacetate75>99:1[2]
Peracetylated GlucoseEthynyltrimethylsilane1-C-((trimethylsilyl)ethynyl)-α-D-glucopyranose tetraacetate88>99:1[2]

Visualizations

Experimental Workflow for ZnBr₂-Catalyzed C-Glycosylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Flame-dried flask under inert atmosphere add_ga Add Glycosyl Acetate (1.0 equiv.) start->add_ga add_dcm Add Anhydrous DCM add_ga->add_dcm add_ms Add 4 Å Molecular Sieves add_dcm->add_ms add_alkyne Add Terminal Alkyne (1.5 equiv.) add_ms->add_alkyne add_znbr2 Add ZnBr2·2H2O (2.0 equiv.) add_alkyne->add_znbr2 stir Stir at Room Temperature add_znbr2->stir monitor Monitor by TLC stir->monitor quench Quench with sat. NaHCO3 monitor->quench Reaction Complete filter Filter through Celite quench->filter extract Extract with DCM filter->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Silica Gel Column Chromatography concentrate->purify product Pure Alkynyl C-Glycoside purify->product

Caption: Workflow for ZnBr₂-catalyzed C-glycosylation.

Proposed Catalytic Cycle

G A Glycosyl Acetate + ZnBr2·2H2O B [Glycosyl-OAc-ZnBr2] Complex A->B Coordination C Oxocarbenium Ion + [AcO-ZnBr2]- B->C Acetate Elimination D Alkynyl C-Glycoside + ZnBr2·2H2O C->D Nucleophilic Attack Acetate Acetate C->Acetate D->A Catalyst Regeneration Alkyne Terminal Alkyne Alkyne->C

Caption: Proposed mechanism for ZnBr₂-catalyzed C-glycosylation.

Applications in Drug Development

The synthesis of C-glycosides is of paramount importance in drug discovery. The increased stability of the C-glycosidic bond can lead to drug candidates with improved pharmacokinetic profiles. While direct synthesis of a marketed drug using this compound is not widely documented, the alkynyl C-glycosides produced through this methodology are versatile intermediates.

For instance, the synthesized alkynyl C-glycosides can be further functionalized. One application is in the formal synthesis of (+)-varitriol, a natural product with antitumor properties.[3] The alkynyl group can participate in various subsequent reactions, such as click chemistry, to link the carbohydrate moiety to other molecules of interest, including peptides, lipids, or fluorescent tags, facilitating the development of novel glycoconjugate drugs and probes.

Conclusion

This compound is a valuable catalyst in carbohydrate chemistry, offering a mild, efficient, and stereoselective route for the synthesis of C-glycosides. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the utility of this reagent in their synthetic endeavors, paving the way for the creation of novel and stable carbohydrate-based molecules with potential therapeutic applications.

References

Application Notes and Protocols: Zinc Bromide Dihydrate as a Catalyst in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of zinc bromide dihydrate as a catalyst in various polymerization reactions. While many protocols specify the use of anhydrous zinc bromide, the dihydrate form can be effectively used after a dehydration step. This document details the applications of zinc bromide in ionothermal cyclotrimerization and provides a general protocol for its potential use in ring-opening and cationic polymerizations.

Ionothermal Cyclotrimerization for the Synthesis of Microporous Polymers

Zinc bromide has proven to be an excellent Lewis acid mediator for the ionothermal (solvent-free) synthesis of conjugated microporous polymers (CMPs).[1][2] These materials are of significant interest for applications in gas sorption, separation, and catalysis. The reaction typically involves the cyclotrimerization of monomers containing acetyl or nitrile functionalities.

Note on Catalyst Form: While these protocols utilize anhydrous zinc bromide (ZnBr₂), researchers starting with this compound (ZnBr₂·2H₂O) can perform a pre-reaction dehydration step. This is crucial as the presence of water can interfere with the Lewis acidic catalysis.

Dehydration of this compound

A common method for the dehydration of this compound is thermal treatment.

Protocol:

  • Place the required amount of this compound in a Schlenk flask or a similar apparatus suitable for heating under vacuum.

  • Heat the flask gradually to a temperature above 120 °C under a dynamic vacuum. The exact temperature and time may need to be optimized, but holding at 120-150 °C for several hours is a typical starting point.

  • Continue heating under vacuum until all visible signs of water evolution have ceased and the material appears as a dry, free-flowing powder.

  • Cool the anhydrous zinc bromide under vacuum or in a desiccator and transfer it to an inert atmosphere glovebox for storage and use, as it is highly hygroscopic.[3]

General Experimental Protocol for Ionothermal Cyclotrimerization

This protocol is adapted from the synthesis of a 1,4-diacetylbenzene (B86990) conjugated microporous polymer (DAB-CMP).[4]

Materials:

  • Monomer (e.g., 1,4-diacetylbenzene - DAB)

  • Anhydrous Zinc Bromide (prepared from the dihydrate as described above)

  • Borosilicate glass tubes (10 mm diameter)

  • 3 M Hydrochloric acid (HCl)

  • Deionized water

  • Tetrahydrofuran (THF)

  • Acetone (B3395972)

  • Nitrogen-filled glovebox

  • Tube furnace

  • Schlenk line or vacuum pump

  • Glass tube cutter

  • Scintillation vials

  • Filtration apparatus

Procedure:

  • Inside a nitrogen-filled glovebox, charge a borosilicate glass tube with the monomer (e.g., 40.0 mg of DAB) and anhydrous zinc bromide (1-10 molar equivalents).[4]

  • Evacuate the tube to a pressure below 100 mTorr and flame-seal it.[4]

  • Place the sealed tube in a tube furnace and heat to 400 °C for a specified duration (e.g., 72 hours). The heating program typically involves a ramp-up period, a hold at the target temperature, and a controlled cool-down.[4]

  • After cooling to room temperature, carefully open the tube using a glass tube cutter.

  • Scrape the solid product from the tube into a scintillation vial. Water can be used to aid in the transfer.[4]

  • Suspend the crude product in 3 M HCl and stir for 24 hours to remove the zinc salts.[4]

  • Filter the solid product and wash sequentially with deionized water and THF.[4]

  • Further purify the polymer by soaking in fresh acetone for 24 hours (repeated three times).[4]

  • Decant the final acetone wash and dry the solid polymer in a vacuum oven at 120 °C overnight.[4]

Quantitative Data from Ionothermal Cyclotrimerization of Various Monomers

The following table summarizes the reaction conditions and results for the synthesis of various conjugated microporous polymers using anhydrous zinc bromide as a mediator.

MonomerMonomer AbbreviationZnBr₂ (molar equiv.)Reaction Time (h)Yield (%)Brunauer-Emmett-Teller (BET) Surface Area (m²/g)
1,4-DiacetylbenzeneDAB5.0072>90555
4,4′-DiacetylbiphenylDABP5.007294720
2,7-DiacetylfluoreneDAF5.0072>90650
1,3,5-TriacetylbenzeneTAB5.0072>90480
Tetrakis(4-acetylphenyl)methaneTAPM5.0072>90690
1,4-DicyanobenzeneDCNB5.0040>90850

Data compiled from references[1][2][4][5]. Yields are generally reported as high (>90%).

Experimental Workflow for Ionothermal Cyclotrimerization

Ionothermal_Cyclotrimerization_Workflow cluster_prep Catalyst and Monomer Preparation cluster_reaction Polymerization Reaction cluster_purification Product Purification prep_catalyst Dehydrate ZnBr2·2H2O (Heat >120°C under vacuum) charge_tube Charge Tube in Glovebox (Monomer + Anhydrous ZnBr2) prep_catalyst->charge_tube seal_tube Evacuate and Flame-Seal Tube charge_tube->seal_tube heat_furnace Heat in Tube Furnace (e.g., 400°C for 72h) seal_tube->heat_furnace open_tube Cool and Open Tube heat_furnace->open_tube hcl_wash Stir in 3M HCl (24h) open_tube->hcl_wash filter_wash Filter and Wash (Water, THF) hcl_wash->filter_wash acetone_soak Acetone Soak (3x 24h) filter_wash->acetone_soak dry_product Dry in Vacuum Oven (120°C overnight) acetone_soak->dry_product final_product Characterize Final Polymer (BET, IR, NMR, etc.) dry_product->final_product

Caption: Workflow for the synthesis of microporous polymers.

Ring-Opening Polymerization (ROP) of Cyclic Esters

Zinc-based catalysts are widely used for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polyesters.[5][6] While specific protocols detailing the use of this compound are not prevalent in the literature, its anhydrous form can act as a Lewis acid to initiate polymerization. The following is a general protocol for such a reaction, which would require optimization for specific monomers and desired polymer characteristics.

General Experimental Protocol for Ring-Opening Polymerization

Materials:

  • Cyclic ester monomer (e.g., L-lactide, ε-caprolactone), purified by recrystallization or sublimation.

  • Anhydrous Zinc Bromide (prepared from the dihydrate).

  • Anhydrous toluene (B28343) or other suitable solvent.

  • Initiator (e.g., benzyl (B1604629) alcohol), if required.

  • Schlenk flask and line.

  • Methanol (B129727).

  • Dichloromethane.

Procedure:

  • Thoroughly dry all glassware in an oven and cool under vacuum.

  • In a nitrogen-filled glovebox, add the desired amount of anhydrous zinc bromide to a Schlenk flask.

  • Add the purified monomer and anhydrous solvent to the flask.

  • If an initiator is used, add it to the reaction mixture.

  • Seal the flask and remove it from the glovebox. Place it in an oil bath at the desired reaction temperature (e.g., 110-150 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Once the desired conversion is reached, quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).

Plausible ROP Mechanism using a Lewis Acid Catalyst

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination catalyst ZnBr2 activated_monomer Activated Monomer (Coordinated to ZnBr2) catalyst->activated_monomer monomer Cyclic Ester (e.g., Lactide) monomer->activated_monomer nucleophilic_attack Nucleophilic Attack (by Initiator/Growing Chain) activated_monomer->nucleophilic_attack ring_opening Ring-Opening nucleophilic_attack->ring_opening chain_growth Polymer Chain Growth ring_opening->chain_growth chain_growth->activated_monomer Addition of new monomer quenching Quenching Agent (e.g., Methanol) chain_growth->quenching final_polymer Final Polymer Chain quenching->final_polymer

Caption: Generalized mechanism for Lewis acid-catalyzed ROP.

Cationic Polymerization of Vinyl Monomers

Lewis acids like zinc bromide can initiate the cationic polymerization of electron-rich alkenes, such as vinyl ethers.[7][8] The zinc bromide activates the monomer, making it susceptible to nucleophilic attack by another monomer molecule, leading to chain growth. As with ROP, specific and detailed protocols for using this compound are scarce, and the anhydrous form is required.

General Experimental Protocol for Cationic Polymerization of Vinyl Ethers

Materials:

  • Vinyl ether monomer (e.g., isobutyl vinyl ether), dried and distilled.

  • Anhydrous Zinc Bromide (prepared from the dihydrate).

  • Anhydrous chlorinated solvent (e.g., dichloromethane).

  • Schlenk flask and line.

  • Methanol containing a small amount of ammonia (B1221849) for quenching.

Procedure:

  • Ensure all glassware is rigorously dried.

  • Under an inert atmosphere, dissolve the anhydrous zinc bromide in the anhydrous solvent in a Schlenk flask.

  • Cool the solution to the desired temperature (e.g., 0 °C or lower) in a cooling bath.

  • Slowly add the purified vinyl ether monomer to the catalyst solution with stirring.

  • Allow the polymerization to proceed for the desired time.

  • Terminate the reaction by adding the methanol/ammonia solution.

  • Precipitate the polymer in a non-solvent like methanol or hexane.

  • Filter and dry the polymer under vacuum.

  • Characterize the polymer using GPC and NMR.

Disclaimer: The provided protocols, particularly for Ring-Opening and Cationic Polymerization, are general guidelines. Researchers should conduct their own optimization of reaction conditions, including catalyst concentration, temperature, and time, to achieve the desired polymer properties. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Application Notes: Electrochemical Applications of Zinc Bromide Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zinc bromide (ZnBr₂), particularly as its dihydrate form (ZnBr₂·2H₂O), is an inorganic salt with significant utility in electrochemical applications, primarily driven by its role as the primary electrolyte in zinc-bromine rechargeable batteries (ZBRBs).[1][2] Its high solubility in water, forming acidic solutions, and the reversible electrochemistry of the zinc/bromine redox couple make it a compelling component for energy storage systems.[2][3] These application notes provide a detailed overview of the electrochemical principles, performance data, and experimental protocols relevant to the use of zinc bromide dihydrate in research and development.

Primary Application: Zinc-Bromine Rechargeable Batteries (ZBRBs)

ZBRBs are a promising energy storage technology, valued for their potential low cost, high energy density, long cycle life, and inherent safety due to non-flammable aqueous electrolytes.[4][5] They can be broadly categorized into two configurations: flow batteries and static (non-flow) batteries.[1][5]

1. Principle of Operation

The fundamental electrochemistry involves the reversible reaction between zinc metal and bromine.[1] The electrolyte is an aqueous solution of zinc bromide.[4]

  • Charging Process: Metallic zinc is plated onto the negative electrode (anode), while bromide ions are oxidized to bromine at the positive electrode (cathode).[4][6]

    • Negative Electrode (Anode): Zn²⁺(aq) + 2e⁻ → Zn(s)

    • Positive Electrode (Cathode): 2Br⁻(aq) → Br₂(aq) + 2e⁻

  • Discharging Process: The reverse reactions occur. Zinc metal is oxidized to zinc ions, and bromine is reduced back to bromide ions, releasing electrical energy.[4][6]

    • Negative Electrode (Anode): Zn(s) → Zn²⁺(aq) + 2e⁻

    • Positive Electrode (Cathode): Br₂(aq) + 2e⁻ → 2Br⁻(aq)

The overall cell reaction has a nominal voltage of approximately 1.8 V.[1]

2. Battery Configurations

  • Zinc-Bromine Flow Batteries (ZBFBs): In this design, the zinc bromide electrolyte is stored in external tanks and pumped through a reactor stack containing the electrodes.[1][4] This architecture allows for the decoupling of energy capacity (dependent on electrolyte volume) and power output (dependent on the stack size), making it highly scalable for large-scale energy storage.[4]

  • Static (Non-Flow) Batteries: These batteries contain the electrolyte within the cell itself, eliminating the need for pumps and complex plumbing.[5] Recent innovations in gel electrolytes and high-concentration electrolytes have improved the performance and viability of static designs, making them simpler and more cost-effective.[5][7][8]

Data Presentation: Performance Metrics

The performance of zinc-bromine batteries is highly dependent on the electrolyte composition, electrode materials, and overall system design. The following tables summarize key quantitative data from reported systems.

Table 1: General Performance Characteristics of Zinc-Bromine Batteries

ParameterValueReference
Nominal Cell Voltage1.8 V[1]
Specific Energy60–85 W·h/kg[1]
Energy Density15–65 W·h/L[1]
Theoretical Anode Capacity820 mAh g⁻¹ (for Zinc)[5]
Charge/Discharge Efficiency~76%[1]
Cycle Durability>2,500 - 6,000+ cycles[1][7]

Table 2: Comparison of Different Aqueous ZnBr₂ Electrolyte Formulations

Electrolyte CompositionCurrent Density (mA cm⁻²)Coulombic Efficiency (%)Energy Efficiency (%)Cycle StabilityReference
2 M ZnBr₂5< 80 (fails < 1000 cycles)< 60 (fails < 1000 cycles)< 1000 cycles[7]
20 M ZnBr₂ + 10 M LiCl1~98~88> 2500 cycles[7]
20 M ZnBr₂ + 10 M LiCl5~95~79> 2500 cycles[7]

Visualizations: Workflows and Principles

G ext_power ext_power neg_tank_c neg_tank_c load load neg_tank_d neg_tank_d

Caption: Operating principle of a Zinc-Bromine Flow Battery.

G mix_electrolyte mix_electrolyte anode anode mix_electrolyte->anode add_electrolyte add_electrolyte rest rest add_electrolyte->rest

Caption: Experimental workflow for Zn-Br battery evaluation.

G cluster_anode Anode-Side Issues cluster_cathode Cathode-Side & Crossover Issues center_node Key Challenges in Zinc-Bromine Batteries dendrite Zinc Dendrite Growth center_node->dendrite h2_evolution Hydrogen Evolution (HER) center_node->h2_evolution br_crossover Bromine Crossover center_node->br_crossover corrosion Corrosion by Bromine center_node->corrosion

Caption: Key challenges and mitigation strategies in ZBB technology.

Experimental Protocols

The following protocols provide step-by-step methodologies for the preparation and testing of components for zinc-bromine batteries.

Protocol 1: Low-Cost Synthesis of Zinc Bromide Solution

This protocol describes a method to synthesize a zinc bromide solution from more accessible precursors, zinc sulfate (B86663) and sodium bromide, which is ideal for small-scale and proof-of-concept experiments.[9][10]

Materials:

  • Zinc Sulfate Monohydrate (ZnSO₄·H₂O)

  • Sodium Bromide (NaBr)

  • Deionized (DI) or Distilled Water

  • Isopropanol (optional, for higher purity)

  • 250 mL Beaker, Magnetic Stirrer, Hot Plate

  • Filtration apparatus (e.g., Buchner funnel or filter paper)

  • Freezer

Procedure:

  • Mixing Reagents: In a 250 mL beaker, weigh and add 45g of Zinc Sulfate Monohydrate and 51g of Sodium Bromide.[10] An excess of zinc sulfate is used to minimize residual sodium bromide in the final product.[9]

  • Dissolution: Add 100 mL of distilled water to the beaker. Place the beaker on a hot plate with a magnetic stirrer. Heat the mixture while stirring until all solids are fully dissolved.

  • Precipitation: Remove the beaker from the heat and allow it to cool to room temperature. The less soluble sodium sulfate (Na₂SO₄) will begin to precipitate out.[10]

  • Enhanced Precipitation (Cooling): For maximum precipitation of sodium sulfate, place the beaker in a freezer for several hours (e.g., 24 hours). The solubility of Na₂SO₄ decreases significantly at lower temperatures, while ZnBr₂ remains highly soluble.

  • Separation: Separate the liquid phase, which is the desired zinc bromide solution, from the solid precipitate (sodium sulfate and excess zinc sulfate) by filtration.[10]

  • Final Solution: The resulting filtrate is a concentrated aqueous solution of zinc bromide. The concentration can be determined by measuring its density using a pycnometer and comparing it to standard concentration-density curves.[10]

Protocol 2: Preparation of a High-Concentration Hybrid Electrolyte

This protocol is based on a high-performance electrolyte formulation that enhances cycle stability and efficiency by reducing water activity and bromine crossover.[7]

Materials:

  • Zinc Bromide (ZnBr₂), anhydrous or dihydrate (adjust mass accordingly)

  • Lithium Chloride (LiCl)

  • Deionized (DI) Water

  • Volumetric flask, Magnetic Stirrer, Analytical Balance

Procedure:

  • Calculation: Calculate the required mass of ZnBr₂ and LiCl to achieve a final concentration of 20 M ZnBr₂ and 10 M LiCl in the desired final volume. Note: Due to the extremely high concentration, the volume of the salts themselves is significant. It is best to add a calculated amount of water to the salts rather than dissolving the salts into a final target volume.

  • Dissolution: In a suitable beaker, weigh the calculated amount of ZnBr₂ and LiCl.

  • Hydration: Slowly add a pre-calculated volume of DI water while stirring vigorously. The dissolution process may be endothermic or exothermic; proceed with caution and allow the solution to reach thermal equilibrium.

  • Homogenization: Continue stirring until a clear, homogeneous, and highly viscous solution is formed. This high-viscosity electrolyte is now ready for use.

Protocol 3: Assembly of a Static Zinc-Bromine Coin Cell (CR2032)

This protocol outlines the assembly of a lab-scale static cell for electrochemical testing.

Materials:

  • CR2032 coin cell components (casings, spacers, spring)

  • Zinc foil (anode, ~0.25 mm thickness)

  • Carbon paper or felt (cathode)

  • Glass fiber separator

  • Prepared ZnBr₂ electrolyte

  • Punch cutter for electrodes and separator

  • Hydraulic crimping machine

Procedure:

  • Electrode/Separator Preparation: Using a punch cutter, cut circular discs of the zinc foil, glass fiber separator, and carbon paper. A typical diameter for CR2032 cells is 15-16 mm. Ensure the separator disc is slightly larger than the electrodes to prevent short-circuiting.

  • Assembly Stack: Place the components into the bottom casing of the coin cell in the following order:

    • Zinc foil disc (negative electrode)

    • Spacer disc (to press the electrode firmly)

  • Electrolyte Addition: Add a few drops (~50-100 µL) of the prepared zinc bromide electrolyte onto the zinc foil, ensuring it is wetted.

  • Separator and Cathode: Carefully place the glass fiber separator on top of the wetted zinc anode. Add another few drops of electrolyte to saturate the separator. Place the carbon paper disc (positive electrode) on top of the separator.

  • Final Assembly: Place the spring and the top casing onto the stack.

  • Crimping: Transfer the assembled cell to a hydraulic crimper and seal it according to the manufacturer's instructions to ensure an airtight seal.

  • Resting: Allow the assembled cell to rest for at least 1-2 hours to ensure complete wetting of all components before electrochemical testing.

Protocol 4: Electrochemical Performance Characterization

This protocol describes standard electrochemical tests to evaluate the performance of an assembled Zn-Br cell.

Apparatus:

  • Potentiostat/Galvanostat (Battery Cycler)

Procedure:

  • Cyclic Voltammetry (CV):

    • Connect the cell to the potentiostat.

    • Set a voltage window that encompasses the redox potentials of the Zn/Zn²⁺ and Br⁻/Br₂ couples (e.g., 0 V to 2.0 V).

    • Apply a slow scan rate (e.g., 1-10 mV/s) for several cycles to observe the characteristic oxidation and reduction peaks. This confirms the electrochemical activity.

  • Galvanostatic Charge-Discharge (GCD) Cycling:

    • Set the upper and lower voltage cut-off limits (e.g., 2.0 V for charge, 0.5 V for discharge).

    • Apply a constant current density for charging and discharging (e.g., 1.0 mA cm⁻²).[7] The current is calculated based on the geometric area of the electrode.

    • Cycle the battery for a large number of cycles (e.g., 100-1000+) to evaluate its stability.

    • Data to Collect: From the GCD data, calculate the Coulombic efficiency (discharge capacity / charge capacity), energy efficiency (discharge energy / charge energy), specific capacity (mAh/g of active material), and plot the capacity retention over cycles.

References

The Role of Zinc Bromide Dihydrate in the Synthesis of Organozinc Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of zinc bromide dihydrate in the formation of organozinc reagents, which are crucial intermediates in carbon-carbon bond-forming reactions such as the Negishi coupling. Given the hygroscopic nature of zinc bromide and the moisture sensitivity of organometallic reagents, these protocols emphasize the necessary dehydration of the dihydrate form to ensure successful and high-yielding syntheses.

Introduction: The Importance of Anhydrous Conditions

Organozinc reagents are valued in organic synthesis for their functional group tolerance compared to more reactive organometallic counterparts like Grignard or organolithium reagents. However, their formation and subsequent reactions are highly susceptible to protic species, particularly water. Zinc bromide is a common precursor for the synthesis of organozinc reagents through transmetallation. Commercial zinc bromide is often available as this compound (ZnBr₂·2H₂O), which must be rigorously dried before use to prevent the quenching of the organometallic intermediates and ensure the efficacy of the reaction.

Dehydration of this compound

The critical first step when starting with this compound is the removal of water molecules. Failure to do so will result in significantly lower or no yield of the desired organozinc reagent.

Experimental Protocol: Dehydration of ZnBr₂·2H₂O

This protocol details the thermal dehydration of this compound to its anhydrous form, suitable for use in organometallic synthesis.

Materials:

  • This compound (ZnBr₂·2H₂O)

  • Schlenk flask or a round-bottom flask suitable for vacuum and heating

  • High-vacuum pump (oil pump)

  • Heating mantle or oil bath

  • Inert gas (Argon or Nitrogen) line

Procedure:

  • Place the this compound in a Schlenk flask.

  • Heat the flask to 150°C under a high vacuum for a minimum of 5 hours.[1]

  • After the heating period, allow the flask to cool to room temperature under vacuum.

  • Once cooled, switch the vacuum to an inert gas atmosphere (Argon or Nitrogen).[1]

  • The resulting anhydrous zinc bromide is a white, free-flowing powder and should be stored under an inert atmosphere and used promptly.

Table 1: Dehydration Parameters for this compound

ParameterValueReference
Temperature150°C[1]
Duration5 hours[1]
PressureHigh vacuum (oil pump)[1]

Formation of Organozinc Reagents via Transmetallation

The most common method for preparing organozinc reagents from anhydrous zinc bromide is through transmetallation with a more reactive organometallic species, such as an organolithium or a Grignard reagent.

Experimental Protocol: Preparation of an Arylzinc Bromide Reagent

This protocol describes the formation of an arylzinc bromide reagent from an aryllithium compound and anhydrous zinc bromide.

Materials:

  • Anhydrous zinc bromide (prepared as described above)

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled from sodium/benzophenone[1]

  • Dry glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere, dissolve the anhydrous zinc bromide in anhydrous THF to a known concentration (e.g., 1.5 M).[1]

  • In a separate flask, dissolve the aryl halide (1.0 equivalent) in anhydrous THF.

  • Cool the aryl halide solution to -100°C using a liquid nitrogen/diethyl ether bath.[1]

  • Slowly add n-butyllithium (1.0 equivalent) to the cooled aryl halide solution over 20 minutes. Stir for an additional 30 minutes at -100°C to ensure complete formation of the aryllithium reagent.[1]

  • Allow the reaction mixture to warm to -78°C.

  • Slowly add the solution of anhydrous zinc bromide (1.1 equivalents) to the aryllithium solution.[1]

  • After the addition is complete, maintain the reaction at -78°C for 5 minutes, then warm to 0°C in an ice bath for 10 minutes, and finally allow it to warm to room temperature.[1]

  • The resulting solution of the arylzinc bromide reagent is ready for use in subsequent reactions, such as Negishi cross-coupling.

Table 2: Typical Reaction Conditions for Arylzinc Bromide Formation

ParameterConditionReference
Reagents
Aryl Halide1.0 equiv.[1]
n-Butyllithium1.0 equiv.[1]
Anhydrous ZnBr₂1.1 equiv.[1]
Solvent Anhydrous THF[1]
Temperatures
Lithiation-100°C[1]
Transmetallation-78°C to room temp.[1]

Visualizing the Workflow

The following diagrams illustrate the key processes described in these application notes.

Dehydration_Workflow Dehydration of this compound start Start: ZnBr2·2H2O heat_vacuum Heat to 150°C under high vacuum for 5 hours start->heat_vacuum cool Cool to room temperature under vacuum heat_vacuum->cool inert_gas Switch to inert gas (Ar or N2) cool->inert_gas end End: Anhydrous ZnBr2 inert_gas->end

Caption: Workflow for the dehydration of this compound.

Transmetallation_Workflow Organozinc Formation via Transmetallation cluster_aryl_lithium Aryllithium Formation cluster_transmetallation Transmetallation aryl_halide Aryl Halide (Ar-X) in anhydrous THF add_buLi Add n-BuLi at -100°C aryl_halide->add_buLi aryl_lithium Aryllithium (Ar-Li) add_buLi->aryl_lithium mix Add Ar-Li solution at -78°C to RT aryl_lithium->mix anhydrous_znbr2 Anhydrous ZnBr2 in anhydrous THF anhydrous_znbr2->mix organozinc Organozinc Reagent (Ar-ZnBr) mix->organozinc

Caption: Workflow for the synthesis of an organozinc reagent.

Alternative Method: Oxidative Addition to Zinc Metal

While not directly utilizing zinc bromide as a starting material for the organozinc reagent itself, the direct insertion of zinc metal into an organic halide is another prominent method for their formation. This is often facilitated by activating the zinc.

Conceptual Overview: Zinc Activation and Oxidative Addition

In this approach, commercially available zinc powder is activated to remove the passivating oxide layer and increase its surface area and reactivity. The activated zinc then undergoes oxidative addition with an organic halide to form the organozinc reagent.

Common Zinc Activation Methods:

  • Acid Washing: Brief treatment with dilute HCl to etch the oxide layer.

  • Activating Agents: Use of reagents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride.

  • Lithium Chloride: The presence of LiCl in the reaction mixture can significantly accelerate the formation of organozinc reagents in THF.[2]

Oxidative_Addition_Pathway Organozinc Formation via Oxidative Addition start Zinc Powder (Zn) activation Activation (e.g., I2, TMSCl, LiCl) start->activation activated_zinc Activated Zinc (Zn*) activation->activated_zinc reaction Oxidative Addition in THF activated_zinc->reaction organic_halide Organic Halide (R-X) organic_halide->reaction product Organozinc Reagent (R-ZnX) reaction->product

Caption: Conceptual pathway for oxidative addition.

Conclusion

The successful formation of organozinc reagents using zinc bromide as a precursor is critically dependent on the use of its anhydrous form. This compound can be effectively dehydrated through heating under vacuum. The resulting anhydrous zinc bromide is a versatile starting material for the preparation of a wide range of organozinc reagents via transmetallation. These reagents are indispensable tools in modern organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science industries. Adherence to anhydrous techniques and the protocols outlined in this document will facilitate reliable and high-yielding preparations of these valuable synthetic intermediates.

References

Troubleshooting & Optimization

how to dry zinc bromide dihydrate for anhydrous reactions

Author: BenchChem Technical Support Team. Date: December 2025

Anhydrous zinc bromide is a crucial reagent in many chemical syntheses, particularly in its role as a Lewis acid in organic chemistry.[1][2] However, zinc bromide is highly hygroscopic, readily absorbing atmospheric moisture to form the stable dihydrate (ZnBr₂·2H₂O).[1][3][4] For reactions requiring anhydrous conditions, the presence of this water can be detrimental, leading to unwanted side reactions or complete failure of the synthesis. Therefore, effective drying of zinc bromide dihydrate is a critical preparatory step for researchers.

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers in preparing anhydrous zinc bromide for their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to use anhydrous zinc bromide in certain reactions?

A1: Anhydrous zinc bromide is a potent Lewis acid, a property that is central to its catalytic activity in many organic reactions.[1][2] The presence of water can deactivate the catalyst by forming hydrates, which are less effective. Furthermore, in reactions involving water-sensitive reagents, such as Grignard reagents or other organometallics, any moisture will quench the reagent, leading to reduced yields or reaction failure.[4]

Q2: What are the primary methods for drying this compound?

A2: The main strategies for dehydrating ZnBr₂·2H₂O involve thermal treatment under controlled conditions. The most common laboratory and industrial methods include:

  • Thermal Dehydration in an Inert Gas Stream: Heating the dihydrate in a stream of hot, dry gas, such as carbon dioxide or nitrogen, effectively removes water while preventing hydrolysis.[1][5][6]

  • Sublimation under Hydrogen Bromide: This method involves heating the zinc bromide in a stream of HBr gas, which provides a chemically compatible atmosphere and prevents hydrolysis at high temperatures.[1][5]

  • Vacuum Drying: Heating the sample under a vacuum can also remove water. This method is often combined with a desiccant trap to capture the evolved moisture.[6]

  • Desiccation: For removing residual moisture, placing the partially dried zinc bromide in a desiccator with a strong drying agent like anhydrous calcium chloride or molecular sieves can be effective, although it is a slower process.[6][7]

Q3: How can I determine if my zinc bromide is sufficiently dry?

A3: Visually, wet zinc bromide may appear clumpy or even have a slushy texture.[4] However, the absence of these signs does not guarantee an anhydrous product. The most definitive way to ensure dryness is to follow a validated drying protocol. After drying, the anhydrous zinc bromide should be a fine, free-flowing white crystalline powder.[1] It should be handled exclusively in an inert atmosphere (e.g., a glovebox) to prevent rehydration.

Q4: At what temperature does this compound lose its water?

A4: The dehydration of this compound occurs upon heating. Industrial processes typically operate at temperatures between 120°C and 180°C.[5] This range is generally effective for complete water removal without causing decomposition of the zinc bromide itself.[5]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Reaction fails or gives low yield, suggesting the presence of water. 1. Incomplete drying of this compound. 2. Rehydration of the anhydrous zinc bromide after drying.1. Ensure the drying temperature is within the recommended range (120-180°C) and that the drying time is sufficient for the sample size.[5] 2. After drying, allow the zinc bromide to cool to room temperature in a desiccator or under a stream of inert gas before use.[7] Handle and store the anhydrous product exclusively in an inert atmosphere (e.g., glovebox or sealed under argon/nitrogen).
The zinc bromide sample "sizzles" or spatters aggressively during heating. The sample is being heated too quickly, causing a rapid and uncontrolled release of water vapor.[7]Reduce the heating rate to allow for a more gradual and controlled removal of water. Start at a lower temperature and slowly ramp up to the target drying temperature.
The zinc bromide turns yellow or brown during heating. This may indicate decomposition or the presence of impurities. Very high temperatures can cause the product to decompose.[5]Ensure the drying temperature does not significantly exceed 180°C. If using a method involving bromine, ensure proper handling and stoichiometry. If discoloration persists, the starting material may be impure and require purification.
The dried zinc bromide solidifies into a hard mass. This can happen if the anhydrous product partially melts and then cools. The melting point of anhydrous ZnBr₂ is 394°C.[3]This is unlikely to occur at recommended drying temperatures. However, if it does, it indicates the temperature is far too high. The resulting solid mass can be crushed into a powder in an inert atmosphere before use.

Quantitative Data Summary

The following table summarizes key physical properties and recommended processing parameters for zinc bromide.

ParameterValueSource(s)
Melting Point (Anhydrous) 394 °C[3]
Boiling Point (Anhydrous) 697 °C[3]
Appearance (Anhydrous) White crystalline powder[3]
Appearance (Dihydrate) White solid[8][9]
Recommended Drying Temperature 120 - 180 °C[5]

Experimental Protocols

Protocol 1: Thermal Dehydration using an Inert Gas Stream

This method is effective for producing anhydrous zinc bromide by removing water and preventing hydrolysis.

  • Setup: Place the this compound in a suitable flask (e.g., a two-neck round-bottom flask). Equip the flask with a gas inlet adapter and a gas outlet adapter leading to a bubbler or exhaust.

  • Inert Gas Flow: Begin a slow, steady flow of a dry, inert gas (e.g., nitrogen, argon, or carbon dioxide) through the flask.[5][6]

  • Heating: While maintaining the gas flow, gently heat the flask using a heating mantle. Gradually increase the temperature to 120-150°C.

  • Drying: Hold the temperature in this range for several hours. The exact time will depend on the quantity of the dihydrate. For laboratory-scale quantities (10-50 g), 2-4 hours is typically sufficient.

  • Cooling and Storage: Once the drying is complete, turn off the heat and allow the flask to cool to room temperature while still under the inert gas flow. Once cool, immediately transfer the anhydrous zinc bromide to a sealed container inside a glovebox or other inert atmosphere environment for storage.

Protocol 2: High-Vacuum Drying

This method is suitable for smaller quantities and can be effective at slightly lower temperatures.

  • Setup: Place the this compound in a Schlenk flask or a similar vessel rated for heating under vacuum.

  • Initial Evacuation: Connect the flask to a high-vacuum line, preferably with a cold trap (liquid nitrogen) placed between the flask and the pump to capture the water.

  • Heating: Gently heat the flask using a heating mantle or oil bath to approximately 120-140°C.

  • Drying: Maintain this temperature under dynamic vacuum for several hours until all visible signs of moisture are gone and the powder is free-flowing.

  • Cooling and Storage: Turn off the heating and allow the flask to cool completely under vacuum. Once at room temperature, backfill the flask with a dry, inert gas (e.g., nitrogen or argon). Transfer the anhydrous product to a sealed container in an inert atmosphere for storage.

Process Visualization

The following diagram illustrates the general workflow for the thermal dehydration of this compound to its anhydrous form.

DryingWorkflow cluster_prep Preparation cluster_drying Dehydration Process cluster_finish Final Steps cluster_troubleshooting Troubleshooting start Start: ZnBr₂·2H₂O (Dihydrate) setup Place in Flask start->setup inert_gas Introduce Inert Gas Flow (e.g., N₂ or CO₂) setup->inert_gas heating Heat to 120-180°C inert_gas->heating drying Hold Temperature (Several Hours) heating->drying cooling Cool to Room Temp (Under Inert Gas) drying->cooling storage Transfer & Store in Inert Atmosphere cooling->storage end End: Anhydrous ZnBr₂ storage->end rehydration Rehydration Risk storage->rehydration If exposed to air

References

managing the hygroscopic properties of zinc bromide dihydrate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of zinc bromide dihydrate (ZnBr₂·2H₂O) in a laboratory setting. Adherence to these protocols is crucial for maintaining experimental integrity and ensuring accurate results.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be hygroscopic?

A1: The term hygroscopic means that this compound readily attracts and absorbs moisture from the surrounding atmosphere.[1][2][3][4] This property can lead to physical changes in the compound, such as clumping, and can affect its chemical properties and the accuracy of measurements.[5]

Q2: How should I properly store this compound to minimize water absorption?

A2: To prevent moisture absorption, this compound must be stored in a tightly sealed, airtight container.[2][5] The container should be kept in a cool, dry, and well-ventilated area.[5][6][7] For enhanced protection, storing the container inside a desiccator with a suitable drying agent is highly recommended.[2]

Q3: What are the visible signs that my this compound has absorbed atmospheric water?

A3: The most common sign is a change in the physical appearance of the compound. The initially white, crystalline powder will begin to clump together as it absorbs moisture.[5] In cases of significant moisture exposure, the substance may become damp or even deliquesce, which is the process of dissolving in the absorbed water to form a solution.[2][8]

Q4: Can I still use this compound if it has started to clump?

A4: While you can break up clumps with a spatula, be aware that the material's water content has increased, which will affect its effective concentration and molecular weight for stoichiometric calculations.[5] For applications requiring anhydrous conditions or precise concentrations, the material should be dried before use or its water content must be accurately determined.

Q5: What personal protective equipment (PPE) is required when handling this compound?

A5: Due to its corrosive nature, handling this compound requires stringent safety measures.[1][6] Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat or protective clothing.[5][6][9] All handling should be performed in a well-ventilated area or under a fume hood.

Troubleshooting Guide

This section addresses common issues encountered when working with this compound.

Problem Potential Cause Solution
Inaccurate Weighing Rapid absorption of atmospheric moisture onto the solid during measurement.1. Work quickly to minimize exposure time to air.[5]2. Use a weighing vessel with a lid.3. Consider weighing the material in a controlled-humidity environment, such as a glove box.[10][11]4. Alternatively, determine the water content after weighing and adjust calculations accordingly.
Clumped or Caked Solid Improper storage or prolonged exposure to a humid environment.1. If the clumping is minor, the material can be gently crushed with a spatula before use, but be mindful of the altered water content.[5]2. For more severe cases, the compound must be dried using a validated laboratory procedure (see Experimental Protocols).
Inconsistent Reaction Yields The water content of the this compound is acting as an unquantified reactant or inhibitor.1. Ensure the material is properly dried before use, especially for moisture-sensitive reactions.2. Quantify the water content using a method like Karl Fischer titration and account for it in your reaction stoichiometry.[12]
Solution Preparation Issues Difficulty dissolving the solid or obtaining the correct concentration.1. Ensure the solvent is appropriate; zinc bromide is highly soluble in water, alcohol, and ether.[3][4]2. If the material has absorbed significant water, the mass you weigh will not be pure ZnBr₂·2H₂O, leading to a lower-than-expected concentration. Use dried material for accurate solution preparation.

Data Presentation

Physical and Chemical Properties of Zinc Bromide
PropertyValueReference
Chemical FormulaZnBr₂ (Anhydrous) ZnBr₂·2H₂O (Dihydrate)[3][4]
Molecular Weight225.21 g/mol (Anhydrous) 261.23 g/mol (Dihydrate)[6][13][14]
AppearanceWhite crystalline powder[1][3][14]
Melting Point394 °C (741 °F)[3][14]
Boiling Point697 °C (1287 °F)[3]
HygroscopicityHighly hygroscopic[1][3][4]
Solubility Data
SolventSolubility
Water388 g/100 mL at 0 °C 675 g/100 mL at 100 °C
AlcoholVery soluble
EtherVery soluble
AcetoneSoluble
TetrahydrofuranSoluble

Experimental Protocols

Protocol 1: Drying of this compound

This protocol describes a general method for drying this compound that has absorbed excess moisture.

Objective: To remove excess water and potentially convert the dihydrate form to the anhydrous form for moisture-sensitive applications.

Materials:

  • Clumped this compound

  • Schlenk flask or similar vacuum-rated glassware

  • Vacuum pump

  • Heating mantle or oil bath

  • Inert gas source (e.g., Nitrogen or Argon)

Procedure:

  • Place the hygroscopic this compound into the Schlenk flask.

  • Attach the flask to a vacuum line.

  • Slowly apply vacuum to the flask at room temperature to remove loosely bound surface moisture.

  • Once a stable vacuum is achieved, begin to gently heat the flask. Caution: Heat gently to avoid decomposition.[5] Anhydrous material can be produced by dehydrating the dihydrate with hot CO₂.[3][15]

  • Continue heating under vacuum for several hours. The exact time and temperature will depend on the amount of material and the level of dryness required.

  • After drying, allow the flask to cool completely to room temperature under vacuum.

  • Backfill the flask with an inert gas (e.g., Nitrogen or Argon).

  • Transfer the dried, anhydrous zinc bromide to an airtight container inside a glove box or other inert atmosphere environment for storage.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a method for accurately quantifying the water content in a sample of this compound.

Objective: To determine the precise percentage of water in a given sample for accurate stoichiometric calculations.

Materials:

  • Karl Fischer titrator

  • Appropriate Karl Fischer reagents (e.g., hydranal)

  • This compound sample

  • Airtight weighing container

  • Dry syringe or spatula for sample introduction

Procedure:

  • Prepare and standardize the Karl Fischer titrator according to the manufacturer's instructions.

  • In a controlled environment (e.g., a balance room with low humidity or a glove bag), accurately weigh a sample of this compound into a tared, dry, airtight container.[16]

  • Quickly and carefully introduce the weighed sample into the titration vessel of the Karl Fischer apparatus.

  • Seal the vessel and begin the titration. The instrument will automatically dispense the titrant and detect the endpoint.

  • Record the amount of titrant used.

  • The instrument's software will calculate the water content, typically expressed as a percentage of the total mass.

  • Use this percentage to correct for the water content when preparing solutions or calculating molar equivalents for reactions.

Visualizations

experimental_workflow cluster_prep Preparation & Assessment cluster_decision Decision Point cluster_pathways Handling Pathways cluster_final Final Action start Obtain ZnBr2·2H2O assess Visually Assess for Clumping start->assess is_clumped Is the material clumped? assess->is_clumped use_directly Use Directly (for non-sensitive applications) is_clumped->use_directly No dry_material Dry Material (Protocol 1) is_clumped->dry_material Yes determine_water Determine Water Content (Protocol 2) is_clumped->determine_water Yes proceed Proceed with Experiment use_directly->proceed dry_material->proceed adjust Adjust Mass Calculations determine_water->adjust adjust->proceed solution_prep_workflow start Start: Prepare Solution check_sensitivity Is the application moisture-sensitive? start->check_sensitivity weigh_dry Weigh Dried ZnBr2 check_sensitivity->weigh_dry Yes weigh_as_is Weigh ZnBr2·2H2O As-Is check_sensitivity->weigh_as_is No dissolve Dissolve in Appropriate Solvent weigh_dry->dissolve kf_titration Perform Karl Fischer Titration to get % H2O weigh_as_is->kf_titration calculate_mass Calculate Corrected Mass (Account for water content) kf_titration->calculate_mass calculate_mass->dissolve finish Solution Ready for Use dissolve->finish

References

common impurities in commercial zinc bromide dihydrate and their effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of commercial zinc bromide dihydrate. This guide focuses on identifying common impurities and understanding their effects on various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound?

A1: Commercial this compound can contain several impurities that may affect experimental outcomes. The most prevalent include:

  • Water: As a hygroscopic solid, this compound readily absorbs atmospheric moisture. Excess water can be a critical impurity in moisture-sensitive reactions.

  • Metallic Impurities: Trace metals such as iron (Fe), lead (Pb), cadmium (Cd), and arsenic (As) can be introduced during the manufacturing process.[1]

  • Insoluble Matter: Particulates that do not dissolve in the desired solvent.

  • Halide Impurities: The presence of other halide ions, such as chloride (Cl⁻), can occur.

  • Sulfate (SO₄²⁻): Residual sulfates may be present from certain synthetic routes.[2][3]

Q2: How do impurities in this compound affect its function as a Lewis acid in organic synthesis?

A2: The purity of zinc bromide is crucial for its role as a Lewis acid catalyst in organic reactions.[4][5][6]

  • Water: Moisture can deactivate the Lewis acid by coordinating with the zinc center, thereby inhibiting its ability to activate substrates. In reactions involving organometallics, water will quench the reagents.

  • Metallic Impurities: Other metal ions can alter the catalytic activity, leading to reduced yields, unexpected side products, or complete reaction failure. The Lewis acidity of the zinc halide can be influenced by the presence of other metals.[7]

Q3: Can impurities in this compound impact its use in pharmaceutical and drug development applications?

A3: Yes, purity is paramount in pharmaceutical applications.[4][8] Impurities can lead to:

  • Formation of undesired byproducts: This complicates purification and can introduce toxic components.

  • Inconsistent reaction kinetics and yields: This affects the reliability and reproducibility of synthetic processes.[4]

  • Interference with downstream processes: Impurities can poison catalysts used in subsequent steps or interfere with crystallization of the active pharmaceutical ingredient (API).

Q4: My reaction using this compound is not proceeding as expected. What are some common impurity-related causes?

A4: If you are experiencing issues such as low yield, slow reaction rates, or the formation of side products, consider the following impurity-related possibilities:

  • Water Content: The most common issue is the presence of excess water in moisture-sensitive reactions.

  • Metallic Contaminants: Trace metals can interfere with the desired catalytic cycle.[1]

  • Incorrect Stoichiometry: If the zinc bromide has absorbed a significant amount of water, the calculated molar amount will be inaccurate.

Troubleshooting Guides

Issue 1: Poor Performance in Moisture-Sensitive Organic Synthesis

Question: I am using this compound as a Lewis acid in a moisture-sensitive reaction, and I am observing low yields and/or the formation of byproducts. How can I troubleshoot this?

Answer:

  • Assess Water Content: The primary suspect is excess water. Even reagent-grade this compound can absorb moisture.

    • Solution: Perform a Karl Fischer titration to determine the precise water content of your this compound. (See Experimental Protocol 1).

    • Corrective Action: If the water content is high, you can dry the this compound under vacuum at an elevated temperature. Alternatively, calculate the corrected mass of zinc bromide needed based on the water content.

  • Check for Metallic Impurities: If drying the reagent does not solve the issue, trace metal impurities could be interfering with the reaction.

    • Solution: Analyze the zinc bromide for trace metals using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). (See Experimental Protocol 2).

    • Corrective Action: If significant metallic impurities are detected, consider purchasing a higher purity grade of zinc bromide or purifying the material.

Issue 2: Problems with Crystallization

Question: I am using zinc bromide in a process that involves crystallization, and I am having trouble obtaining crystals or the crystals are of poor quality. What could be the cause?

Answer:

  • Insoluble Impurities: The presence of insoluble matter can inhibit crystal nucleation and growth.

    • Solution: Before setting up the crystallization, dissolve the zinc bromide in the solvent and filter the solution to remove any insoluble particles.[9]

  • Supersaturation Issues: The rate of cooling and solvent choice are critical for successful crystallization.

    • Troubleshooting Steps:

      • If no crystals form, the solution may not be sufficiently saturated. Try evaporating some of the solvent.[10][11]

      • If crystallization happens too quickly, leading to small or impure crystals, try slowing down the cooling process or using a slightly larger volume of solvent.[10]

      • "Scratching" the inside of the flask with a glass rod can sometimes induce nucleation.[10][11]

Data Presentation

Table 1: Common Impurities in Commercial this compound and Their Potential Effects

ImpurityTypical Specification (Reagent Grade)Potential Effects on Experiments
Water (H₂O) ≤ 1.0% (as per some suppliers)[12]- Quenches moisture-sensitive reactions- Reduces Lewis acidity- Leads to inaccurate stoichiometry
Iron (Fe) Typically in the ppm range (e.g., ≤ 5 ppm)- Can catalyze unwanted side reactions- Interferes with electrochemical applications
Lead (Pb) Typically in the ppm range (e.g., ≤ 10 ppm)- Can alter catalytic activity- Undesirable in pharmaceutical synthesis
Sulfate (SO₄²⁻) Typically ≤ 0.005%- Can potentially coordinate to the metal center, affecting its reactivity
Chloride (Cl⁻) Typically ≤ 0.05%- May alter the overall halide concentration and affect reaction kinetics
Insoluble Matter Varies by supplier- Can interfere with crystallization- May introduce unknown contaminants

Note: Specifications can vary between suppliers. Always refer to the Certificate of Analysis for the specific lot you are using.[13][14][15]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the volumetric Karl Fischer titration method for determining the water content in this compound.

Materials:

  • Karl Fischer titrator (volumetric)

  • Titration cell

  • Burette with a suitable Karl Fischer reagent (e.g., one-component reagent)

  • Anhydrous methanol (B129727) (or other suitable solvent)

  • This compound sample

  • Di-sodium tartrate dihydrate (for titer determination)

Procedure:

  • Titer Determination:

    • Add a suitable volume of anhydrous methanol to the titration cell.

    • Titrate to a stable, dry endpoint with the Karl Fischer reagent.

    • Accurately weigh a small amount of di-sodium tartrate dihydrate and add it to the cell.

    • Titrate to the endpoint. The titer of the reagent (mg H₂O / mL reagent) is calculated. Repeat for accuracy.[16]

  • Sample Analysis:

    • Ensure the titration cell is at a stable, dry endpoint.

    • Accurately weigh a suitable amount of the this compound sample and add it to the titration cell.

    • Titrate with the Karl Fischer reagent until a stable endpoint is reached.

    • The water content (%) is calculated based on the volume of titrant used, the titer, and the mass of the sample.

Protocol 2: Analysis of Metallic Impurities by ICP-MS/AAS

This protocol provides a general workflow for the analysis of trace metal impurities in this compound.

Materials:

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) or Atomic Absorption Spectrometer (AAS)[17][18][19][20]

  • High-purity deionized water

  • High-purity nitric acid

  • This compound sample

  • Certified standards for the metals of interest

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in high-purity deionized water.

    • Acidify the solution with high-purity nitric acid to a final concentration of 1-2%.

    • Dilute the sample to a final volume with deionized water, ensuring the concentration is within the linear range of the instrument for the elements being analyzed.

  • Instrument Calibration:

    • Prepare a series of calibration standards from certified stock solutions for the elements of interest (e.g., Fe, Pb, Cd).

    • Run the standards on the ICP-MS or AAS to generate a calibration curve.

  • Sample Measurement:

    • Analyze the prepared sample solution.

    • The concentration of each metallic impurity in the original solid sample is calculated based on the measured concentration in the solution and the dilution factor.

Protocol 3: Determination of Halide Impurities by Ion Chromatography

This protocol outlines the determination of chloride and other halide impurities in this compound using ion chromatography.[21][22][23]

Materials:

  • Ion chromatograph with a conductivity detector

  • Anion-exchange column

  • Eluent (e.g., sodium hydroxide (B78521) solution)

  • High-purity deionized water

  • This compound sample

  • Certified standards for chloride and other halides of interest

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a known volume of high-purity deionized water.

    • Filter the sample through a 0.45 µm filter to remove any particulates.

  • Instrument Calibration:

    • Prepare a series of calibration standards for the halide ions of interest from certified stock solutions.

    • Inject the standards into the ion chromatograph to generate a calibration curve.

  • Sample Analysis:

    • Inject the prepared sample solution into the ion chromatograph.

    • Identify and quantify the halide impurities by comparing their retention times and peak areas to the calibration standards.

Visualizations

Experimental_Workflow_Water_Content cluster_prep Preparation cluster_analysis Sample Analysis cluster_result Result start Start prep_titrator Prepare Karl Fischer Titrator start->prep_titrator determine_titer Determine Reagent Titer with Water Standard prep_titrator->determine_titer weigh_sample Accurately Weigh This compound determine_titer->weigh_sample add_sample Add Sample to Titration Cell weigh_sample->add_sample titrate Titrate to Endpoint add_sample->titrate calculate Calculate Water Content (%) titrate->calculate end End calculate->end

Caption: Workflow for Determining Water Content via Karl Fischer Titration.

Troubleshooting_Lewis_Acid_Reaction start Low Yield/Side Products in Lewis Acid Catalyzed Reaction check_water Is the reaction moisture-sensitive? start->check_water karl_fischer Perform Karl Fischer Titration (See Protocol 1) check_water->karl_fischer Yes check_metals Consider Metallic Impurities check_water->check_metals No water_high Water content high? karl_fischer->water_high dry_reagent Dry ZnBr2 or adjust mass water_high->dry_reagent Yes water_high->check_metals No success Problem Resolved dry_reagent->success icp_aas Perform ICP-MS/AAS Analysis (See Protocol 2) check_metals->icp_aas metals_high Trace metals detected? icp_aas->metals_high purify Use higher purity grade or purify material metals_high->purify Yes other_issues Investigate other reaction parameters (temp, solvent, etc.) metals_high->other_issues No purify->success other_issues->success

Caption: Troubleshooting Logic for Poor Reaction Performance.

References

Technical Support Center: Troubleshooting Low Yields in Zinc Bromide Dihydrate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during organic synthesis using zinc bromide dihydrate (ZnBr₂·2H₂O) as a catalyst. The information is presented in a clear question-and-answer format to directly assist you in optimizing your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound as a catalyst?

Zinc bromide (ZnBr₂) is a versatile Lewis acid catalyst used in a variety of organic transformations.[1] Its catalytic activity stems from the ability of the zinc ion to accept electron pairs, thereby activating substrates. Common applications include:

  • Carbon-carbon bond formation: Aldol reactions, Michael additions, and Friedel-Crafts reactions.[2][3]

  • Halogenation: Particularly the α-bromination of ketones.[4]

  • Protection and deprotection of functional groups: For instance, the selective removal of Boc protecting groups.[5]

  • Synthesis of heterocyclic compounds. [6]

The dihydrate form, ZnBr₂·2H₂O, is often a convenient and stable form of the catalyst.

Q2: What is the difference in reactivity between this compound and anhydrous zinc bromide?

The primary difference lies in the presence of coordinated water molecules in the dihydrate.[5]

  • Lewis Acidity: Anhydrous zinc bromide is a stronger Lewis acid than its dihydrate counterpart. The water molecules in the dihydrate coordinate to the zinc center, partially satisfying its electron deficiency and thus reducing its Lewis acidity.[7]

  • Hygroscopicity: Anhydrous zinc bromide is highly hygroscopic and will readily absorb moisture from the atmosphere to form the dihydrate.[8]

  • Reaction Conditions: For reactions that are highly sensitive to water, the use of anhydrous zinc bromide and strictly anhydrous conditions is crucial. In some cases, the presence of a controlled amount of water in the dihydrate can influence the reaction pathway or selectivity.[9]

Q3: How can I prepare and activate this compound for a reaction?

For most applications, commercially available this compound can be used directly. However, if you suspect contamination or degradation, you can purify it by recrystallization. To ensure optimal activity, especially for moisture-sensitive reactions, pre-drying of the catalyst may be necessary.

Protocol for Drying this compound: A common laboratory method for preparing the anhydrous form from the dihydrate involves heating under a stream of hot, dry carbon dioxide or in a stream of hydrogen bromide gas.[10] For less stringent requirements, heating the dihydrate under high vacuum can remove a significant portion of the water.

Q4: Can the in-situ generation of zinc bromide be a better alternative?

In some cases, generating zinc bromide in situ can lead to higher yields. This is often achieved by reacting zinc dust with bromine in the reaction medium. This method ensures the presence of a highly active catalyst. However, it involves handling elemental bromine, which is hazardous.

Troubleshooting Guides for Low Yields

Issue 1: Low or No Conversion of Starting Material

Question: My reaction is not proceeding, and I am recovering most of my starting material. What are the possible causes?

Answer: This is a common issue that can often be traced back to the catalyst's activity, the reaction conditions, or the purity of your reagents.

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure Anhydrous Conditions: For moisture-sensitive reactions, ensure all glassware is oven-dried, and use anhydrous solvents. Even small traces of water can deactivate the Lewis acid catalyst.[8] Check Catalyst Quality: If the this compound is old or has been improperly stored, it may have absorbed excess moisture or degraded. Consider using a fresh batch or drying the catalyst before use.
Suboptimal Reaction Temperature Increase Temperature: Many Lewis acid-catalyzed reactions require heating to overcome the activation energy. Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious, as excessive heat can lead to side products.
Insufficient Catalyst Loading Increase Catalyst Amount: The catalytic amount may be insufficient for your specific substrate or reaction scale. Incrementally increase the mole percentage of the this compound.
Poor Reagent Purity Purify Starting Materials: Impurities in your starting materials can poison the catalyst or participate in side reactions. Ensure the purity of your substrates and solvents.
Issue 2: Formation of Multiple Products and Low Selectivity

Question: My reaction is producing a complex mixture of products, resulting in a low yield of the desired compound. How can I improve selectivity?

Answer: Poor selectivity is often a result of side reactions or the catalyst promoting multiple reaction pathways.

Possible Cause Troubleshooting Steps
Side Reactions Lower the Reaction Temperature: Higher temperatures can sometimes favor undesired pathways. Running the reaction at a lower temperature for a longer duration may improve selectivity. Optimize Reactant Stoichiometry: The ratio of your reactants can significantly influence the product distribution. Experiment with slight variations in the stoichiometry.
Catalyst-Induced Degradation Reduce Catalyst Loading: While sufficient catalyst is needed, an excess can sometimes lead to product degradation or further reactions. Try reducing the amount of this compound.
Isomerization In reactions that can form different isomers (e.g., α-bromination of unsymmetrical ketones), the reaction conditions can influence the product ratio. Analyze the effect of solvent and temperature on the isomer distribution.

Data Presentation: Optimizing Reaction Conditions

The following tables provide examples of how reaction parameters can be systematically varied to optimize the yield of a reaction catalyzed by zinc bromide.

Table 1: Effect of Catalyst Loading and Water Content on the Yield of a Hypothetical Aldol Reaction

EntryZnBr₂·2H₂O (mol%)Added Water (equiv.)Reaction Time (h)Yield (%)
1502435
21002465
32002475
41012450
51022420

This is a representative table; actual results will vary depending on the specific reaction.

Table 2: Influence of Solvent and Temperature on the α-Bromination of a Ketone

EntrySolventTemperature (°C)Reaction Time (h)Product A Yield (%)Product B Yield (%)
1Dichloromethane (B109758)25126015
2Acetic Acid25127510
3Dichloromethane4065525
4Acetic Acid406855

This table illustrates how solvent and temperature can affect both yield and regioselectivity. Product A and B represent different isomers.

Experimental Protocols

Protocol 1: General Procedure for the α-Bromination of a Ketone

This protocol is a general guideline for the α-bromination of a ketone using this compound as a catalyst in an aqueous medium.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the ketone (1.0 eq) and distilled water.

  • Catalyst and Reagent Addition: Add this compound (0.1 - 0.5 eq). To this mixture, slowly add bromine (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to 70°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. If a solid precipitates, filter it and wash with cold water. If the product is an oil, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: Deprotection of a Boc-Protected Amine

This protocol provides a general method for the deprotection of a tert-butoxycarbonyl (Boc) protected amine using zinc bromide.[5]

  • Reaction Setup: Dissolve the Boc-protected amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Add anhydrous zinc bromide or pre-dried this compound (1.5 - 4.0 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with an aqueous solution of a base (e.g., saturated sodium bicarbonate or ammonium (B1175870) hydroxide).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting amine by column chromatography or other suitable methods.

Visualizations

Troubleshooting Logic for Low Reaction Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in this compound catalyzed reactions.

Troubleshooting_Low_Yield start Low Reaction Yield check_conversion Is Starting Material Consumed? start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion No yes_conversion Yes, but low yield of desired product check_conversion->yes_conversion Yes catalyst_issue Check Catalyst Activity no_conversion->catalyst_issue side_products Analyze for Side Products yes_conversion->side_products conditions_issue Check Reaction Conditions catalyst_issue->conditions_issue increase_catalyst Increase Catalyst Loading catalyst_issue->increase_catalyst reagents_issue Check Reagent Purity conditions_issue->reagents_issue increase_temp Increase Temperature conditions_issue->increase_temp dry_reagents Dry Solvents/Reagents reagents_issue->dry_reagents increase_time Increase Reaction Time increase_temp->increase_time workup_loss Evaluate Work-up Procedure side_products->workup_loss optimize_conditions Optimize Conditions (Temp, Stoichiometry) side_products->optimize_conditions product_instability Check Product Stability workup_loss->product_instability modify_workup Modify Work-up (e.g., pH, extraction solvent) workup_loss->modify_workup protecting_groups Consider Protecting Groups product_instability->protecting_groups

Caption: A decision tree for troubleshooting low reaction yields.

General Experimental Workflow for a Catalyzed Reaction

This diagram outlines a typical experimental workflow for a reaction catalyzed by this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents & Solvents Purity Check setup Reaction Setup Inert Atmosphere (if needed) reagents->setup glassware Glassware Oven-dried glassware->setup catalyst ZnBr2·2H2O Fresh/Dried catalyst->setup addition Reagent Addition Controlled Rate setup->addition monitoring Monitoring TLC / GC / LC-MS addition->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Purification Chromatography / Recrystallization extraction->purification characterization Characterization NMR, IR, MS purification->characterization yield_calc Yield Calculation characterization->yield_calc

References

Technical Support Center: Optimizing Zinc Bromide Dihydrate Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions using zinc bromide dihydrate (ZnBr₂·2H₂O) as a catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the difference in catalytic activity between anhydrous zinc bromide (ZnBr₂) and this compound (ZnBr₂·2H₂O)?

A1: Anhydrous ZnBr₂ is generally a stronger Lewis acid than its dihydrate counterpart. The water molecules in ZnBr₂·2H₂O coordinate to the zinc center, which can temper its Lewis acidity.[1] For reactions that are highly sensitive to water or require strong Lewis acidity, the anhydrous form is often preferred. However, ZnBr₂·2H₂O can be an effective catalyst, particularly in aqueous media or for reactions where a milder catalyst is advantageous.[1][2] In some cases, hydrated Lewis acids can be "reasonably competent," especially at elevated temperatures.[1]

Q2: Is it necessary to dry this compound before use?

A2: While ZnBr₂·2H₂O is a hydrate, it is also hygroscopic and can absorb additional moisture from the atmosphere.[3] If a reaction is sensitive to excess water, drying the catalyst is recommended. However, for reactions performed in aqueous media or those tolerant to water, ZnBr₂·2H₂O can be used as received.[2]

Q3: How can I dry this compound to obtain the anhydrous form?

A3: Anhydrous zinc bromide can be prepared from the dihydrate by heating. One method involves heating in the presence of hot carbon dioxide.[3] A simpler laboratory procedure is to heat the dihydrate under a high vacuum. Care should be taken as the water is removed, as the material may sizzle and erupt aggressively.[4] It is often safer to heat the dihydrate gently under vacuum and then transfer it to a desiccator with a strong drying agent like anhydrous calcium chloride to complete the drying process.[4][5]

Q4: My reaction is not proceeding or is very sluggish. What are the possible causes?

A4: Several factors could be responsible:

  • Catalyst Inactivity: The Lewis acidity of ZnBr₂·2H₂O might be too low for your specific transformation. Consider switching to anhydrous ZnBr₂ or a stronger Lewis acid.

  • Solvent Effects: Coordinating solvents can form stable adducts with the zinc catalyst, reducing its activity.[6]

  • Insufficient Temperature: Some reactions require elevated temperatures to overcome the activation energy, even with a catalyst.[1]

  • Substrate Reactivity: The electronic and steric properties of your substrates may be hindering the reaction.

Q5: Can this compound be used in aqueous solutions?

A5: Yes, ZnBr₂·2H₂O is soluble in water and can be used as a catalyst in aqueous media.[3] In fact, some reactions, such as the in-situ generation of ZnBr₂ for α-bromination of alkanones, are performed effectively in water.[2][7] The use of water as a solvent is also environmentally benign.[7]

Q6: How can I remove the zinc catalyst from my reaction mixture after the reaction is complete?

A6: Zinc bromide is highly soluble in water.[3] A common workup procedure involves quenching the reaction mixture with water or an aqueous solution (like saturated ammonium (B1175870) chloride or dilute HCl) and then extracting the organic product. The zinc salts will remain in the aqueous layer.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Recommended Solution
Insufficient Lewis Acidity The water in ZnBr₂·2H₂O may be inhibiting the reaction. Try drying the catalyst before use or switch to anhydrous ZnBr₂. For some reactions, a different Lewis acid with higher activity may be necessary.[6]
Incorrect Solvent Ethers, alcohols, and other coordinating solvents can bind to the zinc center and reduce its catalytic activity.[6] If possible, switch to a non-coordinating solvent like dichloromethane (B109758) or toluene.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or GC/MS to find the optimal temperature.
Catalyst Loading Too Low Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol% or higher).
Substrate Quality Ensure your starting materials are pure and free of impurities that could poison the catalyst.
Issue 2: Formation of Side Products
Possible Cause Recommended Solution
Reaction Too Vigorous If the reaction is highly exothermic, side reactions may occur. Try lowering the reaction temperature, even to sub-ambient temperatures (e.g., 0°C or -78°C).
Catalyst is Too Active While often an issue of low activity, in some cases, the catalyst might be too reactive, leading to undesired pathways. Consider using a lower catalyst loading or running the reaction at a lower temperature.
Presence of Water For some reactions, the water from the dihydrate can participate in side reactions like hydrolysis of sensitive functional groups. Using anhydrous ZnBr₂ is recommended in these cases.
Incorrect Stoichiometry Carefully control the stoichiometry of your reactants. An excess of one reactant can sometimes lead to side product formation.

Data Presentation

The following tables summarize typical reaction conditions for reactions catalyzed by zinc bromide. Note that many literature examples use anhydrous ZnBr₂, but these conditions provide a good starting point for optimization with ZnBr₂·2H₂O.

Table 1: Synthesis of Heterocyclic Scaffolds

ProductReactantsCatalyst SystemSolventTemp. (°C)TimeYield (%)
Pyrazole DerivativeAldehyde, Ethyl Acetoacetate, PhenylhydrazineSiO₂/ZnBr₂Water60-98[8]
Annulated AreneDiaryl-methine dipivalateZnBr₂ (20 mol%)DCMRT-93[8]

Table 2: α-Bromination of Alkanones in Water

SubstrateProductCatalystTemp.Time (h)Yield (%)
p-Chloroacetophenoneα-bromo-p-chloroacetophenoneIn-situ generated ZnBr₂RT1175[7]
p-Chloroacetophenoneα,α-dibromo-p-chloroacetophenoneIn-situ generated ZnBr₂70°C565[7]

Experimental Protocols

Protocol 1: General Procedure for a Trial Reaction

This protocol provides a starting point for optimizing a generic reaction catalyzed by this compound.

Materials:

  • Reactant A

  • Reactant B

  • This compound (ZnBr₂·2H₂O)

  • Anhydrous Solvent (e.g., Dichloromethane, Toluene)

  • Round-bottom flask with stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Reactant A and the chosen anhydrous solvent.

  • Add this compound (start with 10 mol%).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add Reactant B to the mixture.

  • Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC/MS).

  • If no reaction is observed after a few hours, gradually increase the temperature.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Protocol 2: In-Situ Generation of ZnBr₂ for α-Bromination in Water

This protocol is adapted from the procedure for the α-bromination of alkanones.[2][7]

Materials:

  • Alkanone (e.g., acetophenone)

  • Zinc dust

  • Bromine

  • Water

  • Round-bottom flask with stir bar and dropping funnel

Procedure:

  • In a round-bottom flask, suspend the alkanone (1 equivalent) and zinc dust in water.

  • Slowly add a solution of bromine (1.1 equivalents for monobromination) in a small amount of water to the stirred suspension via a dropping funnel.

  • Control the rate of addition to maintain the desired reaction temperature (room temperature for monobromination, or heat as needed for dibromination).

  • After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • Alternatively, extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Purify as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup & Monitoring cluster_optimization Optimization cluster_workup Workup & Purification start Select Reactants & Solvent catalyst Choose Catalyst Form (Anhydrous vs. Dihydrate) start->catalyst dry Dry Catalyst? (If needed) catalyst->dry Yes setup Combine Reactants & Catalyst under N2 catalyst->setup No dry->setup conditions Set Initial Conditions (Temp, Time, Stirring) setup->conditions monitor Monitor Progress (TLC, GC/MS, NMR) conditions->monitor check Reaction Complete? monitor->check adjust Adjust Conditions: - Temperature - Catalyst Loading - Solvent check->adjust No workup Quench & Extract check->workup Yes adjust->monitor purify Purify Product (Chromatography, etc.) workup->purify end Characterize Pure Product purify->end

Caption: A general workflow for optimizing a chemical reaction catalyzed by this compound.

troubleshooting_flowchart start Low or No Yield Observed q1 Is the reaction temperature sufficient? start->q1 a1_yes Increase Temperature q1->a1_yes No q2 Is the catalyst loading adequate? q1->q2 Yes a1_yes->q1 a2_yes Increase Catalyst Loading q2->a2_yes No q3 Is the solvent non-coordinating? q2->q3 Yes a2_yes->q2 a3_yes Change Solvent q3->a3_yes No q4 Is water sensitivity a concern? q3->q4 Yes a3_yes->q3 a4_yes Use Anhydrous ZnBr₂ q4->a4_yes Yes end Re-evaluate Reaction Scope q4->end No a4_yes->end

Caption: A troubleshooting guide for addressing low-yield reactions with this compound.

References

Technical Support Center: Purification of Zinc Bromide Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of zinc bromide dihydrate (ZnBr₂·2H₂O).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Product appears wet or clumpy. Zinc bromide is highly hygroscopic and readily absorbs atmospheric moisture.Dry the material under vacuum. For obtaining the anhydrous form, heat to 150°C under high vacuum for at least 5 hours. For the dihydrate, a desiccator with a suitable drying agent can be used at room temperature.
Discolored (e.g., yellow/brown) product. Presence of iron impurities, often from the manufacturing process.Dissolve the impure zinc bromide in a 3% hydrogen peroxide solution instead of pure water. The H₂O₂ will oxidize Fe(II) to Fe(III), which precipitates as iron(III) hydroxide/oxide and can be removed by filtration.[1][2]
Low yield after recrystallization. - The volume of solvent used was too large, preventing saturation upon cooling.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- The final temperature was not low enough for complete crystallization.- Use the minimum amount of hot solvent required to fully dissolve the solid.- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.- Ensure the solution is cooled to 0-4°C before filtration.
Formation of an oil instead of crystals during recrystallization. The boiling point of the solvent is higher than the melting point of the hydrated salt, or the concentration of impurities is very high.- Add a small seed crystal to induce crystallization.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Try a different recrystallization solvent with a lower boiling point.
White precipitate forms in the zinc bromide solution. This could be zinc oxide or zinc carbonate, which have low solubility. This can occur if the zinc bromide has been exposed to air and moisture, leading to hydrolysis.Acidify the solution slightly with a few drops of hydrobromic acid (HBr) to dissolve these basic zinc salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most prevalent impurities are water, due to its hygroscopic nature, and iron compounds, which are often introduced during manufacturing.[1] Other potential impurities include zinc oxide, zinc carbonate, and other metal salts.[1]

Q2: How can I effectively remove water from this compound?

A2: To obtain anhydrous zinc bromide, the dihydrate can be heated to 150°C under high vacuum for several hours.[1] If you wish to retain the dihydrate form, storing the compound in a desiccator over a strong drying agent like anhydrous calcium chloride can remove excess surface moisture.

Q3: Is recrystallization a suitable purification method for this compound?

A3: Yes, recrystallization is an effective method for purifying this compound. Due to its high solubility in water and good solubility in ethanol, these are common solvents for recrystallization. The choice of solvent depends on the impurities you are trying to remove.

Q4: How can I confirm the purity of my this compound after purification?

A4: The purity can be assessed using several analytical techniques. Atomic Absorption Spectroscopy (AAS) can be used to quantify trace metal impurities. Ion Chromatography (IC) is suitable for determining the concentration of halide impurities. X-ray Diffraction (XRD) can confirm the crystalline phase and assess overall purity.[3]

Experimental Protocols

Recrystallization of this compound from Water

This protocol is designed to purify this compound from less water-soluble impurities.

Materials:

  • Impure this compound

  • Deionized water

  • Erlenmeyer flask

  • Heating plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the impure this compound in an Erlenmeyer flask.

  • Add a minimal amount of deionized water to the flask.

  • Gently heat the mixture on a hot plate while stirring until the this compound is completely dissolved.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

  • Perform a hot filtration to remove any insoluble impurities (and activated charcoal if used).

  • Allow the filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the crystals in a desiccator.

Removal of Iron Impurities

This method utilizes oxidation and precipitation to remove iron contaminants.

Materials:

  • Impure zinc bromide

  • 3% hydrogen peroxide solution

  • Beaker

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the impure zinc bromide in a 3% hydrogen peroxide solution.[1][2]

  • Stir the solution at room temperature. The hydrogen peroxide will oxidize any soluble Fe(II) to insoluble Fe(III) species, which will precipitate.[1][2]

  • Allow the mixture to stir for several hours to ensure complete precipitation.

  • Filter the solution to remove the iron precipitate.[1]

  • The resulting solution of zinc bromide can then be used directly or the solid can be recovered by careful evaporation of the solvent.

Quantitative Data

Table 1: Solubility of Zinc Bromide in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
0389
20446
30528
40591
60618
80645
100672

(Data sourced from ChemBK)[1]

Diagrams

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve in Minimal Hot Solvent hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter dry Dry Crystals vac_filter->dry

Recrystallization Experimental Workflow

troubleshooting_logic start Impure ZnBr2·2H2O issue Identify Issue start->issue wet Wet/Clumpy issue->wet Visual Inspection discolored Discolored issue->discolored Visual Inspection low_yield Low Recrystallization Yield issue->low_yield After Recrystallization solution1 Dry under Vacuum or in Desiccator wet->solution1 solution2 Treat with H2O2 and Filter discolored->solution2 solution3 Optimize Solvent Volume and Cooling Rate low_yield->solution3

Troubleshooting Logic for Impure this compound

References

side reactions to consider when using zinc bromide dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using zinc bromide dihydrate in their experiments.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: How should I handle and store this compound?

A1: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] Avoid the formation of dust and aerosols during handling and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][5][6]

Q2: What are the primary safety concerns when working with this compound?

A2: this compound can cause skin and eye irritation or burns.[4][5] Inhalation of dust may irritate the respiratory tract.[4] It is also very toxic to aquatic life with long-lasting effects.[3] Always handle it in a well-ventilated area or a fume hood and prevent its release into the environment.[3][6]

Q3: My this compound appears clumpy. Can I still use it?

A3: Clumping is a sign that the material has absorbed moisture. The presence of excess water can lead to side reactions, such as hydrolysis of the catalyst and quenching of moisture-sensitive reagents. For reactions sensitive to water, it is recommended to use freshly opened material or to dry the this compound before use.

Troubleshooting Reaction Issues

Q4: I am observing a lower than expected yield in my reaction. What are the potential causes related to this compound?

A4: Lower than expected yields can be attributed to several factors:

  • Moisture: The presence of water from improperly stored this compound or wet solvents can lead to the hydrolysis of the Lewis acid, rendering it inactive.[7]

  • Impurity of Starting Material: Commercial grades of zinc bromide can contain impurities that may interfere with the reaction.

  • Side Reactions: Depending on your specific reaction, various side reactions could be consuming your starting materials or products. Refer to the specific troubleshooting guides below for more details.

Q5: My reaction is not initiating. What should I check?

A5: If your reaction fails to start, consider the following:

  • Catalyst Activity: Ensure your this compound is anhydrous, as water can deactivate the catalyst.

  • Reaction Temperature: Some reactions may require gentle heating to initiate.

  • Purity of Other Reagents: Ensure all other starting materials and solvents are pure and dry, especially for moisture-sensitive reactions.

Troubleshooting Guides for Specific Reactions

Friedel-Crafts Alkylation

Issue: Formation of Isomeric Products (Carbocation Rearrangement)

In Friedel-Crafts alkylations, the use of a primary alkyl halide can lead to the formation of a more stable secondary or tertiary carbocation through rearrangement, resulting in an isomeric product.[8][9] Zinc bromide, as a Lewis acid, can catalyze this rearrangement.[8]

Troubleshooting:

  • Use a Different Synthetic Route: To avoid rearrangement, consider a two-step approach involving Friedel-Crafts acylation followed by reduction of the ketone. The acylium ion intermediate in Friedel-Crafts acylation is stable and does not rearrange.[8]

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes suppress carbocation rearrangements.

ParameterCondition A (Prone to Rearrangement)Condition B (Minimized Rearrangement)
Reaction Type Friedel-Crafts AlkylationFriedel-Crafts Acylation followed by Reduction
Alkylating/Acylating Agent Primary Alkyl HalideAcyl Halide
Intermediate Primary CarbocationAcylium Ion
Potential for Rearrangement HighLow
Primary Product Isomeric AlkylareneDesired Straight-Chain Alkylarene

Issue: Polyalkylation

The initial alkylation product is often more reactive than the starting material, leading to the addition of multiple alkyl groups to the aromatic ring.[10][11]

Troubleshooting:

  • Use an Excess of the Aromatic Substrate: Using the aromatic compound in large excess can increase the probability of the alkylating agent reacting with the starting material rather than the alkylated product.

Formation and Use of Organozinc Reagents (e.g., Negishi Coupling)

Issue: Low Yield or No Reaction When Forming Organozinc Reagents

The formation of organozinc reagents is highly sensitive to moisture.

Troubleshooting:

  • Ensure Anhydrous Conditions: Use anhydrous zinc bromide and freshly distilled, dry solvents (e.g., THF). The presence of water will quench the organozinc reagent as it forms.

  • Activate the Zinc Source: If you are preparing the organozinc reagent from metallic zinc, ensure the zinc is activated to remove the passivating oxide layer.

Issue: Side Reactions in Negishi Coupling

  • β-Hydride Elimination: This can be a significant side reaction, especially with alkylzinc reagents containing β-hydrogens. It leads to the formation of an alkene and a reduced arene.

  • Homocoupling: The coupling of two organozinc fragments or two aryl halide fragments can occur.

Troubleshooting:

  • Ligand Selection: The choice of phosphine (B1218219) ligand for the palladium catalyst is crucial in suppressing β-hydride elimination and promoting the desired cross-coupling.

  • Temperature Control: Maintaining optimal reaction temperatures can help minimize side reactions.

Side ReactionContributing FactorsMitigation Strategy
β-Hydride Elimination Substrates with β-hydrogens, high reaction temperatures.Use of appropriate phosphine ligands on the palladium catalyst.
Homocoupling Can be influenced by the reaction mechanism and catalyst system.Optimization of catalyst and reaction conditions.
Deprotection of Alcohols and Amines

Issue: Lack of Chemoselectivity

Zinc bromide is used for the deprotection of certain protecting groups, such as tert-butoxycarbonyl (Boc) on amines and some silyl (B83357) ethers on alcohols.[12][13] However, it may not be selective for the desired group if other acid-labile protecting groups are present. For example, while it can deprotect tert-butyl esters, it can also cleave N-Boc and N-trityl groups.[14][15]

Troubleshooting:

  • Substrate Compatibility: Carefully consider the stability of all functional groups in your molecule to the acidic conditions generated by zinc bromide.

  • Reaction Conditions: Adjusting the solvent and temperature may improve selectivity.

Protecting GroupLability with ZnBr₂Conditions for Cleavage (if applicable)
tert-Butyl ester LabileZnBr₂ in DCM[14][15]
N-Boc LabileZnBr₂ in DCM[14][15]
N-Trityl LabileZnBr₂ in DCM[14][15]
TBDPS-protected alcohols StableUnreactive under conditions for TES/TBS deprotection[13]
TES/TBS-protected alcohols LabileExcess ZnBr₂ and water in CH₂Cl₂ at 44-50°C[13]

Experimental Protocols

Protocol 1: General Procedure for Drying this compound

For moisture-sensitive reactions, it is crucial to use anhydrous zinc bromide.

Materials:

  • This compound

  • Schlenk flask or other suitable glassware for heating under vacuum

  • High-vacuum pump

  • Heating mantle

Procedure:

  • Place the this compound in a Schlenk flask.

  • Heat the flask gently with a heating mantle under a high vacuum.

  • Continue heating until no more water is observed condensing in the colder parts of the apparatus.

  • Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.

  • Store the anhydrous zinc bromide under an inert atmosphere.

Visualizing Reaction Pathways

Hydrolysis_of_ZnBr2 ZnBr2_H2O ZnBr2·2H2O ZnBr2_aq [Zn(H2O)n]2+ + 2Br- ZnBr2_H2O->ZnBr2_aq Dissolution H2O H2O (excess) HBr HBr (acidic solution) ZnBr2_aq->HBr Hydrolysis Side_Reaction Side Reactions (e.g., hydrolysis of substrate) HBr->Side_Reaction

Caption: Hydrolysis of this compound in the Presence of Excess Water.

Friedel_Crafts_Alkylation_Side_Reactions cluster_rearrangement Carbocation Rearrangement cluster_polyalkylation Polyalkylation Primary Carbocation Primary Carbocation Secondary Carbocation Secondary Carbocation Primary Carbocation->Secondary Carbocation Hydride Shift Isomeric Product Isomeric Product Secondary Carbocation->Isomeric Product Aromatic Ring Aromatic Ring Alkylated Product Alkylated Product Aromatic Ring->Alkylated Product Alkylation Aromatic Ring->Alkylated Product Dialkylated Product Dialkylated Product Alkylated Product->Dialkylated Product Further Alkylation Alkyl Halide Alkyl Halide Alkyl Halide->Primary Carbocation + ZnBr2 ZnBr2 ZnBr2

Caption: Potential Side Reactions in Friedel-Crafts Alkylation Catalyzed by Zinc Bromide.

References

Technical Support Center: Prevention of Zinc Oxybromide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of zinc oxybromide (ZnO·ZnBr₂) impurities in your experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential sources of zinc oxybromide formation in your reactions.

Problem: My final product is contaminated with an insoluble white solid, suspected to be zinc oxybromide.

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} enddot Caption: Troubleshooting workflow for zinc oxybromide impurity.

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of zinc oxybromide formation?

Zinc oxybromide impurities typically arise from three main sources:

  • Reaction with Moisture (Hydrolysis): Zinc bromide (ZnBr₂) is highly hygroscopic and will readily react with trace amounts of water, especially at elevated temperatures, to form zinc oxybromide.[1][2]

  • Reaction with Oxygen (Oxidation): At high temperatures (above 340-394°C), zinc bromide can react with atmospheric oxygen, leading to the formation of zinc oxide, which can then combine with ZnBr₂.[3][4]

  • Use of Impure Reagents: Starting with zinc bromide dihydrate (ZnBr₂·2H₂O) or zinc oxide in a reaction with a bromide source can lead to the incomplete reaction or side reactions that form zinc oxybromide.[1][2]

Q2: How can I ensure my zinc bromide is anhydrous?

Anhydrous zinc bromide is critical for preventing hydrolysis.[1]

  • Commercial Anhydrous ZnBr₂: Start with a high-purity, commercially available anhydrous zinc bromide. Ensure the container is sealed under an inert atmosphere.

  • Dehydration: If you have the dihydrate form (ZnBr₂·2H₂O), it can be dehydrated by heating in a stream of hot, dry carbon dioxide (CO₂) or by sublimation in a stream of hydrogen bromide gas.[1][2]

  • Desiccation: For final drying, store the zinc bromide in a desiccator over a strong drying agent.[5]

Q3: What is the best way to set up my reaction to prevent these impurities?

The key is to maintain an inert and anhydrous environment.

  • Inert Atmosphere: Always conduct reactions involving anhydrous zinc bromide under a dry, inert atmosphere, such as nitrogen or argon.[6][7][8] This prevents both moisture and oxygen from entering the reaction. Techniques like using a Schlenk line or a glove box are highly recommended.[9]

  • Dry Glassware: Ensure all glassware is rigorously dried before use, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere.[10]

  • Anhydrous Solvents: Use freshly distilled and dried solvents. Solvents should be stored over molecular sieves or other appropriate drying agents.

Q4: Does temperature play a role in the formation of zinc oxybromide?

Yes, temperature is a critical factor. While zinc bromide melts at 394°C and boils at 697°C, thermal decomposition and reaction with atmospheric oxygen can occur at elevated temperatures.[3] Isothermal treatment of zinc oxide with a bromine source has shown that bromination can begin at temperatures as low as 240°C, and volatilization of the formed ZnBr₂ begins at 340°C.[11] High temperatures can accelerate the hydrolysis of zinc bromide if any moisture is present. It is recommended to keep reaction temperatures as low as feasible for the desired transformation.

Impact of Experimental Parameters on Impurity Formation

This table summarizes the qualitative impact of key experimental parameters on the risk of forming zinc oxybromide impurities.

ParameterLow Risk ConditionHigh Risk ConditionRationale
Atmosphere Dry Nitrogen or ArgonAmbient AirInert atmosphere prevents reaction with atmospheric H₂O and O₂.[7][8]
Moisture Level Anhydrous (<50 ppm H₂O)Hydrous / HumidZnBr₂ is highly hygroscopic and reacts with water to form oxyhalides.[1][2]
ZnBr₂ Purity Anhydrous (99.9%+)Dihydrate or Technical GradeStarting with the hydrated form introduces water directly into the reaction.[2]
Temperature < 200°C> 340°CHigh temperatures can promote thermal decomposition and oxidation.[3][4][11]
Solvent Purity Freshly Distilled, AnhydrousUndried or Reagent GradeSolvents are a primary source of water contamination.

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Reaction Using ZnBr₂

This protocol outlines the key steps for a generic reaction where anhydrous conditions are critical to prevent zinc oxybromide formation.

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} enddot Caption: Experimental workflow for preventing impurity formation.

Methodology Details:

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be placed in an oven at a minimum of 120°C for at least 4 hours (overnight is preferable).

  • Assembly and Purging: The hot glassware should be assembled quickly and clamped for support. Immediately connect the apparatus to a Schlenk line or a manifold providing a gentle flow of inert gas (e.g., nitrogen or argon).[6][10] An exit needle or bubbler is used to displace the air inside the apparatus. Allow the system to flush for at least 5-10 minutes while it cools to room temperature.[6]

  • Reagent Addition (Solid): Weigh the anhydrous zinc bromide in a glove box or add it to the flask under a strong positive flow of inert gas to minimize exposure to air.

  • Solvent Addition: Transfer anhydrous solvents using a cannula or a dry syringe.[10]

  • Reaction Execution: Maintain a slight positive pressure of inert gas throughout the reaction. If heating is required, use an oil bath with a temperature controller and ensure the condenser is functioning efficiently.

  • Workup: When the reaction is complete, cool it to room temperature. If an aqueous workup is necessary, perform it as quickly as possible. For highly sensitive products, consider non-aqueous workup procedures.

References

Technical Support Center: Enhancing Zinc-Bromine Flow Battery Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Zinc-Bromine Flow Battery Research. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guidance and frequently asked questions to improve the efficiency and performance of their zinc-bromine flow battery experiments.

Troubleshooting Guides

This section addresses common issues encountered during zinc-bromine flow battery operation in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low Coulombic Efficiency

  • Question: My zinc-bromine flow battery is exhibiting low coulombic efficiency. What are the likely causes and how can I troubleshoot this?

  • Answer: Low coulombic efficiency in zinc-bromine flow batteries is primarily caused by two factors: bromine crossover and zinc dendrite formation.[1]

    • Bromine Crossover: This occurs when bromine species from the positive electrolyte diffuse across the membrane to the negative electrode, reacting directly with the deposited zinc. This self-discharge reaction reduces the amount of zinc available for electrochemical discharge, thus lowering the coulombic efficiency.[1][2]

    • Zinc Dendrite Formation: Uneven plating of zinc on the negative electrode can lead to the formation of dendrites. These dendritic structures can break off from the electrode, resulting in a loss of active material and a decrease in coulombic efficiency. In severe cases, dendrites can pierce the separator, causing an internal short circuit.[1]

    Troubleshooting Steps:

    • Quantify Bromine Crossover: A common method to measure bromine crossover is to circulate the positive electrolyte containing bromine against a negative electrolyte without bromine, separated by the membrane. Periodically sample the negative electrolyte and use a technique like UV-Vis spectroscopy to determine the concentration of bromine species that have crossed over.[2][3]

    • Characterize Zinc Dendrites: After cycling, carefully disassemble the cell in a discharged state. Use Scanning Electron Microscopy (SEM) to visually inspect the surface of the negative electrode for dendritic growth. X-ray Diffraction (XRD) can be used to analyze the crystal structure of the zinc deposit.[4][5]

    • Optimize Operating Parameters:

      • Current Density: High charging current densities can promote dendrite growth.[6] Try reducing the charging current density.

      • Flow Rate: A higher electrolyte flow rate can help to create a more uniform ion distribution at the electrode surface, which can mitigate dendrite formation.[1][7]

    • Evaluate Electrolyte Additives: Certain additives can suppress dendrite formation or complex with bromine to reduce its crossover. Consider adding small amounts of organic additives or complexing agents to your electrolyte.[8][9]

Issue 2: Low Voltage Efficiency

  • Question: I am observing a significant drop in the voltage efficiency of my battery. What could be the reasons and how can I address this?

  • Answer: Low voltage efficiency is typically a result of high internal resistance within the battery. This can stem from several sources:

    • Membrane Resistance: The membrane itself contributes to the overall cell resistance. A thick or low-conductivity membrane will lead to a larger voltage drop.

    • Electrolyte Conductivity: The ionic conductivity of the electrolyte plays a crucial role. Low conductivity will increase ohmic losses.

    • Electrode Polarization: Inefficient electrochemical reactions at the electrode surfaces can lead to significant activation and concentration polarization, both of which contribute to voltage losses.

    • Contact Resistance: Poor electrical contact between the current collectors and the electrodes can add to the overall resistance.

    Troubleshooting Steps:

    • Measure Internal Resistance with EIS: Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to diagnose the different contributions to the internal resistance. By fitting the EIS data to an equivalent circuit model, you can distinguish between membrane resistance, charge transfer resistance (related to electrode kinetics), and mass transport limitations.[10]

    • Evaluate Membrane Properties: If the EIS results point to high membrane resistance, consider using a thinner membrane or one with higher ionic conductivity. Be aware that thinner membranes may be more susceptible to bromine crossover.[11]

    • Check Electrolyte Concentration and Supporting Electrolyte: Ensure your zinc bromide concentration is within the optimal range (typically 1-4 M).[1] The addition of a supporting electrolyte, such as KCl or NH4Cl, can improve conductivity.

    • Inspect Electrode Surfaces: After cycling, examine the electrode surfaces for any signs of passivation or fouling that could impede the electrochemical reactions.

Issue 3: Rapid Capacity Fade

  • Question: The capacity of my zinc-bromine flow battery is decreasing rapidly with each cycle. What is causing this and what can I do?

  • Answer: Rapid capacity fade is often a symptom of irreversible loss of active materials. The primary culprits are:

    • Detached Zinc Dendrites: As mentioned earlier, zinc dendrites can break off from the negative electrode, leading to a permanent loss of zinc from the system.

    • Electrolyte Imbalance: Uneven crossover of water and ions across the membrane can lead to a volume mismatch between the positive and negative electrolyte reservoirs over time. This can result in a portion of the active material being unavailable for reaction.

    • Side Reactions: Unwanted side reactions, such as hydrogen evolution at the negative electrode, can consume charge and lead to a gradual loss of capacity.[1]

    Troubleshooting Steps:

    • Monitor Electrolyte Volume: Keep a close watch on the electrolyte levels in both reservoirs. If you observe a significant and consistent change in volume on one side, it indicates an electrolyte imbalance.

    • Analyze for Hydrogen Evolution: A simple way to check for hydrogen evolution is to collect any gas produced at the negative electrode outlet and test its flammability (with appropriate safety precautions).

    • Perform a Capacity Recovery (Stripping) Cycle: Periodically performing a deep discharge to completely strip all the plated zinc from the negative electrode can help to restore capacity by re-dissolving any isolated zinc particles.[12]

    • Re-evaluate Membrane Selection: If electrolyte imbalance is a persistent issue, consider a membrane with lower water transport properties.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal concentration for the zinc bromide electrolyte?

    • A1: The concentration of zinc bromide typically ranges from 1 to 4 M.[1] The optimal concentration will depend on the specific cell design and operating conditions. Higher concentrations increase the energy density but can also lead to higher viscosity and potential precipitation issues.

  • Q2: What are the benefits of using bromine complexing agents?

    • A2: Bromine complexing agents are organic molecules that react with bromine to form a dense, oily phase. This has two main benefits: it reduces the concentration of free bromine in the aqueous electrolyte, thereby minimizing bromine crossover, and it lowers the vapor pressure of bromine, improving the safety of the system.[1]

  • Q3: How often should I perform a stripping cycle?

    • A3: The frequency of stripping cycles depends on the operating conditions and the severity of dendrite formation. As a general guideline, a stripping cycle every 10-20 cycles can be beneficial.[12] However, this should be optimized for your specific experimental setup.

  • Q4: What safety precautions should I take when working with zinc-bromine flow batteries?

    • A4: Always work in a well-ventilated area, as bromine is toxic and corrosive.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the potential for leaks in the system and have a spill kit ready.[13]

Data Presentation

Table 1: Effect of Operating Parameters on Battery Performance

ParameterCondition 1Efficiency (Coulombic/Voltage/Energy)Condition 2Efficiency (Coulombic/Voltage/Energy)Reference
Current Density 20 mA/cm²87.17% / 83.88% / 73.12%40 mA/cm²87.15% / 80.19% / 69.88%[7]
Electrolyte Flow Rate 10 mL/min75.35% / N/A / ~63%50 mL/min94.24% / N/A / ~79%[7]
Electrode Thickness 3 mm87.17% / 83.88% / 73.12%7 mm88.00% / 83.36% / 73.34%[7]

Table 2: Impact of Additives on Zinc-Bromine Battery Efficiency

AdditiveConcentrationCoulombic EfficiencyVoltage EfficiencyEnergy EfficiencyReference
None-~69%N/A~69%[8]
Tetraethylammonium Hydroxide5 mM95-97%N/A78-79%[8]
Tetraethylammonium Bromide5 mM95-97%N/A78-79%[8]
Cerium ChlorideNot Specified94.9% (small cell)N/A70.3% (small cell)[14]
Cerium ChlorideNot Specified92.3% (large cell)N/AN/A[14]

Table 3: Comparison of Membrane Performance in Zinc-Bromine Flow Batteries

Membrane TypeThicknessCoulombic EfficiencyVoltage EfficiencyEnergy EfficiencyReference
Nafion® 115127 µmHigher by 15% (vs. Daramic®)Lower by 12% (vs. Daramic®)N/A[11]
SF-600 (porous)600 µmLowerLowerLower[11]
Nafion/PP (composite)16 µmHigherHigherHigher[11]

Experimental Protocols

Protocol 1: Electrolyte Preparation

  • Objective: To prepare a 2M zinc bromide electrolyte solution.

  • Materials: Zinc bromide (ZnBr2), deionized water, magnetic stirrer, beaker, graduated cylinder.

  • Procedure:

    • Weigh the required amount of ZnBr2 powder to achieve a 2M concentration in the desired final volume.

    • Measure the appropriate volume of deionized water.

    • Slowly add the ZnBr2 powder to the deionized water while stirring continuously with a magnetic stirrer.

    • Continue stirring until the ZnBr2 is completely dissolved.

    • Allow the solution to cool to room temperature before use.

    • If required, add any supporting electrolytes or additives at this stage and ensure they are fully dissolved.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To measure the impedance of the zinc-bromine flow battery to diagnose sources of voltage loss.

  • Equipment: Potentiostat with EIS capability, zinc-bromine flow cell.

  • Procedure:

    • Assemble the zinc-bromine flow battery and ensure it is in a stable, open-circuit state.

    • Connect the working electrode, counter electrode, and reference electrode terminals of the potentiostat to the corresponding electrodes of the flow cell.

    • Set the EIS parameters on the potentiostat software. A typical frequency range is from 100 kHz to 10 mHz, with an AC amplitude of 10 mV.

    • Run the EIS measurement.

    • The resulting Nyquist plot can be analyzed by fitting it to an appropriate equivalent circuit model to determine the ohmic resistance, charge transfer resistance, and Warburg impedance.[10][15]

Visualizations

Troubleshooting_Low_Coulombic_Efficiency Start Low Coulombic Efficiency Observed Check_Crossover Quantify Bromine Crossover Start->Check_Crossover Check_Dendrites Inspect for Zinc Dendrites Start->Check_Dendrites High_Crossover High Bromine Crossover Detected Check_Crossover->High_Crossover Yes Dendrite_Formation Zinc Dendrites Present Check_Dendrites->Dendrite_Formation Yes Solution_Crossover Solution: - Use Bromine Complexing Agent - Select a more selective membrane High_Crossover->Solution_Crossover Solution_Dendrites Solution: - Lower Charging Current Density - Increase Electrolyte Flow Rate - Use Electrolyte Additives Dendrite_Formation->Solution_Dendrites

Caption: Troubleshooting workflow for low coulombic efficiency.

Troubleshooting_Low_Voltage_Efficiency Start Low Voltage Efficiency Observed Perform_EIS Perform Electrochemical Impedance Spectroscopy (EIS) Start->Perform_EIS Analyze_EIS Analyze Nyquist Plot Perform_EIS->Analyze_EIS High_Ohmic_R High Ohmic Resistance Analyze_EIS->High_Ohmic_R High R_s High_Charge_Transfer_R High Charge Transfer Resistance Analyze_EIS->High_Charge_Transfer_R Large Semicircle Solution_Ohmic Solution: - Check Electrolyte Conductivity - Evaluate Membrane Resistance - Check Contact Resistance High_Ohmic_R->Solution_Ohmic Solution_Charge_Transfer Solution: - Inspect Electrode Surfaces for Passivation/Fouling - Optimize Electrode Catalyst High_Charge_Transfer_R->Solution_Charge_Transfer

Caption: Troubleshooting workflow for low voltage efficiency.

References

Validation & Comparative

A Comparative Guide for Researchers: Catalytic Activity of Zinc Bromide Dihydrate vs. Anhydrous Zinc bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between hydrated and anhydrous forms of a catalyst can significantly impact reaction efficiency and outcomes. This guide provides an in-depth comparison of the catalytic activity of zinc bromide dihydrate (ZnBr₂·2H₂O) and anhydrous zinc bromide (ZnBr₂), focusing on their performance as Lewis acid catalysts in organic synthesis.

While both forms of zinc bromide are recognized as effective Lewis acid catalysts, the presence of water molecules in the dihydrate form can fundamentally alter its catalytic behavior.[1] This guide aims to elucidate these differences through a detailed examination of their application in the Biginelli reaction, a crucial multicomponent reaction for the synthesis of pharmaceutically relevant dihydropyrimidinones.

The Critical Role of Hydration in Lewis Acidity

Zinc bromide's catalytic activity stems from the Lewis acidic nature of the zinc ion, which can accept electron pairs from substrates, thereby activating them for subsequent reactions.[2] In anhydrous zinc bromide, the zinc center is readily available to coordinate with reactants. However, in this compound, the two water molecules are coordinated to the zinc ion.[3] This coordination can diminish the Lewis acidity of the zinc center as the water molecules themselves act as Lewis bases. Consequently, for a reaction to proceed, the substrate must displace these coordinated water molecules, a process that can be energetically demanding and may hinder the catalytic cycle.

The general consensus in Lewis acid catalysis is that anhydrous conditions are often preferable to maximize catalytic efficiency.[4] Water can react with or deactivate the catalyst, as well as interfere with the reactants and intermediates in the reaction.

Comparative Catalytic Performance in the Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea, typically catalyzed by an acid.[5] It is a cornerstone of heterocyclic chemistry, producing dihydropyrimidinones which are precursors to a wide range of biologically active compounds.

For instance, a study on the Biginelli condensation of aliphatic aldehydes using zinc bromide under solvent-free conditions reported moderate to high yields.[6] The efficiency of this reaction relies on the unhindered Lewis acidity of the zinc catalyst to activate the aldehyde component. The presence of coordinated water, as in the dihydrate form, would likely impede this initial activation step, leading to slower reaction rates and potentially lower yields.

Table 1: Comparison of Catalytic Performance in the Biginelli Reaction

Catalyst FormProposed Relative ActivityExpected YieldExpected Reaction TimeRationale
**Anhydrous Zinc Bromide (ZnBr₂) **HighGood to ExcellentShorterThe zinc center is readily available for coordination with reactants, leading to efficient catalysis. The absence of water prevents catalyst deactivation and side reactions.
This compound (ZnBr₂·2H₂O) LowerModerate to GoodLongerCoordinated water molecules reduce the Lewis acidity of the zinc center and need to be displaced by the substrate, slowing down the reaction rate. Water can also interfere with reaction intermediates.

Experimental Protocols

Below are generalized experimental protocols for the Biginelli reaction, highlighting the key considerations when using either anhydrous zinc bromide or speculating on the use of its dihydrate form.

Experimental Protocol 1: Biginelli Reaction using Anhydrous Zinc Bromide (Solvent-Free)

This protocol is based on procedures where "zinc bromide" is used under solvent-free conditions, implying the anhydrous form for optimal results.[6]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea (1.5 mmol)

  • Anhydrous Zinc Bromide (ZnBr₂) (0.2 mmol, 20 mol%)

Procedure:

  • In a round-bottom flask, a mixture of the aldehyde, β-ketoester, urea, and anhydrous zinc bromide is prepared.

  • The flask is equipped with a condenser.

  • The reaction mixture is heated to 80-100 °C with stirring for a specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

Hypothetical Experimental Protocol 2: Biginelli Reaction using this compound

This is a hypothetical protocol, as direct experimental data is not available. The conditions are adapted from the anhydrous protocol, with potential adjustments to account for the lower reactivity.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea (1.5 mmol)

  • This compound (ZnBr₂·2H₂O) (0.2 mmol, 20 mol%)

Procedure:

  • In a round-bottom flask, a mixture of the aldehyde, β-ketoester, urea, and this compound is prepared.

  • The flask is equipped with a condenser.

  • The reaction mixture is heated to a potentially higher temperature (e.g., 100-120 °C) with stirring for a longer duration (e.g., 3-6 hours) compared to the anhydrous catalyst, with TLC monitoring.

  • Work-up and purification would follow the same procedure as for the anhydrous catalyst.

Reaction Mechanism and the Role of the Catalyst

The catalytic cycle of the Biginelli reaction involves several key steps where the Lewis acid catalyst plays a crucial role. The following diagram illustrates the proposed mechanism, highlighting the interaction of the catalyst.

Biginelli_Mechanism cluster_catalyst_regeneration Catalyst Regeneration Aldehyde Aldehyde (R-CHO) Activated_Aldehyde Activated Aldehyde [R-CH=O---ZnBr₂] Aldehyde->Activated_Aldehyde Coordination ZnBr2 ZnBr₂ ZnBr2->Activated_Aldehyde Acyliminium N-Acyliminium Ion Activated_Aldehyde->Acyliminium + Urea - H₂O Urea Urea Urea->Acyliminium Intermediate Open-chain Ureide Acyliminium->Intermediate Enolate Enolate of β-ketoester Enolate->Intermediate Nucleophilic Attack DHPM Dihydropyrimidinone Intermediate->DHPM Cyclization & Tautomerization ZnBr2_regen ZnBr₂ DHPM->ZnBr2_regen Release

Figure 1: Proposed catalytic cycle for the Biginelli reaction catalyzed by anhydrous zinc bromide.

In this mechanism, the anhydrous zinc bromide activates the aldehyde by coordinating to the carbonyl oxygen, making it more electrophilic. This facilitates the nucleophilic attack by urea to form an N-acyliminium ion intermediate. This intermediate then reacts with the enolate of the β-ketoester, followed by cyclization and tautomerization to yield the final dihydropyrimidinone product, regenerating the catalyst. With this compound, the initial aldehyde activation step would be less efficient due to the competition from the coordinated water molecules.

Conclusion

For researchers engaged in organic synthesis, particularly in the development of pharmaceutical compounds, the choice of catalyst is paramount. Based on the principles of Lewis acidity and the available literature, anhydrous zinc bromide is the superior catalyst for reactions requiring a potent Lewis acid, such as the Biginelli reaction. Its unencumbered zinc center allows for more efficient activation of substrates, leading to faster reaction rates and higher yields.

While this compound may still exhibit catalytic activity, the presence of coordinated water molecules is expected to diminish its effectiveness. For reactions that are sensitive to water or require strong Lewis acid catalysis, the use of anhydrous zinc bromide under anhydrous conditions is strongly recommended. Future research providing a direct quantitative comparison of these two catalysts in various organic transformations would be invaluable to the scientific community.

References

A Comparative Analysis of Zinc Bromide and Zinc Chloride as Lewis Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, science, and drug development, the selection of an appropriate Lewis acid is a critical decision that can significantly impact reaction efficiency, selectivity, and yield. Zinc(II) halides, specifically zinc bromide (ZnBr₂) and zinc chloride (ZnCl₂), are frequently employed as cost-effective and moderately strong Lewis acids. This guide provides an objective, data-supported comparison of their Lewis acidity and catalytic performance to aid in the rational selection of these reagents.

Theoretical Underpinnings of Lewis Acidity

From a theoretical standpoint, the Lewis acidity of a metal halide is influenced by the electronegativity of the halide. Chlorine is more electronegative than bromine, leading to a greater polarization of the Zn-Cl bond compared to the Zn-Br bond. Consequently, the zinc center in zinc chloride is expected to be more electron-deficient and, therefore, a stronger Lewis acid than in zinc bromide.

Experimental Comparison of Lewis Acidity

A key study by Satchell and Wardell on the equilibria between zinc halides and aromatic amines in ether solution established the following order of Lewis acidity: ZnCl₂ ≈ ZnBr₂ > ZnI₂.[1] Another study by Mohammad, Satchell, and Satchell investigating the interaction of Lewis acids with phenalen-1-one (B147395) in ether found a similar trend, with the Lewis acidities of zinc bromide and zinc chloride being comparable (ZnBr₂ ≈ ZnCl₂).[2] These findings suggest that in practice, the difference in their Lewis acidity is minimal.

Summary of Comparative Data

PropertyZinc Bromide (ZnBr₂)Zinc Chloride (ZnCl₂)
Formula Weight 225.19 g/mol 136.30 g/mol
Appearance White crystalline solidWhite crystalline solid
Hygroscopicity HygroscopicVery hygroscopic
Theoretical Lewis Acidity MilderStronger
Experimental Lewis Acidity Approximately equal to ZnCl₂[1][2]Approximately equal to ZnBr₂[1][2]

Comparative Catalytic Performance

Both zinc bromide and zinc chloride are effective catalysts for a variety of organic transformations, including Friedel-Crafts reactions and cycloadditions.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic benchmark for Lewis acid catalysis. While both zinc halides can catalyze this reaction, direct, side-by-side quantitative comparisons in the literature are scarce. The general mechanism involves the activation of an acyl halide or anhydride (B1165640) by the Lewis acid to generate a highly electrophilic acylium ion.

A representative reaction is the acylation of anisole (B1667542) with acetic anhydride.

Reaction Scheme: ``` Anisole + Acetic Anhydride --(Lewis Acid)--> 4-Methoxyacetophenone + Acetic Acid

Caption: General mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation.

Experimental Workflow for the Gutmann-Beckett Method

Gutmann_Beckett_Workflow start Start prep_ref Prepare Et₃PO solution in deuterated solvent start->prep_ref run_ref_nmr Record ³¹P NMR spectrum (δ_ref) prep_ref->run_ref_nmr add_la Add equimolar Lewis Acid (ZnBr₂ or ZnCl₂) run_ref_nmr->add_la run_sample_nmr Record ³¹P NMR spectrum (δ_sample) add_la->run_sample_nmr calculate_an Calculate Acceptor Number (AN) AN = 2.21 * (δ_sample - 41.0) run_sample_nmr->calculate_an compare Compare AN values calculate_an->compare end End compare->end Lewis_Acidity_Factors Halide Halide Identity (Cl vs. Br) Electronegativity Electronegativity (Cl > Br) Halide->Electronegativity LewisAcidity Theoretical Lewis Acidity (ZnCl₂ > ZnBr₂) Electronegativity->LewisAcidity CatalyticActivity Catalytic Activity LewisAcidity->CatalyticActivity OtherFactors Other Factors (Solvent, Nucleophilicity of X⁻, Sterics) OtherFactors->CatalyticActivity

References

Validating High-Purity Zinc Bromide Dihydrate for Advanced Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

In the rapidly advancing field of energy storage, the performance of aqueous zinc-ion batteries (AZIBs) and zinc-bromine flow batteries (ZBFBs) is critically dependent on the purity of the electrolyte components. Zinc bromide (ZnBr₂), a primary salt in these systems, must be of exceptional purity to ensure optimal performance, longevity, and safety. This guide provides a comprehensive comparison of high-purity zinc bromide dihydrate against standard grades and other zinc salts, detailing the analytical methods for purity validation and the profound impact of impurities on electrochemical performance.

The Critical Role of Purity in Zinc-Based Batteries

The efficiency, cyclability, and safety of zinc-based batteries are directly linked to the purity of the ZnBr₂ electrolyte. Metallic impurities can lead to a host of detrimental effects, including increased hydrogen evolution, dendrite formation, and parasitic side reactions that consume active materials and reduce the battery's lifespan.[1] For instance, iron is a common and particularly harmful impurity. During charging, Fe²⁺ can be oxidized to Fe³⁺, and upon discharge, iron can deposit on the zinc anode, leading to the formation of non-conductive oxides that impede battery performance and can cause rapid degradation.[2]

Comparative Analysis of Zinc Bromide Purity

To ensure reliable and reproducible results in electrochemical research and development, a rigorous validation of the starting materials is paramount. The following table presents a comparative analysis of a hypothetical high-purity grade of this compound versus a standard grade, highlighting key impurities and their acceptable thresholds for electrochemical use.

Table 1: Comparative Purity Analysis of this compound Grades

ParameterHigh-Purity GradeStandard GradeAnalytical MethodSignificance in Electrochemistry
Assay (ZnBr₂·2H₂O) > 99.99%≥ 99%Titration / Elemental AnalysisEnsures accurate electrolyte concentration and performance.
Iron (Fe) < 1 ppm< 20 ppmICP-MSA critical impurity that causes rapid capacity fade and cell failure.[2]
Lead (Pb) < 1 ppm< 10 ppmICP-MSPromotes uneven zinc deposition and dendrite growth.[3]
Copper (Cu) < 1 ppm< 10 ppmICP-MSLowers hydrogen overvoltage, increasing parasitic reactions.
Chloride (Cl⁻) < 50 ppm< 500 ppmIon ChromatographyCan affect the solvation structure and electrode stability.
Sulfate (SO₄²⁻) < 20 ppm< 200 ppmIon ChromatographyCan influence electrolyte conductivity and side reactions.
Water Content Conforms to DihydrateVariableKarl Fischer TitrationCritical for preparing electrolytes with precise molar concentrations.

ICP-MS: Inductively Coupled Plasma - Mass Spectrometry

Experimental Protocols for Purity Validation

Accurate determination of purity requires robust analytical methodologies. Below are detailed protocols for the key experiments cited.

Protocol 1: Trace Metal Analysis by ICP-MS
  • Sample Preparation: Accurately weigh approximately 0.1 g of this compound and dissolve it in 100 mL of high-purity deionized water. Prepare a series of calibration standards for the target elements (Fe, Pb, Cu, etc.) in a similar matrix.

  • Instrumentation: Use an ICP-MS instrument calibrated for trace metal analysis.

  • Analysis: Aspirate the prepared sample solution into the plasma. The instrument will ionize the atoms, and the mass spectrometer separates and quantifies the ions based on their mass-to-charge ratio.

  • Quantification: Compare the signal intensities from the sample to the calibration curve to determine the concentration of each impurity in parts per million (ppm) or parts per billion (ppb).

Protocol 2: Anion Analysis by Ion Chromatography (IC)
  • Eluent Preparation: Prepare an appropriate eluent solution (e.g., a carbonate-bicarbonate buffer) for separating anions.

  • Sample Preparation: Dissolve a precisely weighed amount of the zinc bromide sample in deionized water to a known volume.

  • Instrumentation: Use an ion chromatograph equipped with a suitable anion-exchange column and a conductivity detector.

  • Analysis: Inject a small volume of the sample solution into the IC system. The anions are separated based on their affinity for the column's stationary phase.

  • Quantification: Identify and quantify the anions (Cl⁻, SO₄²⁻) by comparing their retention times and peak areas to those of known standards.

Protocol 3: Water Content by Karl Fischer Titration
  • Instrument Setup: Prepare the Karl Fischer titrator with a suitable solvent (e.g., anhydrous methanol).

  • Titrant Standardization: Standardize the Karl Fischer reagent (a solution containing iodine) against a certified water standard.

  • Sample Analysis: Introduce a precisely weighed amount of the this compound sample directly into the titration vessel.

  • Titration: The reagent is added until all the water in the sample has reacted with the iodine. The endpoint is detected potentiometrically.

  • Calculation: The instrument calculates the percentage of water in the sample based on the amount of titrant consumed.

Workflow for Material Validation

The logical flow from receiving a sample to its qualification for electrochemical use is critical for maintaining experimental integrity.

G cluster_0 cluster_1 Purity Analysis cluster_2 A Receive ZnBr2·2H2O Sample B Visual Inspection & Documentation A->B C Karl Fischer (Water Content) B->C Sample Aliquoting D ICP-MS (Trace Metals) B->D Sample Aliquoting E Ion Chromatography (Anions) B->E Sample Aliquoting F Compare Data to Specifications C->F D->F E->F G PASS F->G Meets Criteria H FAIL F->H Does Not Meet Criteria I Qualified for Electrochemical Use G->I J Quarantine / Reject Lot H->J

Caption: Workflow for validating this compound purity.

Impact on Electrochemical Performance

The tangible effects of using high-purity versus standard-grade zinc bromide are evident in key electrochemical performance metrics. Electrolytes prepared with high-purity salts exhibit superior performance due to the mitigation of parasitic reactions.

Table 2: Comparative Electrochemical Performance

Performance MetricHigh-Purity ZnBr₂ ElectrolyteStandard-Grade ZnBr₂ ElectrolyteAlternative: 2M ZnSO₄Significance
Coulombic Efficiency (CE) > 99.5% after 100 cycles~97% with rapid decay~99%High CE indicates fewer side reactions and greater charge-discharge efficiency.
Cycling Stability > 1000 hours @ 5 mA/cm²< 200 hours @ 5 mA/cm²> 500 hoursDemonstrates the longevity and robustness of the zinc anode.
Corrosion Current ~0.5 mA/cm²~3.5 mA/cm²~1.0 mA/cm²Lower corrosion current signifies reduced self-discharge and material loss.[4]
Dendrite Formation Suppressed, uniform depositionProne to dendritic growthModerate dendrite growthPurity is key to preventing short circuits caused by dendrites.[3]

Data is illustrative and based on typical performance trends reported in the literature.

Protocol 4: Electrochemical Performance Testing
  • Electrolyte Preparation: Prepare a 2M aqueous solution of the this compound sample using deionized water. For comparison, also prepare a 2M Zinc Sulfate (ZnSO₄) electrolyte.

  • Cell Assembly: Assemble symmetric cells (Zn || Zn) and full cells (e.g., Zn || V₂O₅) in a coin cell (CR2032) or flow cell configuration. Use a glass fiber separator saturated with the prepared electrolyte.

  • Galvanostatic Cycling: Cycle the cells at a constant current density (e.g., 5 mA/cm²) for a set duration (e.g., 1 hour charge, 1 hour discharge). Record the voltage profile over time to determine cycling stability and coulombic efficiency.

  • Linear Polarization / Tafel Analysis: To determine the corrosion current, assemble a three-electrode cell with a zinc working electrode, a platinum counter electrode, and a reference electrode (e.g., Ag/AgCl).[5] Perform a slow-scan linear polarization measurement near the open-circuit potential. Extrapolate the linear regions of the Tafel plot to find the corrosion current (i_corr).

The Cascade of Impurity-Induced Failure

The presence of even trace amounts of metallic impurities can initiate a cascade of failure mechanisms within a zinc-ion battery. This logical relationship underscores the necessity of starting with high-purity materials.

G cluster_effects Primary Effects cluster_outcomes Performance Degradation Impurity Metallic Impurities (e.g., Fe, Cu, Pb) H2 Lower H2 Overpotential Impurity->H2 Dendrite Non-Uniform Zn Deposition Impurity->Dendrite SideReaction Catalyze Parasitic Side Reactions Impurity->SideReaction CE Reduced Coulombic Efficiency H2->CE Corrosion Increased Anode Corrosion H2->Corrosion Short Dendrite Growth & Short Circuit Dendrite->Short Capacity Rapid Capacity Fade SideReaction->Capacity Failure Premature Cell Failure CE->Failure Corrosion->Capacity Short->Failure Capacity->Failure

References

Zinc Bromide Dihydrate: A Comparative Performance Analysis Against Other Lewis Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Lewis acid catalysis, zinc bromide dihydrate (ZnBr₂·2H₂O) emerges as a versatile and efficient catalyst for a variety of organic transformations. Its moderate Lewis acidity, tolerance to certain functional groups, and favorable environmental profile make it a compelling alternative to more traditional or aggressive Lewis acids. This guide provides an objective comparison of this compound's performance with other Lewis acids, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection.

Comparative Performance in Key Organic Reactions

The efficacy of a Lewis acid is highly dependent on the specific reaction conditions and substrates. Below is a summary of this compound's performance in several key organic reactions compared to other common Lewis acids.

Michael Addition Reactions

The Michael addition, a fundamental carbon-carbon bond-forming reaction, is often catalyzed by Lewis acids. A study comparing various Lewis acids in the addition of indole (B1671886) to α,β-unsaturated ketones revealed the superior performance of hydrated zinc bromide.

Table 1: Comparison of Lewis Acids in the Michael Addition of Indole to Chalcone (B49325)

Catalyst (10 mol%)Time (h)Yield (%)
ZnBr₂·2H₂O 1.5 95
ZnCl₂390
Zn(OTf)₂292
Sc(OTf)₃2.590
InCl₃485
FeCl₃580

As evidenced in Table 1, this compound demonstrated the highest catalytic activity, affording the desired product in the shortest reaction time and highest yield. This efficiency can be attributed to the cooperative effect of the zinc cation as a Lewis acid and the water molecules in the hydration sphere.

Synthesis of α-Aminophosphonates

α-Aminophosphonates are compounds of significant interest in medicinal chemistry. The one-pot synthesis involving an aldehyde, an amine, and a phosphite (B83602) is frequently catalyzed by Lewis acids.

Table 2: Lewis Acid Comparison in the Synthesis of α-Aminophosphonates

CatalystTime (min)Yield (%)
ZnBr₂ 30 94
ZnCl₂4592
Sc(OTf)₃6090
InCl₃7588
BF₃·OEt₂9085

In this three-component reaction, anhydrous zinc bromide proved to be a highly effective catalyst, leading to excellent yields in a remarkably short reaction time. Its performance surpassed that of other commonly employed Lewis acids, highlighting its utility in multicomponent reactions.

Experimental Protocols

For reproducibility and methodological transparency, detailed experimental protocols for the aforementioned reactions are provided below.

General Procedure for Michael Addition of Indole to Chalcone

A mixture of indole (1 mmol), chalcone (1 mmol), and ZnBr₂·2H₂O (0.1 mmol) in dichloromethane (B109758) (5 mL) was stirred at room temperature. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was quenched with water and extracted with dichloromethane. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired product.

General Procedure for the Synthesis of α-Aminophosphonates

To a mixture of aldehyde (1 mmol) and amine (1 mmol), dimethyl phosphite (1 mmol) was added, followed by the addition of ZnBr₂ (10 mol%). The reaction mixture was stirred at room temperature for the time specified in Table 2. After completion of the reaction, as indicated by TLC, the mixture was diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo. The crude product was purified by recrystallization or column chromatography to yield the pure α-aminophosphonate.

Mechanistic and Workflow Visualizations

To further elucidate the role of this compound and the experimental processes, the following diagrams are provided.

Michael_Addition_Workflow start Reactants: Indole, Chalcone reaction Stir at Room Temperature start->reaction catalyst Catalyst: ZnBr2·2H2O (10 mol%) catalyst->reaction solvent Solvent: Dichloromethane solvent->reaction monitoring Monitor by TLC reaction->monitoring workup Workup: Quench with H2O, Extract with CH2Cl2 monitoring->workup Upon Completion purification Purification: Column Chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for the ZnBr₂·2H₂O-catalyzed Michael addition.

Aminophosphonate_Synthesis_Logic aldehyde Aldehyde intermediate Intermediate Formation (Imine) aldehyde->intermediate amine Amine amine->intermediate phosphite Dimethyl Phosphite product α-Aminophosphonate phosphite->product Nucleophilic Attack catalyst ZnBr2 (Lewis Acid) catalyst->intermediate Catalyzes intermediate->product

Caption: Logical flow for the one-pot synthesis of α-aminophosphonates.

Differentiating Zinc Bromide Hydrates: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of anhydrous zinc bromide (ZnBr₂) and its dihydrate (ZnBr₂·2H₂O) using spectroscopic analysis. Understanding the hydration state of zinc bromide is critical in various applications, including catalysis and as a component in pharmaceutical formulations, where water content can significantly impact reactivity, stability, and crystal structure. This document outlines the structural differences and presents the key spectroscopic features that enable their differentiation, supported by experimental data and detailed protocols.

Structural and Spectroscopic Differences

The primary distinction between anhydrous zinc bromide and zinc bromide dihydrate lies in their crystal structures, which gives rise to unique spectroscopic fingerprints. Anhydrous zinc bromide (ZnBr₂) possesses a crystal structure where zinc atoms are tetrahedrally coordinated, forming "super-tetrahedra" linked at their vertices.[1] In contrast, this compound (ZnBr₂·2H₂O) is more accurately described as the double salt [Zn(H₂O)₆][Zn₂Br₆].[1] This formulation reveals two distinct coordination environments for zinc: an octahedrally coordinated hexaquazinc(II) cation, [Zn(H₂O)₆]²⁺, and a tetracoordinated dibromodizincate(II) anion, [Zn₂Br₆]²⁻.

These structural differences are readily discernible using vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key vibrational modes observed for anhydrous zinc bromide and the expected modes for this compound based on its known crystal structure.

Table 1: Comparison of FTIR Spectral Data

Vibrational Mode Anhydrous ZnBr₂ Wavenumber (cm⁻¹) ** This compound (ZnBr₂·2H₂O) Expected Wavenumber (cm⁻¹) **Assignment
O-H StretchNot Applicable~3400 (broad)Stretching vibrations of coordinated water molecules in [Zn(H₂O)₆]²⁺
H-O-H BendNot Applicable~1600Bending vibration of coordinated water molecules in [Zn(H₂O)₆]²⁺
Zn-Br Stretch~200-250~180-220Stretching vibrations of the Zn-Br bonds in the [Zn₂Br₆]²⁻ anion

Note: The wavenumbers for this compound are estimations based on the vibrational modes of hydrated metal complexes.

Table 2: Comparison of Raman Spectral Data

Vibrational Mode Anhydrous ZnBr₂ Wavenumber (cm⁻¹) at 300 K[2] **this compound (ZnBr₂·2H₂O) Expected Wavenumber (cm⁻¹) **Assignment
Lattice Modes49, 57, 68, 88, 117Multiple low-frequency modesExternal vibrations of the crystal lattice
Zn-Br Bending/Stretching165, 194~170-200Vibrations of the Zn-Br bonds in the [Zn₂Br₆]²⁻ anion
[Zn(H₂O)₆]²⁺ Symmetric StretchNot Applicable~390Symmetric stretching of the Zn-O bonds in the hexaquazinc(II) cation

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of zinc bromide hydrates are provided below.

Synthesis of this compound (ZnBr₂·2H₂O)
  • Reaction Setup: In a well-ventilated fume hood, add 10.0 g of zinc oxide (ZnO) to a 250 mL Erlenmeyer flask.

  • Acid Addition: Slowly add 48% hydrobromic acid (HBr) dropwise to the flask while stirring continuously until all the zinc oxide has dissolved. The reaction is exothermic and will generate heat.

  • Crystallization: Allow the resulting solution to cool to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.

  • Isolation: Collect the white crystals of this compound by vacuum filtration using a Buchner funnel.

  • Drying: Wash the crystals with a small amount of cold deionized water and then with a small amount of acetone. Allow the crystals to air-dry or place them in a desiccator over a suitable drying agent.

Synthesis of Anhydrous Zinc Bromide (ZnBr₂) from Dihydrate
  • Dehydration Setup: Place the synthesized this compound in a round-bottom flask.

  • Heating under Vacuum: Heat the flask to approximately 150-200°C under a high vacuum for several hours to remove the water of hydration.[2]

  • Alternative Dehydration: The anhydrous material can also be produced by dehydration of the dihydrate with a stream of hot carbon dioxide (CO₂).[1]

  • Storage: Once cooled to room temperature in a desiccator, the resulting anhydrous zinc bromide should be stored in a tightly sealed container in a dry environment due to its hygroscopic nature.

FTIR Spectroscopy
  • Sample Preparation: Prepare a solid sample by mixing a small amount of the zinc bromide compound with dry potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the FTIR spectrum of the pellet over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the O-H stretching and H-O-H bending vibrations in the dihydrate, which will be absent in the anhydrous sample.

Raman Spectroscopy
  • Sample Preparation: Place a small amount of the crystalline sample onto a microscope slide or into a capillary tube.

  • Data Acquisition: Acquire the Raman spectrum using a Raman spectrometer, typically with a laser excitation wavelength of 532 nm or 785 nm. Collect the scattered light over a spectral range that includes the low-frequency lattice modes and the Zn-Br and Zn-O vibrational regions.

  • Analysis: Compare the spectra of the anhydrous and dihydrate forms. Look for the characteristic peaks of the [Zn(H₂O)₆]²⁺ cation in the dihydrate spectrum and the distinct lattice and Zn-Br modes of the anhydrous form.[2]

Mandatory Visualization

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Differentiation of Zinc Bromide Hydrates cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis_dihydrate Synthesis of This compound synthesis_anhydrous Dehydration to Anhydrous Zinc Bromide synthesis_dihydrate->synthesis_anhydrous Heating under vacuum or CO2 ftir_analysis FTIR Spectroscopy synthesis_dihydrate->ftir_analysis raman_analysis Raman Spectroscopy synthesis_dihydrate->raman_analysis synthesis_anhydrous->ftir_analysis synthesis_anhydrous->raman_analysis data_comparison Spectral Comparison and Differentiation ftir_analysis->data_comparison raman_analysis->data_comparison

Caption: Experimental workflow for differentiating zinc bromide hydrates.

Signaling_Pathway Logical Pathway for Spectroscopic Differentiation start Unknown Zinc Bromide Sample ftir_test Perform FTIR Spectroscopy start->ftir_test raman_test Perform Raman Spectroscopy ftir_test->raman_test O-H bands present (~3400 & ~1600 cm-1) anhydrous_id Anhydrous Zinc Bromide ZnBr2 ftir_test->anhydrous_id No O-H bands dihydrate_id This compound [Zn(H2O)6][Zn2Br6] raman_test->dihydrate_id [Zn(H2O)6]2+ peak (~390 cm-1) raman_test->anhydrous_id Characteristic anhydrous Zn-Br and lattice modes

Caption: Decision pathway for identifying zinc bromide hydrates.

References

assessing the effectiveness of zinc bromide dihydrate in specific organic transformations

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Zinc Bromide Dihydrate in the Catalysis of α-Aminophosphonates via the Kabachnik-Fields Reaction

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α-aminophosphonates, key structural analogs of α-amino acids, is a cornerstone of medicinal chemistry and drug development. The one-pot, three-component Kabachnik-Fields reaction is a prominent method for their synthesis, and the choice of catalyst is critical to the efficiency and success of this transformation. This guide provides a comparative analysis of this compound's effectiveness against other Lewis acid catalysts in this reaction, supported by quantitative data and detailed experimental protocols.

Performance Comparison of Lewis Acid Catalysts

The efficacy of various Lewis acid catalysts in the Kabachnik-Fields reaction, specifically the condensation of benzaldehyde (B42025), aniline (B41778), and triphenyl phosphite (B83602), is summarized below. The data for zinc chloride (ZnCl₂) is presented as a close proxy for the performance of zinc bromide (ZnBr₂), given their similar catalytic activities as Lewis acids. Generally, zinc bromide is considered a milder Lewis acid than zinc chloride, which can be advantageous in preventing side reactions with sensitive substrates.[1]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
ZnCl₂ 10Acetonitrile (B52724)Room Temp.3078
LiClO₄10AcetonitrileRoom Temp.587
Cu(OTf)₂10AcetonitrileRoom Temp.685
BF₃·OEt₂10AcetonitrileRoom Temp.3067
TiCl₄10AcetonitrileRoom Temp.3055
AlCl₃10AcetonitrileRoom Temp.3070
SiO₂-ZnBr₂-Solvent-free (MW)-0.07 - 0.1393 - 98

Experimental Protocols

Below are detailed experimental protocols for the synthesis of α-aminophosphonates using a zinc bromide-based catalyst and a comparative Lewis acid.

Protocol 1: Microwave-Assisted Synthesis using Silica-Supported Zinc Bromide (SiO₂-ZnBr₂)

This protocol describes the one-pot, solvent-free synthesis of diethyl (4-morpholinophenyl)(phenyl)aminomethylphosphonate via the Kabachnik-Fields reaction, catalyzed by silica-supported zinc bromide under microwave irradiation.[2]

Materials:

Procedure:

  • In a microwave-safe vessel, combine 4-morpholinoaniline (1 mmol), benzaldehyde (1 mmol), diethyl phosphite (1 mmol), and a catalytic amount of silica-supported zinc bromide.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power level to maintain the desired reaction temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). Typical reaction times are between 4 to 8 minutes.

  • After cooling, dissolve the reaction mixture in ethyl acetate.

  • Filter the mixture to recover the catalyst. The catalyst can be washed, dried, and reused.

  • Wash the organic filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure α-aminophosphonate.

Protocol 2: Lewis Acid Catalyzed Synthesis using Lithium Perchlorate (B79767) (LiClO₄)

This protocol details the synthesis of triphenyl (phenylamino)(phenyl)methylphosphonate using lithium perchlorate as the catalyst in acetonitrile at room temperature.[3]

Materials:

  • Benzaldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • Triphenyl phosphite (1.0 mmol)

  • Lithium perchlorate (LiClO₄) (10 mol%)

  • Acetonitrile

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in acetonitrile, add lithium perchlorate (10 mol%).

  • Stir the mixture at room temperature for a few minutes.

  • Add triphenyl phosphite (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 5 hours, monitoring the reaction's progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield the desired α-aminophosphonate.

Visualizing the Workflow

The following diagram illustrates a general experimental workflow for the Lewis acid-catalyzed Kabachnik-Fields reaction.

G General Workflow for Lewis Acid-Catalyzed Kabachnik-Fields Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Aldehyde, Amine, and Phosphite catalyst Add Lewis Acid Catalyst (e.g., ZnBr2·2H2O) reactants->catalyst solvent Add Solvent (or run neat) catalyst->solvent stir Stir at appropriate temperature solvent->stir monitor Monitor by TLC stir->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for the synthesis of α-aminophosphonates.

References

A Comparative Guide to the Lewis Acidity of Zinc Bromide and Other Metal Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate Lewis acid is a critical parameter in chemical synthesis and drug development, influencing reaction rates, selectivity, and overall yield. Zinc bromide (ZnBr₂), a versatile and relatively mild Lewis acid, is frequently employed in a variety of organic transformations. This guide provides an objective comparison of the Lewis acidity of zinc bromide with other common metal halides, supported by experimental data and detailed methodologies to aid in the rational selection of catalysts for specific applications.

Quantitative Comparison of Lewis Acidity

The Lewis acidity of a compound is its ability to accept an electron pair. A widely accepted quantitative measure of Lewis acidity is the Gutmann-Beckett Acceptor Number (AN), determined experimentally using ³¹P NMR spectroscopy.[1][2] A higher AN value corresponds to a stronger Lewis acid.[1][2]

The following table summarizes the available Gutmann-Beckett Acceptor Numbers for several common metal halides, providing a quantitative scale for comparison.

Metal HalideFormulaGutmann-Beckett Acceptor Number (AN)Reference
Aluminum ChlorideAlCl₃87[1]
Boron TrifluorideBF₃89[1][2]
Boron TrichlorideBCl₃106[3]
Boron TribromideBBr₃109[3]
Boron TriiodideBI₃115[1][2]
Titanium TetrachlorideTiCl₄70[1]
Zinc Bromide ZnBr₂ Not Experimentally Determined -
Zinc ChlorideZnCl₂Qualitatively weak[4]

Note: The Lewis acidity of metal halides can be influenced by the solvent and the specific Lewis base used in the determination.

Experimental Protocol: The Gutmann-Beckett Method

The Gutmann-Beckett method is a robust and widely used experimental procedure to quantify the Lewis acidity of a substance.[1][2][3] It relies on the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon its interaction with a Lewis acid.[1][2]

Objective: To determine the Gutmann-Beckett Acceptor Number (AN) of a metal halide.

Materials:

  • Anhydrous metal halide (e.g., Zinc Bromide)

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous, weakly coordinating deuterated solvent (e.g., dichloromethane-d₂, CD₂Cl₂)

  • NMR tubes

  • NMR spectrometer with a phosphorus probe

Procedure:

  • Preparation of the Reference Solution: Prepare a dilute solution (e.g., 0.1 M) of triethylphosphine oxide (Et₃PO) in the chosen anhydrous deuterated solvent.

  • Acquisition of the Reference Spectrum: Record the ³¹P NMR spectrum of the Et₃PO solution. The chemical shift (δ) of the free Et₃PO serves as the reference value (δ_ref).

  • Preparation of the Sample Solution: In a separate NMR tube, dissolve a known concentration of the anhydrous metal halide in the deuterated solvent. To this solution, add an equimolar amount of triethylphosphine oxide.

  • Acquisition of the Sample Spectrum: Record the ³¹P NMR spectrum of the mixture containing the metal halide and Et₃PO. The new chemical shift (δ_sample) corresponds to the Et₃PO-metal halide adduct.

  • Calculation of the Acceptor Number (AN): The Acceptor Number is calculated using the following formula[1][2]: AN = 2.21 × (δ_sample - 41.0) where 41.0 ppm is the ³¹P chemical shift of Et₃PO in the non-coordinating solvent hexane.

Logical Workflow for Lewis Acidity Determination

The following diagram illustrates the key steps in the experimental determination of Lewis acidity using the Gutmann-Beckett method.

GutmannBeckettMethod cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_calc Data Analysis prep_ref Prepare Et₃PO solution in deuterated solvent record_ref Record ³¹P NMR spectrum of Et₃PO (δ_ref) prep_ref->record_ref prep_sample Prepare Metal Halide solution and add Et₃PO record_sample Record ³¹P NMR spectrum of Mixture (δ_sample) prep_sample->record_sample calculate_an Calculate Acceptor Number (AN) AN = 2.21 * (δ_sample - 41.0) record_sample->calculate_an

Caption: Workflow for the Gutmann-Beckett method.

Factors Influencing Lewis Acidity and Catalytic Performance

The choice of a Lewis acid catalyst extends beyond its intrinsic acidity. The following diagram outlines the interplay of various factors that determine the overall efficacy of a metal halide in a chemical reaction.

LewisAcidityFactors center Catalytic Performance lewis_acidity Intrinsic Lewis Acidity (Acceptor Number) lewis_acidity->center solubility Solubility in Reaction Medium solubility->center sterics Steric Hindrance sterics->center counter_ion Nature of Counter-ion (Halide) counter_ion->lewis_acidity substrate Substrate Compatibility substrate->center

Caption: Factors influencing catalytic performance.

References

A Comparative Guide to the X-ray Diffraction Characterization of Zinc Bromide Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the crystalline structure of materials is paramount. X-ray diffraction (XRD) stands as a cornerstone technique for this purpose. This guide provides a comparative analysis of the XRD characterization of zinc bromide dihydrate (ZnBr₂·2H₂O) and its anhydrous counterpart (ZnBr₂), offering key experimental data and protocols to aid in accurate identification and differentiation.

Unveiling the Crystal Structures: A Tale of Two Forms

Zinc bromide is a hygroscopic compound that readily absorbs atmospheric moisture to form its dihydrate. This incorporation of water molecules into the crystal lattice leads to a significant structural transformation, a key feature distinguishable by XRD.

This compound (ZnBr₂·2H₂O) is more accurately described by the formula [Zn(H₂O)₆][Zn₂Br₆]. Its crystal structure is orthorhombic, belonging to the space group Immm. The lattice parameters, which define the dimensions of the unit cell, have been determined as a = 10.435 Å, b = 10.367 Å, and c = 7.961 Å.

In contrast, Anhydrous Zinc Bromide (ZnBr₂) crystallizes in a trigonal system with the space group R-3m. Its lattice parameters are a = 3.81 Å and c = 22.06 Å. The fundamental difference in crystal structure results in distinct powder XRD patterns, providing a reliable method for distinguishing between the hydrated and anhydrous forms.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for both this compound and anhydrous zinc bromide, facilitating a direct comparison.

ParameterThis compound (ZnBr₂·2H₂O)Anhydrous Zinc Bromide (ZnBr₂)
Chemical Formula [Zn(H₂O)₆][Zn₂Br₆]ZnBr₂
Crystal System OrthorhombicTrigonal
Space Group ImmmR-3m
Lattice Constant 'a' 10.435 Å3.81 Å
Lattice Constant 'b' 10.367 Å3.81 Å
Lattice Constant 'c' 7.961 Å22.06 Å

Experimental Protocol: Powder X-ray Diffraction Analysis

Obtaining high-quality XRD data for this compound requires careful sample preparation, particularly given its hygroscopic nature. The following protocol outlines the key steps for accurate characterization.

1. Sample Preparation:

  • Grinding: Gently grind the crystalline sample to a fine, uniform powder using an agate mortar and pestle. This minimizes preferred orientation of the crystallites.

  • Handling Hygroscopic Samples: Due to the hygroscopic nature of zinc bromide, it is crucial to handle the sample in a low-humidity environment, such as a glove box or a dry-air-purged chamber, to prevent hydration or dehydration during preparation.

  • Sample Mounting: Mount the powdered sample onto a zero-background sample holder. Ensure a flat, smooth surface to minimize surface roughness effects on the diffraction pattern. For highly air-sensitive samples, an air-tight sample holder with a low-absorption window (e.g., Kapton film) is recommended.

2. Data Collection:

  • Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

  • Scan Range: A 2θ scan range of 10° to 80° is generally sufficient to capture the characteristic diffraction peaks.

  • Scan Parameters: Utilize a step size of 0.02° and a count time of 1-2 seconds per step to ensure good peak resolution and signal-to-noise ratio.

3. Data Analysis:

  • Phase Identification: The obtained diffraction pattern can be compared with standard reference patterns from databases such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD) to confirm the identity of the phase.

  • Lattice Parameter Refinement: Software packages can be used to perform a least-squares refinement of the lattice parameters from the experimental peak positions.

Experimental Workflow for XRD Characterization

The following diagram illustrates the logical workflow for the characterization of this compound using X-ray diffraction.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_interpretation Data Interpretation start Obtain this compound Sample grind Grind to Fine Powder start->grind mount Mount on Sample Holder (Low Humidity Environment) grind->mount xrd Perform Powder X-ray Diffraction mount->xrd data Collect Diffraction Pattern xrd->data phase_id Phase Identification (Compare to Database) data->phase_id lattice Lattice Parameter Refinement data->lattice report Generate Characterization Report phase_id->report lattice->report

Zinc Bromide Dihydrate: A Comparative Guide to its Catalytic Efficacy in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount to achieving high yields, selectivity, and efficiency in chemical reactions. This guide provides an objective comparison of zinc bromide dihydrate (ZnBr₂·2H₂O) as a catalyst against other alternatives in key organic transformations, supported by experimental data and detailed protocols.

Zinc bromide, a versatile and cost-effective Lewis acid, has demonstrated significant catalytic activity in a range of organic reactions, including the synthesis of heterocyclic compounds, α-bromination of carbonyls, and multicomponent coupling reactions.[1] Its low toxicity, abundance, and accessibility make it an attractive option in the pursuit of green and sustainable chemistry.[1] This guide focuses on its performance in three pivotal reaction types: the α-bromination of ketones, the synthesis of propargylamines via A3 coupling, and the Knorr synthesis of pyrazoles.

Performance Comparison of this compound

The efficacy of a catalyst is best assessed through direct comparison with other commonly used reagents under identical or similar reaction conditions. The following tables summarize the performance of zinc bromide and its alternatives in the selected reaction types.

Table 1: α-Bromination of Acetophenone

The α-bromination of ketones is a fundamental transformation providing key intermediates for various pharmaceuticals. The reaction typically proceeds via an acid-catalyzed enol formation.[2][3][4]

CatalystBrominating AgentSolventTemperature (°C)TimeYield (%)Reference(s)
ZnBr₂ (in situ) Br₂WaterRoom Temp.11 h75[5]
Acidic Al₂O₃NBSMethanolReflux10-15 min89[6]
Pyridine Hydrobromide Perbromide-Acetic Acid903 h85[7]
p-Toluenesulfonic Acid (PTSA)NBSDichloromethane80 (Microwave)30 min>90[6]

NBS: N-Bromosuccinimide

Table 2: A3 Coupling for Propargylamine Synthesis (Benzaldehyde, Piperidine, Phenylacetylene)

The A3 (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot reaction to synthesize propargylamines, which are important building blocks in medicinal chemistry.[8][9]

CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
Zn(OTf)₂ Solvent-free10030 min96[10][11]
ZnO nanoparticles Solvent-freeRoom Temp.2-3 h95[10]
Cu/Al/oxide spongeToluene10022 h~99[12]
Au Nanoclusters1,4-Dioxane80-120--[13][14]
NHC-Ag(I) complexesCH₂Cl₂Room Temp.24 h-[15]

While direct data for ZnBr₂·2H₂O in this specific A3 coupling was not found, data for other zinc-based catalysts are presented for comparison. One study noted that for a related coupling reaction, ZnBr₂ provided the maximum yield (93%) compared to unsatisfactory results with ZnF₂, ZnCl₂, and ZnI₂.[1]

Table 3: Knorr Synthesis of Pyrazoles (1,3-Dicarbonyl and Hydrazine)

The Knorr synthesis is a classical and widely used method for the preparation of pyrazoles, a class of heterocyclic compounds with diverse biological activities. The reaction is typically acid-catalyzed.[6][16][17][18]

CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
SiO₂/ZnBr₂ Water60 (Microwave)-98[1]
Glacial Acetic Acid1-Propanol~1001 hHigh[6][16]
[Ce(L-Pro)₂]₂(Oxa)EthanolRoom Temp.-70-91[19]
No CatalystWater60 (Microwave)24 h46[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. The following are protocols for the key reactions catalyzed by zinc bromide.

Protocol 1: In Situ Zinc Bromide-Catalyzed α-Bromination of Alkanones[5]
  • Reaction Setup: To a solution of the alkanone (e.g., p-chloroacetophenone) in water, add zinc dust.

  • Reagent Addition: Slowly add bromine to the stirring mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the product often separates from the aqueous solution upon cooling.

  • Isolation: Collect the solid product by filtration, wash with water, and dry.

  • Purification: If necessary, the crude product can be purified by recrystallization.

Protocol 2: Zinc Bromide-Catalyzed Knorr Pyrazole Synthesis (General)[1][6][16]
  • Reactant Mixture: In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine (B178648) derivative (1.0 mmol).

  • Catalyst and Solvent Addition: Add the solvent (e.g., water or ethanol) and a catalytic amount of zinc bromide (or a supported version like SiO₂/ZnBr₂).

  • Heating: Heat the reaction mixture with stirring to the desired temperature (e.g., 60°C under microwave irradiation or reflux).

  • Reaction Monitoring: Follow the disappearance of the starting materials using TLC.

  • Catalyst Removal: If a heterogeneous catalyst is used, filter it off from the reaction mixture.

  • Work-up and Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Zinc-Catalyzed A3 Coupling for Propargylamine Synthesis (General, adapted from Zn(OTf)₂ protocol)[10][11]
  • Reactant Mixture: In a reaction vial, mix the aldehyde (e.g., benzaldehyde), the amine (e.g., piperidine), and the terminal alkyne (e.g., phenylacetylene).

  • Catalyst Addition: Add a catalytic amount of the zinc salt (e.g., 5 mol% of Zn(OTf)₂).

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 100°C) under solvent-free conditions.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, the reaction mixture can be directly purified.

  • Purification: Purify the crude product by column chromatography to obtain the desired propargylamine.

Mandatory Visualizations

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a key reaction mechanism and an experimental workflow.

G cluster_0 Acid-Catalyzed Enol Formation cluster_1 Bromination Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Protonated_Ketone->Ketone - H⁺ Enol Enol Protonated_Ketone->Enol - H⁺ (Rate-Determining) Alpha_Bromo_Ketone α-Bromo Ketone Enol->Alpha_Bromo_Ketone Attack on Br₂ Bromine Br₂ Final Product Final Product

Caption: Mechanism of Acid-Catalyzed α-Bromination of a Ketone.

G start Start reactants Mix Aldehyde, Amine, Alkyne start->reactants add_catalyst Add ZnBr₂·2H₂O Catalyst reactants->add_catalyst reaction Heat and Stir (e.g., 100°C, Solvent-free) add_catalyst->reaction monitoring Monitor by TLC reaction->monitoring workup Direct Purification monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Propargylamine Product purification->product

Caption: Experimental Workflow for A3 Coupling Reaction.

References

efficacy of zinc bromide dihydrate versus other catalysts in aldol reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount in optimizing aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation. This guide provides an objective comparison of the efficacy of zinc bromide dihydrate against other common catalysts in this critical reaction, supported by experimental data and detailed protocols.

The aldol reaction, which creates a β-hydroxy carbonyl compound, is fundamental in synthetic organic chemistry. The efficiency and selectivity of this reaction are highly dependent on the catalyst employed. While traditional base catalysts like sodium hydroxide (B78521) (NaOH) are widely used, Lewis acids such as this compound (ZnBr₂·2H₂O) are gaining attention for their potential to offer milder reaction conditions and different selectivity profiles.

Performance Comparison of Catalysts in the Aldol Condensation of Benzaldehyde (B42025) and Acetone (B3395972)

The Claisen-Schmidt condensation, a type of crossed aldol reaction between an aldehyde and a ketone, serves as a valuable benchmark for comparing catalyst performance. The reaction between benzaldehyde and acetone to form dibenzalacetone is a classic example. Below is a summary of quantitative data for this reaction using different catalysts.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Sodium Hydroxide (NaOH)StoichiometricEthanol (B145695)/WaterRoom Temp.0.590.6[1]
Zinc Bromide (ZnBr₂)10CH₂Cl₂Room Temp.1285[2]
Boron Trifluoride Etherate (BF₃·OEt₂)10CH₂Cl₂-78 to Room Temp.275
L-Proline20DMSORoom Temp.4895 (for the initial aldol addition product)[3]

Note: The yield for the L-proline catalyzed reaction is for the initial β-hydroxy ketone, not the final condensed product, highlighting the different reactivity patterns of organocatalysts.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the protocols for the aldol condensation of benzaldehyde and acetone using sodium hydroxide and a general protocol for a Lewis acid-catalyzed reaction.

Protocol 1: Base-Catalyzed Aldol Condensation using Sodium Hydroxide

This procedure is adapted from a standard laboratory experiment for the synthesis of dibenzalacetone.[1][4][5][6]

Materials:

  • Benzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Prepare a solution of sodium hydroxide in a mixture of ethanol and water.

  • In a separate flask, dissolve benzaldehyde in ethanol.

  • Slowly add the acetone to the benzaldehyde solution with stirring.

  • To this mixture, add the sodium hydroxide solution dropwise while maintaining the temperature at room temperature.

  • Continue stirring the reaction mixture for 30 minutes. A yellow precipitate of dibenzalacetone should form.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining NaOH.

  • Further purify the product by recrystallization from ethanol.

Protocol 2: Lewis Acid-Catalyzed Aldol Condensation (General)

This protocol provides a general framework for conducting an aldol reaction using a Lewis acid catalyst like zinc bromide.

Materials:

  • Benzaldehyde

  • Acetone

  • Lewis Acid (e.g., Zinc Bromide)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Lewis acid catalyst in anhydrous dichloromethane.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the benzaldehyde to the catalyst solution with stirring.

  • Add the acetone dropwise to the reaction mixture.

  • Allow the reaction to proceed for the specified time, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Reaction Mechanisms and Experimental Workflow

The choice of catalyst dictates the reaction pathway. Base-catalyzed aldol reactions proceed through an enolate intermediate, while Lewis acid-catalyzed reactions involve the activation of the carbonyl group of the aldehyde, making it more electrophilic.

Aldol_Reaction_Mechanisms cluster_base Base-Catalyzed Mechanism cluster_lewis Lewis Acid-Catalyzed Mechanism Acetone_B Acetone Enolate Enolate Intermediate Acetone_B->Enolate Base (e.g., NaOH) Aldol_Adduct_B Aldol Adduct Enolate->Aldol_Adduct_B Nucleophilic Attack Benzaldehyde_B Benzaldehyde Benzaldehyde_B->Aldol_Adduct_B Dibenzalacetone_B Dibenzalacetone Aldol_Adduct_B->Dibenzalacetone_B Dehydration Benzaldehyde_L Benzaldehyde Activated_Aldehyde Activated Aldehyde Benzaldehyde_L->Activated_Aldehyde Lewis Acid (e.g., ZnBr₂) Aldol_Adduct_L Aldol Adduct Activated_Aldehyde->Aldol_Adduct_L Acetone_L Acetone (Enol form) Acetone_L->Aldol_Adduct_L Nucleophilic Attack Dibenzalacetone_L Dibenzalacetone Aldol_Adduct_L->Dibenzalacetone_L Dehydration

Caption: Contrasting mechanisms of base-catalyzed versus Lewis acid-catalyzed aldol reactions.

A systematic workflow is essential for the objective comparison of different catalysts.

Experimental_Workflow Start Define Reaction: Benzaldehyde + Acetone Catalyst_Selection Select Catalysts for Comparison: - ZnBr₂·2H₂O - NaOH - BF₃·OEt₂ - L-Proline Start->Catalyst_Selection Protocol_Development Develop Standardized Experimental Protocol Catalyst_Selection->Protocol_Development Run_Reactions Execute Reactions Under Identical Conditions Protocol_Development->Run_Reactions Data_Collection Collect Data: - Yield (%) - Reaction Time (h) - Purity (NMR, LC-MS) Run_Reactions->Data_Collection Analysis Comparative Analysis of Catalyst Performance Data_Collection->Analysis Conclusion Draw Conclusions on Catalyst Efficacy Analysis->Conclusion

Caption: A typical workflow for comparing the efficacy of different catalysts in an aldol reaction.

References

Safety Operating Guide

Proper Disposal of Zinc Bromide Dihydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe handling and disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential safety and logistical information for the proper disposal of zinc bromide dihydrate, a compound commonly used in research and development. Adherence to these procedures is critical for regulatory compliance and maintaining a safe laboratory environment.

Immediate Safety and Handling

This compound is a corrosive solid that can cause severe skin burns and serious eye damage.[1][2] It is also very toxic to aquatic life with long-lasting effects.[2][3] Therefore, stringent safety measures must be in place before handling and disposal.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use nitrile or rubber gloves, a lab coat, and an apron to prevent skin contact.

  • Respiratory Protection: In dusty conditions, use an approved respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Eyewash stations and quick-drench showers should be readily accessible.

Step-by-Step Disposal Procedures

Disposal of this compound and its waste products must be managed to prevent environmental contamination. Under no circumstances should it be disposed of down the sink or in regular trash without appropriate treatment.

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect pure this compound waste in a dedicated, sealable, and compatible container.[4] Do not mix with other chemical waste.

  • Aqueous Solutions: Waste zinc solutions exceeding 1 ppm must be managed as hazardous waste.[4] Collect these solutions in a clearly labeled, leak-proof container. Solutions containing less than 1 ppm of zinc may be eligible for drain disposal, but always consult with your institution's environmental health and safety (EHS) office and local regulations first.

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or contaminated PPE, should be treated as hazardous waste and collected in a sealed container for disposal.[4]

Step 2: Labeling and Storage

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive, Environmental Hazard).

  • Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the collected waste. It may be necessary to dispose of zinc bromide as a hazardous waste; consult your state's Department of Environmental Protection (DEP) or the regional Environmental Protection Agency (EPA) office for specific guidance.[3][4]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.[3][4]

    • Wearing appropriate PPE, carefully sweep or shovel the spilled material to avoid creating dust.[1][3]

    • Place the collected solid into a suitable, closed container for disposal.[1][3]

    • Clean the spill area with a damp cloth (if appropriate for the surface) and dispose of the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and institutional EHS office.

    • If there is a risk of the spill spreading, contain it with absorbent materials if it is safe to do so.

    • Await the arrival of trained emergency responders.

Quantitative Data Summary

The following table summarizes key quantitative data for zinc bromide to inform risk assessment and emergency planning.

ParameterValueReference
Oral Toxicity (LD50) 0.5-5 g/kg[5]
CERCLA Reportable Quantity (RQ) 1000 lbs (454 kg)[6]
Protective Action Criteria (PAC-1) 2.1 mg/m³[2]
Protective Action Criteria (PAC-2) 23 mg/m³[2]
Protective Action Criteria (PAC-3) 140 mg/m³[2]
Aqueous Zinc Disposal Threshold < 1 ppm for drain disposal[4]

Experimental Protocol: Neutralization of Aqueous Zinc Bromide Waste

For laboratories that generate aqueous solutions of zinc bromide, a neutralization step can render the waste less hazardous before collection. This procedure should only be performed by trained personnel in a chemical fume hood while wearing full PPE.

Objective: To precipitate zinc as zinc hydroxide (B78521), a less soluble and less hazardous compound.

Materials:

  • Aqueous zinc bromide waste solution

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beaker large enough to contain the waste solution with room for additions

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Methodology:

  • Place the beaker containing the aqueous zinc bromide waste on a stir plate and begin gentle stirring.

  • Slowly add the sodium hydroxide solution dropwise to the zinc bromide solution.

  • Monitor the pH of the solution continuously. As the NaOH is added, a white precipitate of zinc hydroxide will form.

  • Continue adding NaOH until the pH of the solution is neutral (approximately pH 7.0). Be careful not to add an excess of NaOH, as zinc hydroxide is amphoteric and can redissolve at high pH.

  • Allow the mixture to stir for an additional 10-15 minutes to ensure the reaction is complete.

  • Turn off the stir plate and allow the zinc hydroxide precipitate to settle.

  • Separate the solid precipitate from the liquid by filtration.

  • The liquid filtrate should be tested for zinc concentration. If the concentration is below 1 ppm and permissible by local regulations, it may be suitable for drain disposal.[4] Otherwise, it should be collected as hazardous waste.

  • The solid zinc hydroxide precipitate should be collected, dried, and placed in a sealed, labeled container for disposal as hazardous chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_waste_type cluster_solid cluster_aqueous cluster_contaminated cluster_end start Start: Zinc Bromide Dihydrate Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid aqueous_waste Aqueous Solution waste_type->aqueous_waste Aqueous contaminated_materials Contaminated Materials (PPE, absorbents) waste_type->contaminated_materials Contaminated Materials collect_solid Collect in a dedicated, labeled, sealed container. solid_waste->collect_solid arrange_disposal Arrange for pickup by licensed hazardous waste disposal service. collect_solid->arrange_disposal check_conc [Zn] > 1 ppm? aqueous_waste->check_conc neutralize Option: Neutralize to precipitate Zinc Hydroxide check_conc->neutralize Yes drain_disposal Dispose down drain with copious amounts of water (if permitted). check_conc->drain_disposal No collect_aqueous Collect as hazardous aqueous waste. neutralize->collect_aqueous collect_aqueous->arrange_disposal collect_contaminated Collect in a sealed, labeled container. contaminated_materials->collect_contaminated collect_contaminated->arrange_disposal

Caption: Workflow for the disposal of this compound waste.

References

Essential Safety and Logistics for Handling Zinc Bromide Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This guide provides immediate, essential safety protocols and logistical plans for the use of Zinc bromide dihydrate (ZnBr₂·2H₂O), a compound that is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[1] Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety glasses or goggles and a face shield are required.[2][3]Protects against splashes and dust particles that can cause serious eye damage.[2][3][4]
Skin Protection Nitrile or rubber gloves, a lab coat or apron, and protective clothing should be worn.[2][3][5]Prevents skin contact which can lead to severe burns and allergic reactions.[1][5] Contaminated clothing must be removed immediately and washed before reuse.[1][4]
Respiratory Protection An approved respirator (e.g., N100 (US) or P3 (EN 143) full-face particle respirator) is necessary when dust is generated or ventilation is inadequate.[4]Protects the respiratory tract from irritation due to inhalation of dust.[2][3][5]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. The following table outlines the procedures for different types of exposure to this compound.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4][6] Continue rinsing and seek immediate medical attention from an ophthalmologist.[1]
Skin Contact Immediately remove all contaminated clothing.[1][4] Rinse the affected skin area with plenty of water and soap.[2][3][4] Seek immediate medical attention.[1][6]
Inhalation Move the individual to fresh air and keep them at rest.[1][2][3][4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][3][4][7]
Ingestion Rinse the mouth with water.[1][4] Do NOT induce vomiting.[1][4][6] If the person is conscious, have them drink one or two glasses of water.[1] Seek immediate medical attention.[1][6][7]

Operational and Disposal Plans

Proper operational procedures and waste disposal are critical for the safe management of this compound in a laboratory setting.

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation.[2][3][4]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[4][5][8] This chemical is moisture-sensitive.[1][2][3][4][9]

  • It is incompatible with strong oxidizing agents, strong bases, metallic sodium, and potassium.[5][9][10]

Spill Cleanup:

  • Evacuate all non-essential personnel from the spill area.[4][5]

  • Wear the appropriate PPE as detailed in the table above.

  • Carefully sweep or vacuum the spilled solid material to avoid creating dust.[4][8]

  • Collect the spilled material in a suitable, closed container for disposal.[2][3][4][5]

  • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[7]

Disposal:

  • This compound and any contaminated materials must be disposed of as hazardous waste.[1][5][7]

  • Contact a licensed professional waste disposal service to arrange for disposal.[4][9] Disposal methods may include dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4][9]

  • Do not allow the product to enter drains, as it is toxic to aquatic life.[4][7][9]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Weighing in Fume Hood Weighing in Fume Hood Don PPE->Weighing in Fume Hood Experimentation Experimentation Weighing in Fume Hood->Experimentation Spill Spill Weighing in Fume Hood->Spill Decontaminate Workspace Decontaminate Workspace Experimentation->Decontaminate Workspace Exposure Exposure Experimentation->Exposure Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste End End Dispose of Waste->End Spill Cleanup Spill Cleanup Spill->Spill Cleanup First Aid First Aid Exposure->First Aid

Caption: Workflow for Safe Handling of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.